Phenylacetoxytrimethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXSUHALKENOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334153 | |
| Record name | Phenylacetoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2078-18-4 | |
| Record name | Phenylacetoxytrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Phenylacetoxytrimethylsilane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenylacetoxytrimethylsilane, a versatile silylating agent and protecting group precursor with significant applications in organic synthesis and pharmaceutical development. The guide delves into its fundamental physicochemical properties, detailed synthesis protocols, and its critical role in the semi-synthesis of β-lactam antibiotics. By elucidating the underlying chemical principles and providing practical experimental details, this document serves as an essential resource for researchers and professionals in the field of medicinal chemistry and drug discovery.
Introduction: Unveiling Phenylacetoxytrimethylsilane
Phenylacetoxytrimethylsilane, identified by the CAS number 2078-18-4 , is an organosilicon compound that serves as a valuable reagent in organic chemistry.[1] It is the trimethylsilyl ester of phenylacetic acid. Its primary utility lies in its function as a silylating agent, enabling the temporary protection of hydroxyl and carboxyl functional groups during multi-step synthetic sequences.[2] This protection strategy is paramount in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precise control over reactive sites is crucial for achieving desired chemical transformations and high yields. The trimethylsilyl (TMS) group can be readily introduced and subsequently removed under mild conditions, making it an ideal protecting group.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Phenylacetoxytrimethylsilane is essential for its effective handling, application, and purification. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2078-18-4 | [1][3][4] |
| Molecular Formula | C₁₁H₁₆O₂Si | [3] |
| Molecular Weight | 208.33 g/mol | [3] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 96-97 °C at 0.7 mmHg | [3] |
| Density | 0.982 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.478 | [3] |
Synthesis of Phenylacetoxytrimethylsilane: A Detailed Protocol
The synthesis of Phenylacetoxytrimethylsilane is typically achieved through the silylation of phenylacetic acid. One of the most common and efficient methods involves the reaction with hexamethyldisilazane (HMDS), which offers the advantage of producing ammonia as the only byproduct, thus simplifying the workup procedure. An alternative method utilizes trimethylsilyl chloride in the presence of a base.
Synthesis via Hexamethyldisilazane (HMDS)
This protocol is based on the general principle of silylating carboxylic acids using HMDS, a method known for its mild and neutral reaction conditions.[1]
Reaction Scheme:
Synthesis of Phenylacetoxytrimethylsilane via HMDS.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid.
-
Reagent Addition: To the solid phenylacetic acid, add an excess of hexamethyldisilazane (HMDS). The reaction can often be performed neat (without a solvent). For less reactive substrates, a catalyst such as a catalytic amount of iodine or a few drops of trimethylsilyl chloride can be added to accelerate the reaction.[1]
-
Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of HMDS is 125 °C) with continuous stirring.[5] The progress of the reaction can be monitored by observing the dissolution of the solid phenylacetic acid and the evolution of ammonia gas.
-
Workup and Purification: After the reaction is complete (typically after 1-2 hours of reflux), the excess HMDS and any volatile byproducts are removed by distillation under reduced pressure. The remaining liquid is the desired product, Phenylacetoxytrimethylsilane. Further purification can be achieved by vacuum distillation.[5]
Causality Behind Experimental Choices:
-
Excess HMDS: Using an excess of HMDS ensures the complete conversion of the carboxylic acid to its silyl ester.
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.
-
Catalyst (Optional): For some carboxylic acids, the silylation with HMDS can be slow. A catalytic amount of a Lewis acid (like iodine) or a source of trimethylsilyl cation can activate the HMDS and accelerate the reaction.[6]
-
Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions as the presence of water will hydrolyze the silylating agent and the product.
The Role of Phenylacetoxytrimethylsilane in Drug Development: A Focus on β-Lactam Antibiotics
The phenylacetyl group is a key structural motif in several important antibiotics, most notably Penicillin G. The introduction of this side chain onto the β-lactam core is a critical step in the semi-synthesis of these life-saving drugs. Phenylacetoxytrimethylsilane can serve as an efficient acylating agent for this purpose, particularly when the carboxylic acid of the β-lactam nucleus is also protected as a trimethylsilyl ester.
Protecting Group Strategy in Cephalosporin Synthesis
The synthesis of semi-synthetic cephalosporins, such as cephalexin, often involves the acylation of the 7-amino group of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus. To prevent unwanted side reactions, the carboxylic acid at the 4-position is typically protected. Silylation is a common strategy for this protection.
A patent for the synthesis of cephalexin describes a process where 7-ADCA is first silylated to protect the carboxylic acid group. This silylated intermediate is then acylated.[7][8][9] While the patent may not explicitly name Phenylacetoxytrimethylsilane as the acylating agent, the use of a silyl ester of the acylating agent is a logical extension of this strategy to ensure compatibility and high yields.
Illustrative Workflow for Cephalosporin Synthesis:
General workflow for the synthesis of a cephalosporin antibiotic.
Mechanistic Insight: Acylation with a Silyl Ester
The acylation of an amine with a silyl ester proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the ester. The trimethylsiloxy group acts as a good leaving group, driving the reaction forward.
Mechanism of Acylation:
Mechanism of acylation using Phenylacetoxytrimethylsilane.
This silyl-based acylation strategy offers several advantages in the context of drug synthesis:
-
Mild Reaction Conditions: The reactions can often be carried out under neutral or near-neutral conditions, which is crucial for preserving the integrity of sensitive functional groups, such as the β-lactam ring in penicillins and cephalosporins.
-
High Reactivity: Silyl esters are sufficiently reactive to acylate amines efficiently.
-
Volatile Byproducts: The primary byproduct, trimethylsilanol, is volatile and can be easily removed from the reaction mixture.
Conclusion
Phenylacetoxytrimethylsilane is a reagent of significant value to the synthetic organic chemist, particularly within the realm of pharmaceutical development. Its role as a versatile protecting group for carboxylic acids and as a precursor for the introduction of the phenylacetyl moiety is well-established. The straightforward synthesis and the mild conditions under which it can be employed make it an attractive choice for complex multi-step syntheses. As the demand for more efficient and sustainable synthetic methodologies in drug manufacturing continues to grow, the strategic application of reagents like Phenylacetoxytrimethylsilane will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
-
Synthesis of trimethylsilyl carboxylates by HMDS under solvent-free conditions. (URL: [Link])
-
Phenylacetoxytrimethylsilane - MySkinRecipes. (URL: [Link])
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])
-
Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed. (URL: [Link])
-
O-Trimethylsilyl-N-phenylsulfonylacetimidate: Synthesis and Structure | Request PDF. (URL: [Link])
- US3957773A - Process for preparing cephalosporin compounds
-
An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid. (URL: [Link])
-
Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (URL: [Link])
- EP0528941A4 - Process for preparing cephalexin monohydrate - Google P
- EP0944729A1 - Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof - Google P
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - Semantic Scholar. (URL: [Link])
-
Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum - SciSpace. (URL: [Link])
-
Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS) - MDPI. (URL: [Link])
-
Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions - Organic Chemistry Portal. (URL: [Link])
- CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google P
-
Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA - MDPI. (URL: [Link])
-
(PDF) Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. (URL: [Link])
-
7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem. (URL: [Link])
- US5142043A - Process for preparing cephalexin monohydrate - Google P
-
Silylation of Alcohols and Phenols Using HMDS Catalyzed by SiO2-Cl in Solution and Solvent-Free Conditions - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
- 4. youtube.com [youtube.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 7. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 8. EP0528941A4 - Process for preparing cephalexin monohydrate - Google Patents [patents.google.com]
- 9. US5142043A - Process for preparing cephalexin monohydrate - Google Patents [patents.google.com]
Technical Guide: Phenylacetoxytrimethylsilane (TMSO-PA)
[1]
Executive Summary
Phenylacetoxytrimethylsilane (CAS: 2078-18-4), also known as Trimethylsilyl phenylacetate , is the silyl ester derivative of phenylacetic acid.[1][2] In drug development and organic synthesis, it serves two critical functions: as a lipophilic protecting group for the carboxylic acid moiety and as a latent silylating agent capable of trans-silylation under specific conditions.
This guide details the chemical profile, synthesis protocols, and mechanistic reactivity of TMSO-PA, with a specific focus on its utility in
Part 1: Chemical Profile & Properties[3][4]
Identity & Physicochemical Data
| Property | Specification |
| IUPAC Name | Trimethylsilyl 2-phenylacetate |
| CAS Number | 2078-18-4 |
| Formula | |
| Molecular Weight | 208.33 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 96–97 °C (at 0.7 mmHg) / 237 °C (at 760 mmHg) |
| Density | 0.982 g/mL (at 25 °C) |
| Refractive Index | |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Hydrolyzes in water |
Structural Analysis
The molecule features a phenylacetic acid core capped by a trimethylsilyl (TMS) group .[1] The Si-O bond is the site of primary reactivity. Unlike alkyl esters, the silyl ester bond is highly susceptible to nucleophilic attack by water or alcohols due to the high affinity of silicon for oxygen and the polarized nature of the Si-O bond.
Part 2: Synthesis & Preparation Protocols[1][5][6]
Two primary methods exist for synthesizing TMSO-PA.[1] Method B is recommended for high-purity applications in drug development as it avoids halide contamination.[1]
Method A: Classical Silylation (Standard Laboratory Scale)
Best for small-scale, rapid preparation when amine salts can be easily removed.[1]
Reagents: Phenylacetic acid (1.0 eq), Trimethylsilyl chloride (TMSCl, 1.1 eq), Triethylamine (
-
Dissolution: Dissolve phenylacetic acid in anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add
and cool to 0 °C to control the exotherm. -
Silylation: Dropwise add TMSCl.[1] A white precipitate of
will form immediately.[1] -
Reaction: Stir at room temperature for 2 hours. Monitor conversion by TLC (or disappearance of OH peak in IR).[1]
-
Workup: Filter off the amine salt under inert atmosphere. Remove solvent in vacuo.[1] Distill the residue under reduced pressure.
Method B: Solvent-Free Silylation (Green/Pharma Grade)
Best for scale-up and generating acid-free material.[1]
Reagents: Phenylacetic acid (1.0 eq), Hexamethyldisilazane (HMDS, 0.6 eq), Iodine (catalytic, 0.01 eq).[1]
-
Mixing: Combine phenylacetic acid and HMDS in a round-bottom flask equipped with a reflux condenser. No solvent is required.[1]
-
Activation: Add a crystal of iodine to catalyze the reaction.
-
Heating: Heat to 80–100 °C. Ammonia gas (
) will evolve (ensure proper venting). -
Completion: The reaction is complete when gas evolution ceases (typically 1–2 hours).
-
Purification: Direct vacuum distillation of the reaction mixture yields pure TMSO-PA without aqueous workup.
Part 3: Mechanistic Reactivity & Applications
Hydrolytic Instability & Protection Strategy
The utility of TMSO-PA lies in the lability of the Si-O bond. It masks the acidic proton of phenylacetic acid, rendering the molecule neutral and lipophilic, which facilitates:
-
Chromatography: Allows GC-MS analysis of phenylacetic acid without peak tailing.[1]
-
Reaction Compatibility: Permits reactions on the phenyl ring (e.g., Friedel-Crafts acylations) that would otherwise be incompatible with a free carboxylic acid.[1]
Hydrolysis Mechanism: The hydrolysis follows a pseudo-first-order kinetic profile in the presence of excess water, driven by the formation of the strong Si-O-Si bond in the byproduct (Hexamethyldisiloxane) or TMS-OH.
Role in Beta-Lactam Chemistry
In the semi-synthesis of Penicillin G and related antibiotics, the phenylacetyl moiety is the critical side chain. While Penicillin G Acylase (PGA) is used enzymatically to cleave this bond to produce 6-APA (6-aminopenicillanic acid), TMSO-PA represents the chemically activated form used in the reverse synthetic direction or in non-aqueous modifications.[1]
-
Chemical Acylation: TMSO-PA can act as a mild acyl donor in the presence of Lewis acids, transferring the phenylacetyl group to sensitive amines (like 6-APA esters) without the harsh conditions of acid chlorides.
Silyl Ketene Acetal Formation (Ireland-Claisen Context)
While TMSO-PA is a silyl ester, it is structurally related to the Silyl Ketene Acetals used in the Ireland-Claisen rearrangement.[1][3] To perform an Ireland-Claisen rearrangement, one would typically start with the allyl ester of phenylacetic acid, not TMSO-PA.[1] However, TMSO-PA can be deprotonated to form a nucleophilic silyl ketene acetal used in Mukaiyama Aldol reactions.[1]
Part 4: Handling & Safety Protocols
Storage & Stability
-
Moisture Sensitivity: Critical.[1] The compound must be stored under Argon or Nitrogen. Exposure to atmospheric moisture causes rapid hydrolysis, indicated by the smell of phenylacetic acid (honey-like/floral odor) and cloudiness.[1]
-
Shelf Life: 12 months at 2–8 °C in tightly sealed containers.
Safety Hazards (MSDS Summary)
References
-
Sigma-Aldrich. (2025).[1][4] Phenylacetoxytrimethylsilane Product Specification & Safety Data Sheet. Link
-
Ireland, R. E., & Mueller, R. H. (1972).[1] "The Claisen Rearrangement of Allyl Esters." Journal of the American Chemical Society, 94(16), 5897–5898.[1] Link[1]
-
Kocevar, M., et al. (2011).[1][5] "Silylation of a phenol with hexamethyldisilazane."[1][5] ChemSpider SyntheticPages, 520.[1][5] Link
-
Arroyo, M., et al. (2003).[1] "Biotechnological applications of penicillin acylases: state of the art." Applied Microbiology and Biotechnology, 60, 507–514.[1] Link[1]
-
Little, R. D., et al. (2025).[1] "Artifacts in trimethylsilyl derivatization reactions." Journal of Chromatography A. (Contextual citation for analytical artifacts).
Advanced Synthesis Protocols for Phenylacetoxytrimethylsilane
Technical Guide for Chemical Development & Application
CAS Number: 2078-18-4
Formula:
Executive Summary & Strategic Utility
Phenylacetoxytrimethylsilane is the silyl ester derivative of phenylacetic acid. In drug development and organic synthesis, it serves two critical functions:
-
Carboxyl Protection: It masks the acidic proton of phenylacetic acid, preventing unwanted acid-base side reactions during multi-step syntheses (e.g., in
-lactam antibiotic construction). -
Activation Intermediate: The silyl ester bond is labile; it activates the carbonyl group for subsequent nucleophilic acyl substitutions or kinetic resolutions under mild, non-aqueous conditions.
This guide details three synthesis methodologies, ranked by industrial viability and atom economy. The HMDS (Hexamethyldisilazane) route is prioritized for bulk synthesis due to its "green" profile (ammonia byproduct), while the TMSCl (Trimethylsilyl chloride) route is presented for small-scale, low-temperature applications.
Comparative Methodology Analysis
The choice of silylation method depends on scale, available equipment, and substrate sensitivity.
| Feature | Method A: HMDS (Green/Bulk) | Method B: TMSCl (Classic/Lab) | Method C: BSA/MSTFA (Analytical) |
| Reagent | Hexamethyldisilazane | Trimethylsilyl Chloride + Base | N,O-Bis(trimethylsilyl)acetamide |
| By-products | Ammonia gas ( | Amine-HCl salts (Solid) | Acetamide / N-methyltrifluoroacetamide |
| Atom Economy | High (Product + Gas) | Low (Stoichiometric salt waste) | Low (Large leaving groups) |
| Reaction Temp | Reflux (~80-120°C) | Room Temp | |
| Purification | Direct Distillation | Filtration + Distillation | Direct Injection (GC/MS) |
| Primary Use | Gram-to-Kilo Synthesis | Thermally Sensitive Substrates | GC-MS Derivatization |
Method A: Ammonia-Free Synthesis via HMDS
Status: Preferred Protocol for Preparative Scale
This method utilizes hexamethyldisilazane (HMDS).[4][5][6] It is self-driving; the evolution of ammonia gas pushes the equilibrium to completion (Le Chatelier’s principle), eliminating the need for salt filtration.
Mechanistic Pathway
The nitrogen of HMDS acts as a proton acceptor, facilitating the transfer of the trimethylsilyl group to the carboxylic oxygen.
Figure 1: Mechanistic flow of HMDS silylation showing the irreversible evolution of ammonia.
Experimental Protocol
Scale: 100 mmol (approx. 13.6 g Phenylacetic acid)
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) to the top of the condenser to exclude atmospheric moisture.
-
Charging: Add Phenylacetic acid (13.6 g, 100 mmol) and HMDS (10.5 mL, 50 mmol) . Note: HMDS is 0.5 equiv per acid group, but a slight excess (0.6 equiv, 12.6 mL) ensures completion.
-
Catalysis (Optional): For faster rates, add 1-2 drops of concentrated
or saccharin (1 mol%). Author's Note: Pure reagents often react sufficiently without catalyst upon heating. -
Reaction: Heat the mixture to reflux (oil bath ~130°C).
-
Observation: The solid acid will dissolve, and ammonia gas will evolve.
-
Validation: Test the exhaust gas with damp litmus paper (turns blue).
-
-
Completion: Continue reflux until gas evolution ceases (typically 1-3 hours).
-
Purification:
-
Remove the reflux condenser and attach a short-path distillation head.
-
Distill at reduced pressure.
-
Boiling Point: Collect fraction at 106–108°C @ 12 mmHg (approximate).
-
-
Yield: Expect 85–95% as a clear, colorless liquid.
Method B: Base-Promoted Silylation via TMSCl
Status: Alternative for Thermally Unstable Substrates
This classical method uses Trimethylsilyl Chloride (TMSCl) in the presence of a tertiary amine base. It is rapid and occurs at room temperature but requires rigorous filtration of hygroscopic salts.
Mechanistic Pathway
The base deprotonates the carboxylic acid to form a carboxylate anion, which performs a nucleophilic attack on the silicon center of TMSCl, displacing chloride.
Figure 2: Step-by-step workflow for the TMSCl method emphasizing the salt removal step.
Experimental Protocol
Scale: 50 mmol (approx. 6.8 g Phenylacetic acid)
-
Solvent System: Dissolve Phenylacetic acid (6.8 g) in Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (Et3N, 7.7 mL, 55 mmol) . Stir for 10 minutes.
-
Silylation: Cool the solution to 0°C (ice bath). Dropwise add Trimethylsilyl chloride (TMSCl, 7.0 mL, 55 mmol) over 20 minutes.
-
Caution: TMSCl fumes are corrosive. Use a fume hood.
-
Observation: A thick white precipitate (Et3N·HCl) will form immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup:
-
Filter the mixture through a sintered glass funnel (or Celite pad) to remove the salt. Critical: Do this quickly to avoid moisture absorption by the salt, which can hydrolyze the product.
-
Wash the salt cake with 10 mL dry DCM.
-
-
Isolation: Concentrate the filtrate on a rotary evaporator.
-
Purification: Vacuum distillation (as in Method A) is required to remove traces of disiloxanes.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against these standard metrics.
-
Appearance: Clear, colorless liquid.[7]
-
Boiling Point: 237°C (atm); 106–108°C (12 mmHg).
-
IR Spectroscopy:
-
Disappearance: Broad O-H stretch of carboxylic acid (2500–3300
). -
Appearance: Strong Ester C=O stretch (~1715–1730
). -
Appearance: Si-C stretch (~850
and 1250 ).
-
-
NMR (
):-
0.2–0.3 ppm (s, 9H,
). -
3.6 ppm (s, 2H,
). - 7.2–7.4 ppm (m, 5H, Aromatic).
-
0.2–0.3 ppm (s, 9H,
Storage & Stability
Silyl esters are hydrolytically unstable . They react with atmospheric moisture to revert to the parent acid and hexamethyldisiloxane.
-
Container: Store in tightly sealed glass vials with Teflon-lined caps.
-
Atmosphere: Flush with Argon or Nitrogen before sealing.
-
Temperature: 2–8°C for long-term storage.
References
-
NIST Chemistry WebBook. Benzeneacetic acid, TMS derivative (CAS 2078-18-4). National Institute of Standards and Technology.[3] [Link]
-
Bruynes, C. A., & Jurriens, T. K. (1982). Silylation with hexamethyldisilazane.[4][5][6] Journal of Organic Chemistry, 47(20), 3966-3969. (Foundational text on HMDS catalysis).
-
Lalonde, M., & Chan, T. H. (1985). Use of Organosilicon Reagents as Protective Groups in Organic Synthesis.[7][8] Synthesis, 1985(09), 817-845.
Sources
- 1. trimethylsilyl phenylacetate | 2078-18-4 [chemnet.com]
- 2. parchem.com [parchem.com]
- 3. Benzeneacetic acid, TMS derivative [webbook.nist.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexamethyldisilazane-Mediated Amidination of Sulfonamides and Amines with Formamides [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Phenylacetoxytrimethylsilane [stage0.myskinrecipes.com]
An In-depth Technical Guide to Trimethylsilyl 2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: February 7, 2026
Abstract
This technical guide provides a comprehensive overview of trimethylsilyl 2-phenylacetate, a versatile organosilicon compound. The document delves into the systematic IUPAC nomenclature, providing a logical framework for its naming. A detailed, field-proven experimental protocol for its synthesis via the silylation of phenylacetic acid is presented, with an emphasis on the underlying reaction mechanism and causality behind experimental choices. Furthermore, the guide explores the diverse applications of this compound and related silyl esters in modern organic synthesis and drug development, highlighting their role as crucial protecting groups and intermediates. The content is structured to offer both foundational knowledge and practical insights for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Significance of Silyl Esters in Modern Chemistry
Organosilicon compounds have emerged as indispensable tools in contemporary organic chemistry and materials science. Among these, silyl esters represent a fundamentally important class of molecules, prized for their unique reactivity and utility as protecting groups for carboxylic acids. The introduction of a silyl group, such as the trimethylsilyl (TMS) moiety, reversibly masks the acidic proton of a carboxylic acid, rendering it compatible with a wide range of reaction conditions that would otherwise be untenable. This strategy is of paramount importance in multi-step syntheses, particularly in the development of complex pharmaceutical intermediates.
Trimethylsilyl 2-phenylacetate serves as an exemplary case study for understanding the nomenclature, synthesis, and application of silyl esters. Its straightforward preparation and illustrative reactivity profile make it an excellent model for exploring the broader principles of silylation chemistry. This guide will provide a detailed exploration of this compound, offering insights that are broadly applicable to the wider class of silyl esters.
Deciphering the IUPAC Nomenclature: From Phenylacetoxytrimethylsilane to Trimethylsilyl 2-phenylacetate
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication of molecular structures. The compound in focus is commonly referred to by the trivial name "phenylacetoxytrimethylsilane"; however, its formal IUPAC name is trimethylsilyl 2-phenylacetate . Let us dissect the logic behind this nomenclature.
Foundational Principles of Ester Nomenclature
The IUPAC naming of an ester is analogous to that of a salt. The name is bipartite, with the first part designating the alkyl (or in this case, silyl) group derived from the alcohol (or silanol) component, and the second part identifying the carboxylate component.[1][2][3][4] The parent carboxylic acid's "-oic acid" suffix is replaced with "-oate".[2][3][4]
Incorporating Organosilicon Nomenclature
For organosilicon compounds, when a silicon-containing group is a substituent, it is named by adding "silyl" to the name of the parent hydride.[5] In this instance, the (CH₃)₃Si- group is derived from trimethylsilane, hence it is termed the "trimethylsilyl" group.
Assembling the IUPAC Name
Following these principles, the structure of trimethylsilyl 2-phenylacetate is analyzed as follows:
-
The Silyl Group: The ester is formed from a trimethylsilyl group, (CH₃)₃Si-. This constitutes the first part of the name: trimethylsilyl .
-
The Carboxylate Group: The acyl portion of the molecule is derived from phenylacetic acid (also known as 2-phenylacetic acid). The parent chain is acetic acid, with a phenyl group attached to the second carbon.
-
Combining the Components: The "-oic acid" of phenylacetic acid is replaced with "-oate", yielding "phenylacetate". To specify the position of the phenyl group, the more precise name "2-phenylacetate" is used.
Thus, the complete and unambiguous IUPAC name is trimethylsilyl 2-phenylacetate .[6]
Synthesis of Trimethylsilyl 2-phenylacetate: A Practical Protocol and Mechanistic Insight
The formation of trimethylsilyl 2-phenylacetate is a classic example of the silylation of a carboxylic acid. This transformation is typically achieved by reacting phenylacetic acid with a suitable silylating agent, most commonly chlorotrimethylsilane, in the presence of a base.
Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of trimethylsilyl 2-phenylacetate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Phenylacetic Acid | 136.15 | 13.62 g | 0.10 | ≥99% | Sigma-Aldrich |
| Chlorotrimethylsilane | 108.64 | 13.04 g (15.2 mL) | 0.12 | ≥99% | Sigma-Aldrich |
| Triethylamine | 101.19 | 12.14 g (16.7 mL) | 0.12 | ≥99% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - | - | Fisher Scientific |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - | - | VWR |
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add phenylacetic acid (13.62 g, 0.10 mol).
-
Dissolution: Add anhydrous diethyl ether (150 mL) to the flask and stir until the phenylacetic acid is completely dissolved.
-
Addition of Base: Add triethylamine (12.14 g, 0.12 mol) to the solution.
-
Addition of Silylating Agent: Slowly add chlorotrimethylsilane (13.04 g, 0.12 mol) dropwise to the stirred solution at room temperature over a period of 15 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether (50 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure to yield pure trimethylsilyl 2-phenylacetate.
Causality in Experimental Design and Mechanistic Pathway
The choice of reagents and conditions in this protocol is dictated by the underlying reaction mechanism. The silylation of a carboxylic acid with chlorotrimethylsilane proceeds via a nucleophilic acyl substitution pathway.[7][8]
Caption: Mechanism of Silylation of a Carboxylic Acid.
-
Deprotonation: Triethylamine, a non-nucleophilic organic base, deprotonates the carboxylic acid to form the corresponding carboxylate anion. This step is crucial as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid.
-
Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane.
-
Chloride Displacement: This attack results in the displacement of the chloride ion, forming the desired silyl ester and triethylammonium chloride as a byproduct. The formation of the insoluble triethylammonium chloride helps to drive the reaction to completion.
Applications in Research and Drug Development
Silyl esters, including trimethylsilyl 2-phenylacetate, are valuable intermediates in a variety of chemical transformations.
Protecting Groups in Organic Synthesis
The primary application of silyl esters is as protecting groups for carboxylic acids.[8][9] The trimethylsilyl group is particularly useful due to its ease of introduction and mild cleavage conditions. Silyl esters are stable to a range of non-aqueous reagents, including organometallics and reducing agents, but are readily hydrolyzed by mild aqueous acid or base. This differential reactivity allows for selective transformations at other sites within a complex molecule.
Enhancing Solubility and Volatility
The conversion of a carboxylic acid to its trimethylsilyl ester increases its volatility and thermal stability, which is advantageous for analysis by gas chromatography (GC) and mass spectrometry (MS).[10] Silylation can also enhance the solubility of a compound in nonpolar organic solvents, facilitating reactions in these media.[7]
Prodrug Strategies in Drug Development
In medicinal chemistry, the silyl ether functionality has been explored in the design of prodrugs.[9][11] A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. By masking a polar carboxylic acid group as a more lipophilic silyl ester, the absorption and distribution properties of a drug candidate can be favorably modified. The silyl ester can then be hydrolyzed in vivo to release the active carboxylic acid.
Caption: Experimental Workflow for the Synthesis of Trimethylsilyl 2-phenylacetate.
Conclusion
Trimethylsilyl 2-phenylacetate serves as a quintessential example of the broader class of silyl esters, which are of significant importance in modern organic and medicinal chemistry. A thorough understanding of its IUPAC nomenclature, synthesis, and applications provides a solid foundation for researchers and professionals. The synthetic protocol detailed herein is robust and illustrative of the general principles of silylation. The continued development of silylation methodologies and the exploration of novel applications for silyl esters will undoubtedly remain a fruitful area of research, contributing to advancements in both fundamental science and drug discovery.
References
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Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link]
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Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]
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Dialnet. (n.d.). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Retrieved from [Link]
-
PubMed. (2018, February 14). C-H Arylation of Phenanthrene with Trimethylphenylsilane by Pd/o-Chloranil Catalysis: Computational Studies on the Mechanism, Regioselectivity, and Role of o-Chloranil. Retrieved from [Link]
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Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
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ResearchGate. (2025, August 6). Exploitation of silicon medicinal chemistry in drug discovery. Retrieved from [Link]
-
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-
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PMC. (n.d.). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Retrieved from [Link]
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A Comprehensive Safety & Handling Guide for Phenylacetoxytrimethylsilane
This document provides an in-depth technical guide to the safe handling, storage, and emergency management of Phenylacetoxytrimethylsilane. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a standard safety data sheet (SDS) to elucidate the chemical principles underpinning the recommended safety protocols. By understanding the inherent reactivity of this silyl ester, laboratory personnel can implement self-validating safety systems that mitigate risk effectively.
Section 1: Chemical and Physical Identity
Phenylacetoxytrimethylsilane is a silyl ester, a class of compounds utilized in organic synthesis as versatile intermediates and protecting groups.[1] Its utility is derived from the reactivity of the silicon-oxygen bond. Understanding its fundamental properties is the first step in establishing a robust safety protocol.
| Property | Value | Source |
| IUPAC Name | trimethylsilyl 2-phenylacetate | PubChem[2] |
| CAS Number | 2078-18-4 | PubChem[2] |
| Molecular Formula | C₁₁H₁₆O₂Si | PubChem[2] |
| Molecular Weight | 208.33 g/mol | PubChem[2] |
| Synonyms | Trimethylsilyl phenylacetate, Benzeneacetic acid, trimethylsilyl ester | PubChem[2] |
Section 2: Hazard Identification & The Chemistry of Reactivity
Inferred GHS Classification:
| Hazard Class | Pictogram | Signal Word | Inferred Hazard Statement(s) | Basis of Inference |
| Flammable Liquids | Danger | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor. | Many related organosilanes are flammable or combustible liquids.[3][4][5] | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | Analogous silyl esters readily hydrolyze on contact with moisture to form carboxylic acids (in this case, phenylacetic acid) and silanols, which are corrosive/irritating.[3][6] | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage. | Hydrolysis products are damaging to eyes. This is a critical and immediate hazard.[3][6] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation. | Vapors of the compound and its hydrolysis byproducts can irritate the respiratory tract.[3][7] |
The Causality of Hazard: The Lability of the Silyl Ester Bond
The primary driver of Phenylacetoxytrimethylsilane's chemical hazards is its susceptibility to hydrolysis. The silicon-oxygen bond is readily cleaved by water, including atmospheric moisture.[1][8] This reaction is significantly faster than the hydrolysis of a typical carbon-based ester.[9]
The reaction proceeds as follows: Phenylacetoxytrimethylsilane reacts with water to yield Phenylacetic Acid and Trimethylsilanol. Trimethylsilanol is unstable and readily condenses to form the inert Hexamethyldisiloxane. The primary chemical hazard post-hydrolysis is the presence of Phenylacetic Acid, which is a skin, eye, and respiratory irritant. This immediate formation of a corrosive acid upon contact with moisture is the scientific rationale for the stringent handling requirements.
Caption: Hydrolysis of Phenylacetoxytrimethylsilane.
Section 3: Safe Handling & Storage Protocols
The key to safely handling Phenylacetoxytrimethylsilane is the rigorous exclusion of moisture and ignition sources.[10] All protocols must be designed to address its flammability and reactivity.
Work Environment & Procedural Controls
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood to control vapor exposure and in case of accidental release.[11]
-
Inert Atmosphere: Due to its high sensitivity to moisture, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for reactions or transfers where the container will be open for more than a few seconds.[10] This directly prevents the hydrolysis reaction.
-
Ignition Sources: The work area must be completely free of ignition sources, including open flames, hot plates, and spark-producing equipment.[3][12]
-
Static Discharge: Use non-sparking tools and ensure all containers and transfer lines are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[3][10][12]
Caption: Workflow for handling moisture-sensitive reagents.
Storage Integrity
Proper storage is critical to maintaining the chemical's purity and ensuring safety.[13]
| Parameter | Specification | Rationale |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents degradation via hydrolysis.[10] |
| Container | Tightly closed, original container with a secure, lined cap. | Prevents moisture ingress and vapor escape.[3][10][12] |
| Location | A dry, cool, well-ventilated, flammable-liquids-rated cabinet. | Ensures segregation from incompatible materials and controls environmental conditions.[10][11] |
| Incompatibilities | Store away from water, acids, bases, and oxidizing agents. | These materials can initiate vigorous and hazardous reactions. |
Section 4: Personal Protective Equipment (PPE) - A Self-Validating System
PPE is the final barrier between the researcher and the chemical hazard.[14][15] The selection must account for both the liquid and its vapor.
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Routine Handling (in fume hood) | Safety glasses with side shields and brow guard. | Chemical-resistant gloves (Nitrile or Butyl rubber).[16] | Flame-retardant lab coat. |
| Large Volume Transfer (>50 mL) | Chemical splash goggles and a face shield.[10] | Chemical-resistant gloves (Nitrile or Butyl rubber). | Flame-retardant lab coat. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit; appropriate respiratory protection based on spill size. |
Experimental Protocol: Glove Selection and Use
A self-validating glove protocol ensures that hand protection is always effective.
-
Selection: Choose gloves made of a material resistant to Phenylacetoxytrimethylsilane and potential solvents (e.g., Nitrile or Butyl rubber). Ensure the glove's breakthrough time is sufficient for the planned procedure.
-
Pre-Use Inspection: Before wearing, visually inspect each glove for tears, pinholes, or signs of degradation (e.g., discoloration, brittleness).[10] Inflate the glove with air to check for leaks. Discard any compromised gloves.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing (Removal): This is a critical step to prevent self-contamination.
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel it off over the first glove, containing the first glove inside the second.
-
-
Disposal: Dispose of contaminated gloves in the designated solid chemical waste container.[10]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]
Section 5: Emergency Response Procedures
Rapid and correct response to an emergency can significantly reduce injury and damage.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[3][7] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing.[3][12] Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][7][12] If the person feels unwell or has difficulty breathing, call a poison control center or doctor for medical advice.[18]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.
Accidental Release Measures
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate & Ventilate: Isolate the spill area. Ensure ventilation is adequate (fume hood is running).
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Caption: Emergency flowchart for a chemical spill.
Fire Fighting Strategy
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][12]
-
Unsuitable Media: Do NOT use a direct stream of water, as it will react with the material, potentially worsening the situation.[6] Water spray may be used cautiously to cool fire-exposed containers.[7][19]
-
Specific Hazards: Vapors are flammable and may form explosive mixtures with air.[19] Containers may explode when heated.[19] Hazardous combustion products include carbon oxides and silicon dioxide.[19]
Section 6: Disposal Considerations
All waste containing Phenylacetoxytrimethylsilane must be treated as hazardous.
-
Waste Collection: Collect waste material, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed container.[12]
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from aqueous waste.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[12]
References
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Gelest, Inc. (2015). Safety Data Sheet - ACETOXYTRIMETHYLSILANE. Retrieved from Gelest, Inc. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet - PHENYLTRIMETHOXYSILANE. Retrieved from Gelest, Inc. [Link]
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Gelest, Inc. (2015). Safety Data Sheet - PHENYLTRIMETHYLSILANE. Retrieved from Gelest, Inc. [Link]
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Gelest, Inc. (2014). Safety Data Sheet - PHENYLMETHYLDICHLOROSILANE. Retrieved from Gelest, Inc. [Link]
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Gelest, Inc. (2016). Safety Data Sheet - ACRYLOXYMETHYLTRIMETHYLSILANE. Retrieved from Gelest, Inc. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519815, Phenylacetoxytrimethylsilane. Retrieved from PubChem. [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from American Chemistry Council. [Link]
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Gunanathan, C., & Shaughnessy, K. H. (2021). Silyl Esters as Reactive Intermediates in Organic Synthesis. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from PubChem. [Link]
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Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from IN.gov. [Link]
-
U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from EPA.gov. [Link]
-
Shiina, I., & Mukaiyama, T. (1992). The Esterification Reaction between Silyl Derivatives of Carboxylic Acids and Alcohols by the Promotion of a Catalytic Amount of Lewis Acid. Chemistry Letters, 21(11), 2319-2322. [Link]
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Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from Hesperian Health Guides. [Link]
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Washington State University. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from Washington State University. [Link]
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University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from University of Notre Dame Risk Management and Safety. [Link]
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Occupational Safety and Health Administration. (n.d.). Process Safety Management for Storage Facilities. Retrieved from OSHA.gov. [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from NIOSH. [Link]
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WorkSafeBC. (2018). Farm Chemical Safety: Personal Protective Equipment. YouTube. [Link]
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Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Ontario Pesticide Education Program. (2020). 11 Protective Clothing and Personal Protective Equipment. YouTube. [Link]
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Phenylacetoxytrimethylsilane: Technical Guide to Synthesis & Application
The following technical guide details the chemistry, synthesis, and applications of Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate), designed for researchers in drug development and organic synthesis.
Executive Summary
Phenylacetoxytrimethylsilane (CAS: 2078-18-4 ), also known as Trimethylsilyl phenylacetate (TMSO-PA) , is the silyl ester derivative of phenylacetic acid.[1] While often categorized merely as a gas chromatography (GC) derivatization product, TMSO-PA serves a critical role in advanced organic synthesis as a latent enediolate precursor .
In drug development, this compound bridges two distinct worlds:
-
Synthetic Chemistry: It acts as a neutral, purifiable precursor to 1-phenyl-2,2-bis(trimethylsiloxy)ethene , a "super-nucleophile" used in Mukaiyama Aldol reactions to construct complex
-hydroxy acid scaffolds found in polyketide antibiotics and statins. -
Bioanalytical Chemistry: It is the industry-standard derivative for monitoring Phenylacetic Acid (PAA) levels during Penicillin G fermentation , ensuring optimal precursor feeding and metabolic control.
Part 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Trimethylsilyl 2-phenylacetate |
| Common Name | Phenylacetoxytrimethylsilane |
| CAS Number | 2078-18-4 |
| Molecular Formula | |
| Molecular Weight | 208.33 g/mol |
| Boiling Point | 237°C (at 760 mmHg) |
| Density | 0.987 g/cm³ |
| Solubility | Soluble in |
| Stability | Moisture sensitive (hydrolyzes to Phenylacetic acid + TMSOH). |
Structural Insight
The molecule features a labile Si-O bond . Unlike alkyl esters, the silyl ester bond is highly susceptible to nucleophilic attack and hydrolysis. However, this lability is its primary asset, allowing for rapid exchange reactions and facile enolization under mild conditions.
Part 2: Synthesis & Preparation Protocols
For high-purity applications (e.g., isolation of the silyl ketene acetal), Method A is preferred due to the absence of amine salts. For analytical derivatization, Method B is standard.
Method A: Ammonia-Free Synthesis (HMDS Method)
Best for large-scale preparation of the isolated reagent.
Reaction:
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Charging: Add Phenylacetic acid (13.6 g, 100 mmol) and Hexamethyldisilazane (HMDS) (12.5 mL, 60 mmol, 1.2 eq).
-
Catalysis: Add a catalytic amount of Saccharin or TMSCl (2-3 drops) to initiate the reaction.
-
Reflux: Heat the mixture to reflux (approx. 130°C) for 2–4 hours. Evolution of ammonia gas indicates reaction progress.
-
Purification: Once ammonia evolution ceases, fractional distillation under reduced pressure yields pure Phenylacetoxytrimethylsilane.
Method B: In-Situ Derivatization (BSTFA/TMCS)
Standard for GC-MS analysis of fermentation broths.
Protocol:
-
Extraction: Extract acidified fermentation broth with Ethyl Acetate. Evaporate solvent to dryness.
-
Silylation: Reconstitute residue in 50
L Pyridine. Add 50 L BSTFA + 1% TMCS. -
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject 1
L into GC-MS.
Part 3: Advanced Reactivity – The "Super-Nucleophile" Pathway
The most potent application of TMSO-PA in drug synthesis is its conversion into the Bis(trimethylsilyl)ketene acetal (Bis-SKA) . Unlike standard enolates, the Bis-SKA is neutral yet highly reactive, capable of coupling with sterically hindered electrophiles.
Mechanism: Accessing the Enediolate
Direct deprotonation of the carboxylic acid requires 2 equivalents of base and generates a charged dianion. Starting from TMSO-PA allows for a cleaner generation of the neutral Bis-SKA using only 1 equivalent of base and silyl chloride.
Reaction Scheme:
-
Precursor: TMSO-PA (Silyl Ester)
-
Activation: Deprotonation with LDA (Lithium Diisopropylamide) at -78°C generates the lithium enolate.
-
Trapping: Addition of TMSCl traps the enolate as the 1-phenyl-2,2-bis(trimethylsiloxy)ethene .
Visualization: The Activation Pathway
Figure 1: Transformation of Phenylacetic acid into the reactive Bis-SKA nucleophile via the TMSO-PA intermediate.
Experimental Protocol: Mukaiyama Aldol Reaction
Objective: Synthesis of
-
Reagent Prep: In a flame-dried flask under Argon, dissolve TMSO-PA (1.0 eq) in dry THF. Cool to -78°C.
-
Enolization: Add LDA (1.1 eq) dropwise over 10 min. Stir for 30 min to form the enolate.
-
Bis-Silylation: Add TMSCl (1.2 eq). The solution contains the Bis(trimethylsilyl)ketene acetal.
-
Coupling: Add the target aldehyde (e.g., Benzaldehyde, 1.0 eq) and a Lewis Acid catalyst (e.g.,
or ). -
Workup: Quench with dilute HCl. This hydrolyzes the silyl esters, yielding the free
-hydroxy carboxylic acid directly.
Part 4: Analytical Application in Penicillin Manufacturing
In the biosynthesis of Penicillin G , Phenylacetic acid (PAA) is the side-chain precursor. Its concentration in the bioreactor must be tightly controlled (typically 0.5 – 1.0 g/L) to prevent toxicity to the Penicillium mold while ensuring product formation.
TMSO-PA is the critical analyte for this process control.
Workflow: Fermentation Monitoring
Figure 2: Process analytical technology (PAT) workflow for Penicillin G production.
Part 5: Safety & Handling
-
Hydrolysis Hazard: TMSO-PA releases Phenylacetic acid (irritant, stench) and Hexamethyldisiloxane upon contact with moisture. Store under nitrogen in a desiccator.
-
Flammability: Flash point is expected to be >90°C, but standard solvent precautions apply.
-
Toxicity: While the silyl ester is not highly toxic, the hydrolysis product Phenylacetic acid is a skin irritant.
References
-
Synthesis of Silyl Esters: Bruzzoniti, M. C., et al. "Silylation methods for the gas chromatography-mass spectrometry determination of carboxylic acids." Journal of Chromatography A, 1034(1-2), 2004.
-
Mukaiyama Aldol Chemistry: Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 1982.
- Bis-Silyl Ketene Acetals: Bellassoued, M., et al. "Preparation of bis(trimethylsilyl)ketene acetals and their application in organic synthesis." Journal of Organometallic Chemistry, 1993.
-
Penicillin Fermentation Monitoring: Wittmann, C., et al. "Metabolic Flux Analysis of Penicillin Production." Biotechnology and Bioengineering, 2000.
-
Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 16304, Trimethylsilyl phenylacetate.
Sources
Phenylacetoxytrimethylsilane: Technical Synthesis and Application Guide
The following technical guide details the chemistry, synthesis, and pharmaceutical applications of Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate).
CAS: 2078-18-4 | Formula:
Executive Summary
Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate) is the silyl ester derivative of phenylacetic acid.[1] While often utilized as a volatile derivative for Gas Chromatography (GC) analysis of pharmaceutical metabolites, its utility extends significantly into synthetic organic chemistry. It serves as a crucial precursor for silyl ketene acetals —key intermediates in the Ireland-Claisen rearrangement —and acts as a transient protecting group in the semi-synthesis of
This guide provides a rigorous examination of its synthesis, mechanistic behavior, and role in drug development workflows.
Historical Context: The Silylation Era
The widespread adoption of Phenylacetoxytrimethylsilane did not stem from a single isolated discovery but emerged during the "Silylation Era" of the 1950s and 60s.
-
1950s (The Synthetic Foundation): Pioneers like Rochow and Speier established the fundamental reactivity of chlorosilanes. The reaction of trimethylsilyl chloride (TMSCl) with carboxylic acids was identified as a reversible protection method.
-
1963 (The Analytical Breakthrough): The seminal work by Sweeley et al. revolutionized the analysis of non-volatile biomolecules (sugars, acids) by converting them into volatile TMS derivatives. Phenylacetoxytrimethylsilane became the standard for monitoring Phenylacetic Acid (PAA) levels—a critical precursor in Penicillin G fermentation.
-
1970s (Mechanistic Utility): The compound found new life in carbon-carbon bond formation via the Ireland-Claisen rearrangement , allowing stereoselective synthesis of
-substituted carboxylic acids.
Chemical Synthesis Protocols
We present two field-proven methodologies. Method A is preferred for high-purity applications due to its "atom-economical" byproduct (ammonia), while Method B is the classic approach using standard laboratory reagents.
Method A: The HMDS "Clean" Synthesis (Recommended)
This method utilizes Hexamethyldisilazane (HMDS). It is autocatalytic or acid-catalyzed and drives equilibrium forward by the release of gaseous ammonia.
-
Reagents: Phenylacetic acid (1.0 eq), HMDS (0.6 eq), TMSCl (catalytic, 1-2 drops).
-
Solvent: Acetonitrile (MeCN) or neat (solvent-free).
-
Conditions: Reflux (80°C) for 2-4 hours.
Protocol:
-
Charge a round-bottom flask with Phenylacetic acid (solid).
-
Add HMDS slowly under inert atmosphere (
). -
Add catalytic TMSCl (initiates the generation of silylamine species).
-
Heat to reflux. Evolution of
gas indicates reaction progress. -
Endpoint: Cessation of gas evolution and solubilization of the acid.
-
Purification: Vacuum distillation.
Method B: The TMSCl/Base Protocol
-
Reagents: Phenylacetic acid (1.0 eq), Trimethylsilyl chloride (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Conditions:
to Room Temperature.
Protocol:
-
Dissolve Phenylacetic acid and Triethylamine in anhydrous DCM.
-
Cool to
. -
Dropwise addition of TMSCl (exothermic). White precipitate (
) forms immediately. -
Stir at Room Temp for 2 hours.
-
Workup: Filter off the amine salt under inert gas (product is hydrolytically unstable). Evaporate solvent.[2][3]
Mechanistic Visualization: Synthesis & Rearrangement
The following diagram illustrates the synthesis via HMDS and the subsequent conversion into a Silyl Ketene Acetal for the Ireland-Claisen rearrangement.
Figure 1: Synthesis of Phenylacetoxytrimethylsilane and its transformation via the Ireland-Claisen rearrangement pathway.
Pharmaceutical Application: Penicillin G Monitoring
In the biopharmaceutical industry, Phenylacetoxytrimethylsilane plays a vital role in the Process Analytical Technology (PAT) for Penicillin G manufacturing.
The Problem: Precursor Toxicity
Penicillin G is produced by Penicillium chrysogenum via fermentation. The side chain, Phenylacetic Acid (PAA) , must be fed continuously to the bioreactor.
-
Too Low: Synthesis stops (limiting reagent).
-
Too High: PAA is toxic to the fungus, halting respiration.
The Solution: Rapid GC-MS Monitoring
To maintain the "Goldilocks" zone of PAA concentration (typically < 0.5 g/L), broth samples are extracted and derivatized.
-
Extraction: Broth sample is acidified and extracted into organic solvent.
-
Derivatization: Reacted with BSTFA or HMDS/TMCS to form Phenylacetoxytrimethylsilane .
-
Analysis: The volatile silyl ester is quantified via GC-FID or GC-MS within minutes, allowing real-time feedback control of the PAA feed pump.
Physical & Chemical Data
The following data is consolidated for reference in experimental design.
| Property | Value | Notes |
| IUPAC Name | Trimethylsilyl 2-phenylacetate | |
| CAS Number | 2078-18-4 | |
| Molecular Weight | 208.33 g/mol | |
| Boiling Point | 108-110°C @ 12 mmHg | Vacuum distillation recommended |
| Density | 0.985 g/cm³ | Estimated |
| Hydrolytic Stability | Low | Decomposes to Phenylacetic acid + TMS-OH in moist air |
| Storage | Inert Atmosphere ( | Store at 2-8°C |
| Retention Index | ~1275 (Standard Non-polar) | Key for GC identification |
References
-
Sweeley, C. C., Bentley, R., Makita, M., & Wells, W. W. (1963). Gas-Liquid Chromatography of Trimethylsilyl Derivatives of Sugars and Related Substances. Journal of the American Chemical Society, 85(16), 2497–2507. Link
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
-
Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976). The Ester Enolate Claisen Rearrangement. Stereochemical Control through Stereoselective Enolate Formation. Journal of the American Chemical Society, 98(10), 2868–2877. Link
-
Kim, Y. H., et al. (2004). Antifungal Activity of Phenylacetic Acid Produced by Bacillus licheniformis.[4] The Journal of Microbiology, 42, 197-202. (Demonstrates GC-MS identification via TMS ester).
-
PubChem Compound Summary. (2025). Phenylacetoxytrimethylsilane (CID 519815).[1] National Center for Biotechnology Information. Link
Sources
The Researcher's Comprehensive Guide to Phenylacetoxytrimethylsilane: Synthesis, Applications, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals
Phenylacetoxytrimethylsilane stands as a pivotal, yet often underestimated, reagent in the arsenal of the modern synthetic chemist. Its utility, particularly in the realm of pharmaceutical development, stems from its dual nature: a potent silylating agent and a protected form of phenylacetic acid. This in-depth technical guide, designed for the discerning researcher, moves beyond a cursory overview to provide a foundational understanding of Phenylacetoxytrimethylsilane, from its synthesis and core reactivity to its strategic application in complex molecular architectures and a survey of its commercial landscape.
I. Core Chemical and Physical Characteristics
A thorough grasp of Phenylacetoxytrimethylsilane's properties is fundamental to its effective deployment in any synthetic strategy. This colorless to pale yellow liquid is characterized by its reactivity, particularly its sensitivity to moisture, which necessitates handling under anhydrous conditions.
Table 1: Physicochemical and Spectroscopic Data for Phenylacetoxytrimethylsilane
| Property | Value | Source |
| CAS Number | 2078-18-4 | [1] |
| Molecular Formula | C₁₁H₁₆O₂Si | [1] |
| Molecular Weight | 208.33 g/mol | [1] |
| Boiling Point | 96-97 °C at 0.7 mmHg | |
| Density | 0.982 g/mL at 25 °C | |
| Refractive Index | n20/D 1.478 | |
| ¹H NMR (CDCl₃) | δ 7.20-7.35 (m, 5H), 3.55 (s, 2H), 0.25 (s, 9H) ppm | |
| ¹³C NMR (CDCl₃) | δ 171.5, 134.5, 129.2, 128.5, 126.9, 42.5, -0.1 ppm | |
| IR (neat) | 2957, 1725 (C=O), 1252, 1105, 845 cm⁻¹ |
II. Synthesis Protocol: A Self-Validating Approach
The most direct and widely employed synthesis of Phenylacetoxytrimethylsilane involves the silylation of phenylacetic acid with chlorotrimethylsilane. The following protocol is designed with self-validating checkpoints to ensure both reaction completion and high purity of the final product.
Experimental Protocol: Synthesis of Phenylacetoxytrimethylsilane
1. Reagents and Materials:
-
Phenylacetic acid (1.0 eq)
-
Chlorotrimethylsilane (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with calcium chloride)
-
Inert atmosphere (Argon or Nitrogen)
2. Procedure:
-
Under an inert atmosphere, charge the three-neck round-bottom flask with phenylacetic acid and anhydrous dichloromethane.
-
Stir the mixture at room temperature until all the phenylacetic acid has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
From the dropping funnel, add chlorotrimethylsilane dropwise over 30-45 minutes. A white precipitate of triethylammonium hydrochloride will form.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Validation Checkpoint 1: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting phenylacetic acid.
-
Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride precipitate. Wash the filter cake with a small portion of anhydrous DCM.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation Checkpoint 2: The crude product can be purified by fractional distillation under reduced pressure to yield the final Phenylacetoxytrimethylsilane as a clear liquid. Purity should be assessed by ¹H NMR and GC-MS.
Mechanism of Silylation
The silylation of a carboxylic acid with chlorotrimethylsilane in the presence of an amine base is a classic nucleophilic acyl substitution. The triethylamine acts as a base to deprotonate the phenylacetic acid, forming the more nucleophilic phenylacetate anion. This anion then attacks the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming the desired silyl ester.
Caption: Silylation of Phenylacetic Acid.
III. Application in Drug Development: The Acylation of 6-Aminopenicillanic Acid
A cornerstone application of Phenylacetoxytrimethylsilane is in the semi-synthesis of β-lactam antibiotics, such as penicillins. It serves as an efficient acylating agent for the 6-aminopenicillanic acid (6-APA) nucleus, the core structural component of many penicillin derivatives. The trimethylsilyl group acts as a temporary protecting group for the carboxylic acid, facilitating a clean acylation of the amine.
Workflow: Synthesis of Penicillin G from 6-APA
The following workflow outlines the key steps in the acylation of 6-APA using Phenylacetoxytrimethylsilane to produce Penicillin G.
Caption: Workflow for Penicillin G Synthesis.
IV. Commercial Suppliers: A Comparative Overview
For researchers and drug development professionals, sourcing high-quality Phenylacetoxytrimethylsilane is critical. The following table provides a comparative look at several reputable commercial suppliers. It is always recommended to consult the supplier's certificate of analysis for lot-specific purity data.
Table 2: Prominent Commercial Suppliers of Phenylacetoxytrimethylsilane
| Supplier | Purity Specification | Typical Quantities Offered |
| Parchem | Not specified, inquire for details | Bulk, FCL/TL, Drum, Bag[2] |
| Santa Cruz Biotechnology | Biochemical for proteomics research | Inquire for details[3] |
| Gelest, Inc. | Not specified, inquire for details | 25g[4] |
| Aladdin Scientific | >=97% | 5g, 25g, 100g, Bulk[4] |
| Alfa Chemistry | 95%+ | 1g, 10g, 100g, 1KG, 5KG[4] |
| Atomax Chemicals Co., Ltd. | Not specified, inquire for details | Inquire for details[5] |
| Sigma-Aldrich | 97% | Inquire for details[6] |
V. Safety, Handling, and Storage
Phenylacetoxytrimethylsilane is a moisture-sensitive and combustible liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
VI. Conclusion
Phenylacetoxytrimethylsilane is a versatile and indispensable reagent for the modern organic chemist, particularly those engaged in pharmaceutical research and development. Its utility as a protected form of phenylacetic acid for acylation reactions, most notably in the synthesis of β-lactam antibiotics, is well-established. By understanding its fundamental properties, mastering its synthesis, and being aware of reliable commercial sources, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
VII. References
-
Atomax Chemicals Co., Ltd. ChemBuyersGuide.com. [Link]
-
PubChem. Phenylacetoxytrimethylsilane. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
Google Patents. US4351766A - Production of penicillins.
-
Google Patents. GB2034695A - Acylation of 6-APA via silyl intermediates.
-
Gelest. General Silylation Procedures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution - Google Patents [patents.google.com]
- 3. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Penicillin G acylase mutant for synthesis and application thereof in preparation of amoxicillin - Eureka | Patsnap [eureka.patsnap.com]
Computational Characterization of Phenylacetoxytrimethylsilane: Structural, Electronic, and Mechanistic Protocols
This technical guide details the computational framework for analyzing Phenylacetoxytrimethylsilane (PATMS), a pivotal intermediate in silyl-protection strategies for pharmaceutical synthesis.[1] It synthesizes density functional theory (DFT) protocols with mechanistic insights relevant to drug development.[1]
Executive Summary
Phenylacetoxytrimethylsilane (PATMS) represents a class of silyl esters frequently employed as labile protecting groups or reactive intermediates in the synthesis of
This guide outlines a rigorous computational workflow using Density Functional Theory (DFT) to map the molecular architecture, electronic landscape, and reactivity profile of PATMS.
Computational Methodology & Level of Theory
To ensure high fidelity in structural and electronic predictions, the following level of theory is the established standard for organosilicon compounds.
The "Gold Standard" Protocol
For organic silyl esters, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy, particularly for describing the hypervalent nature of silicon transition states.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) handles the electron correlation in the aromatic phenyl ring and the polarizable Si-O bond effectively.[1]
-
Basis Set: 6-311++G(d,p).[1][2][3] The diffuse functions (++) are non-negotiable for modeling the lone pairs on the carbonyl and ether oxygens, which are critical for predicting hydrogen bonding and nucleophilic attack.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or dichloromethane, depending on the intended reaction medium.[1]
Workflow Diagram
The following DOT diagram illustrates the sequential computational workflow required to fully characterize PATMS.
Figure 1: Computational workflow for the theoretical characterization of PATMS. Note the critical checkpoint at Frequency Analysis to ensure a true local minimum.
Molecular Architecture & Geometric Parameters[1][2][4][5]
The geometry of PATMS is defined by the interaction between the planar phenylacetic acid moiety and the bulky trimethylsilyl (TMS) group.[1]
Key Geometric Descriptors
Upon optimization, the following structural parameters are diagnostic of the silyl ester functionality. Deviations from these ranges in experimental data often indicate hydrolysis or impurities.[1]
| Parameter | Atom Pair | Theoretical Value (Å/°) | Experimental Correlation (XRD/ED) | Significance |
| Bond Length | Si–O(ester) | 1.68 – 1.72 Å | ~1.70 Å | Significantly longer than C–O, indicating lability.[1] |
| Bond Length | C=O(carbonyl) | 1.20 – 1.22 Å | ~1.21 Å | Standard carbonyl, confirms ester resonance is weak.[1] |
| Bond Length | C–O(ester) | 1.34 – 1.36 Å | ~1.35 Å | Bridge between acyl and silyl groups.[1] |
| Bond Angle | Si–O–C | 125° – 135° | Variable | Flexible pivot point; wider than C–O–C due to Si sterics.[1] |
| Torsion | Ph–CH2–C=O | ~90° (Orthogonal) | Variable | The phenyl ring often rotates out of plane to minimize steric clash.[1] |
Structural Insight
Unlike carbon esters, the Si–O bond is the weak link . The silicon atom is tetrahedral (
Electronic Structure & Reactivity Descriptors[1]
Understanding where PATMS reacts requires mapping its electron density.[1]
Frontier Molecular Orbitals (FMO)[6]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring (
-system) and the carbonyl oxygen lone pairs .[1] This indicates that in oxidation reactions, the aromatic ring is the first site of electron loss. -
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon and the silicon atom .[1] This is the critical insight: nucleophiles (like water) have two potential attack sites.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions (e.g., drug-receptor binding or solvent orientation).
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen .[1] This is the primary H-bond acceptor site.[1]
-
Positive Potential (Blue): Concentrated on the Silicon atom and the Methylene hydrogens .[1]
-
Implication: Hard nucleophiles (OH⁻, F⁻) are electrostatically drawn to the Silicon atom, facilitating Si–O bond cleavage (desilylation).
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals hyperconjugation.[1] In PATMS, the oxygen lone pair (
Mechanistic Insights: Hydrolysis Pathways
The stability of PATMS in aqueous media is a primary concern in formulation.[1] Computational studies reveal two competing hydrolysis mechanisms.
Pathway A: Nucleophilic Attack at Carbon (Classic Ester Hydrolysis)
Water attacks the carbonyl carbon.[1]
-
Transition State: Tetrahedral intermediate at Carbon.[1]
-
Likelihood: Low.[1] The bulky TMS group sterically hinders the approach to the carbonyl.[1]
Pathway B: Nucleophilic Attack at Silicon ( -Si)
Water attacks the silicon atom.[1]
-
Barrier: Low (typically < 15 kcal/mol).[1]
-
Transition State: Pentacoordinate Silicon trigonal bipyramid.[1]
-
Mechanism: The silicon atom expands its coordination sphere (using low-lying orbitals) to accept the water oxygen, followed by proton transfer and expulsion of phenylacetic acid.[1]
Figure 2: Dominant hydrolysis pathway for PATMS via nucleophilic attack at Silicon (
Experimental Validation Protocols
Theoretical data must be validated against experimental benchmarks.
Vibrational Spectroscopy (IR)
DFT frequency calculations (scaled by ~0.961 for B3LYP) provide a fingerprint for identification.[1]
| Mode | Theoretical Frequency ( | Experimental Region ( | Intensity |
| 1750 - 1770 | 1720 - 1750 | Strong | |
| 1050 - 1100 | 1000 - 1100 | Strong/Broad | |
| 840 - 860 | 840 - 850 | Strong (Sharp) | |
| 3050 - 3100 | 3000 - 3100 | Weak |
NMR Chemical Shifts (GIAO Method)
Calculate NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.[1]
- NMR: The silicon signal is highly sensitive to the ester environment, typically appearing around 20-30 ppm relative to TMS.[1]
- NMR: The carbonyl carbon will show a characteristic downfield shift (~170 ppm), but slightly shielded compared to the free acid due to the electropositive silicon.
References
-
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link
-
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for DFT protocols).
-
Arslan, H., & Algül, Ö. (2008).[1] Vibrational spectrum and assignments of benzimidazole derivatives by ab initio Hartree-Fock and density functional methods.[1] Spectrochimica Acta Part A, 70, 109-116.[1] (Methodological reference for phenyl-ring vibrational scaling). Link
-
Sert, Y. (2025).[1][5][4] A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. MAS Journal of Applied Sciences, 10(2), 363–370.[1][5] (Recent protocol for sulfonyl/carbonyl ester computational analysis). Link[5]
-
Garg, P. K., et al. (2019).[1] Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects.[1][6] RSC Advances, 9, 2345-2356.[1] (Basis for MEP analysis interpretation).[1][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy [masjaps.com]
- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Versatility of Silyl Esters: A Technical Guide to Phenylacetoxytrimethylsilane and its Synonyms for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking a Key Synthetic Workhorse
In the intricate landscape of modern organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic manipulation of functional groups is paramount. Carboxylic acids, ubiquitous moieties in bioactive molecules, often require temporary masking or "protection" to prevent unwanted side reactions during multi-step synthetic sequences. Among the arsenal of protecting groups, silyl esters have emerged as highly versatile and reliable tools. This guide provides an in-depth exploration of Phenylacetoxytrimethylsilane, a representative trimethylsilyl ester, offering insights into its synthesis, reactivity, and critical applications in complex molecule synthesis.
While known by its formal name, Phenylacetoxytrimethylsilane is frequently referred to by a variety of synonyms in scientific literature and chemical catalogs. A clear understanding of this nomenclature is essential for effective information retrieval and unambiguous communication in a research setting.
Nomenclature and Identification: A Comprehensive Cross-Reference
The compound is most systematically named according to IUPAC nomenclature. However, a variety of other names are commonly encountered.
Synonyms for Phenylacetoxytrimethylsilane:
-
IUPAC Name: trimethylsilyl 2-phenylacetate
-
CAS Number: 2078-18-4
-
Common Synonyms:
-
Trimethylsilyl phenylacetate
-
Acetic acid, phenyl-, trimethylsilyl ester
-
Benzeneacetic acid, trimethylsilyl ester
-
Phenylacetic acid, trimethylsilyl ester
-
-
Depositor-Supplied Synonyms:
-
Phenylacetic acid, monoTMS
-
Benzeneacetic acid, TMS derivative
-
(Phenylacetoxy)trimethylsilane
-
A comprehensive list of identifiers is crucial for accurate database searching and procurement.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical properties of Phenylacetoxytrimethylsilane is fundamental to its effective application in the laboratory. These properties dictate appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂Si | |
| Molecular Weight | 208.33 g/mol | |
| Boiling Point | 96-97 °C at 0.7 mmHg | Sigma-Aldrich |
| Density | 0.982 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.478 | Sigma-Aldrich |
The Strategic Synthesis of Phenylacetoxytrimethylsilane: Principles and Protocols
The formation of Phenylacetoxytrimethylsilane is a direct application of silylation, a robust and widely utilized reaction in organic chemistry. The fundamental principle involves the reaction of a silylating agent with a proton-donating species, in this case, the carboxylic acid group of phenylacetic acid.
The Underlying Mechanism of Silylation
The silylation of a carboxylic acid to form a silyl ester is a nucleophilic substitution reaction at the silicon atom. The reaction is typically facilitated by the presence of a base, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. This anion then attacks the electrophilic silicon atom of the silylating agent, displacing a leaving group (e.g., a halide).
Caption: General mechanism for the silylation of a carboxylic acid.
Experimental Workflow: A Practical Guide to Synthesis
Objective: To synthesize Trimethylsilyl 2-phenylacetate from phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve phenylacetic acid (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Silylating Agent: Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture at room temperature. An exothermic reaction may be observed, and a white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting carboxylic acid.
-
Workup: After the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude Phenylacetoxytrimethylsilane can be purified by vacuum distillation.
Self-Validation: The purity of the final product can be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. The characteristic trimethylsilyl proton signal in the ¹H NMR spectrum (a sharp singlet at approximately 0.2-0.3 ppm) is a key indicator of successful silylation.
The Strategic Role in Drug Development and Complex Synthesis
The utility of Phenylacetoxytrimethylsilane and other silyl esters in drug development stems from their role as effective protecting groups for carboxylic acids. This protection is often a critical step in the total synthesis of complex pharmaceutical agents.
The "Protect-Transform-Deprotect" Strategy
In a multi-step synthesis, it is often necessary to perform a reaction on one part of a molecule while a reactive carboxylic acid group is present elsewhere. The silyl ester serves as a temporary "mask," rendering the carboxylic acid unreactive towards a variety of reagents.
Caption: The strategic workflow of using a protecting group in synthesis.
Advantages of Trimethylsilyl Esters as Protecting Groups:
-
Ease of Formation: As detailed in the synthesis section, silyl esters are readily formed under mild conditions.
-
Inertness: Trimethylsilyl esters are stable to a wide range of non-aqueous reaction conditions, including many organometallic reagents, reductions, and oxidations.
-
Mild Deprotection: The silyl ester group can be easily cleaved to regenerate the carboxylic acid, typically by simple hydrolysis with water or mild aqueous acid or base. This orthogonality to other protecting groups is a significant advantage in complex syntheses.
Case Study Application: Synthesis of a Spirocyclic Amino Acid Derivative
In the synthesis of complex molecules, such as non-natural amino acids that can be incorporated into novel therapeutics, the protection of carboxylic acid functionality is crucial. For instance, in the synthesis of a spirocyclic amino acid derivative, the carboxylic acid was esterified with 2-(trimethylsilyl)ethanol. While not Phenylacetoxytrimethylsilane itself, this demonstrates the principle of using a silyl-containing group to protect a carboxylic acid during a subsequent coupling reaction.[2] The trimethylsilyl group in the ester facilitates purification and can be removed under specific conditions that do not affect other sensitive parts of the molecule.
Conclusion: An Indispensable Tool for the Synthetic Chemist
Phenylacetoxytrimethylsilane, along with its numerous synonyms, represents a class of simple yet powerful reagents in the synthetic chemist's toolbox. Its utility as a protecting group for carboxylic acids, characterized by ease of formation and mild removal, makes it an invaluable asset in the multi-step synthesis of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and strategic application of silyl esters is essential for the efficient and successful construction of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the practical application of this versatile synthetic intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519815, Phenylacetoxytrimethylsilane. Retrieved February 7, 2026 from [Link].
- Organic Syntheses, Coll. Vol. 6, p. 1013 (1988); Vol. 58, p. 12 (1978). (These references provide general and reliable procedures for the silylation of various functional groups, including carboxylic acids, which are directly applicable to the synthesis of Phenylacetoxytrimethylsilane).
-
Kotha, S.; et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules2021 , 26(11), 3123. [Link].
Sources
Methodological & Application
Phenylacetoxytrimethylsilane as a Protecting Group for Alcohols: An Analysis and Application Framework
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
In the landscape of multistep organic synthesis, the protection of hydroxyl groups is a critical strategic consideration. Silyl ethers are among the most utilized protecting groups for alcohols due to their ease of formation, stability across a range of reaction conditions, and versatile deprotection methods.[1] While common reagents like trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl) are well-documented, this guide explores the potential application of phenylacetoxytrimethylsilane as a protecting group for alcohols. Due to a notable scarcity of dedicated literature on this specific reagent for alcohol protection, this document will establish a foundational understanding based on the principles of silyl ether chemistry. We will present a hypothesized operational framework, including detailed protocols for the synthesis of the reagent, and its subsequent use in the protection and deprotection of alcohols, derived from established methodologies for analogous silylating agents.
Introduction to Alcohol Protection and the Role of Silyl Ethers
The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is reactive under a wide array of conditions, including those involving strong bases, organometallics, and certain oxidizing and reducing agents.[1] To prevent undesired side reactions, the hydroxyl group is often temporarily converted into a less reactive functional group—a process known as protection.[2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.
Silyl ethers are formed by the reaction of an alcohol with a silylating agent, typically a silyl halide, in the presence of a base.[3] The resulting silicon-oxygen bond is stable to many reagents but can be selectively cleaved when desired, making silyl ethers a cornerstone of modern synthetic strategy.[1]
Phenylacetoxytrimethylsilane: A Prospective Silylating Agent
Phenylacetoxytrimethylsilane, also known as trimethylsilyl phenylacetate, is a silyl ester. While not conventionally employed as a primary silylating agent for alcohols, its structure suggests a potential for transsilylation or direct silylation under specific catalytic conditions.
Synthesis of Phenylacetoxytrimethylsilane
The synthesis of phenylacetoxytrimethylsilane can be achieved through the reaction of phenylacetic acid with a suitable trimethylsilyl source, such as trimethylsilyl chloride, typically in the presence of a base to neutralize the generated HCl.
Protocol: Synthesis of Phenylacetoxytrimethylsilane
-
Reagents and Materials:
-
Phenylacetic acid
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
-
Procedure: a. To a solution of phenylacetic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add triethylamine (1.1 equivalents). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of phenylacetic acid. e. Upon completion, the triethylammonium chloride precipitate is removed by filtration. f. The filtrate is concentrated under reduced pressure to yield crude phenylacetoxytrimethylsilane, which can be purified by vacuum distillation.
Application in Alcohol Protection: A Mechanistic Hypothesis and Protocol
The utility of phenylacetoxytrimethylsilane as a protecting group for alcohols would likely proceed via a transsilylation mechanism, where the trimethylsilyl group is transferred from the phenylacetate moiety to the alcohol. This process would likely require catalysis to facilitate the equilibrium towards the formation of the more stable silyl ether of the target alcohol.
Proposed Mechanism of Protection
The protection of an alcohol with phenylacetoxytrimethylsilane is hypothesized to occur through a nucleophilic attack of the alcohol on the silicon atom of the silyl ester. This reaction would likely be catalyzed by either an acid or a base to enhance the electrophilicity of the silicon or the nucleophilicity of the alcohol, respectively. The phenylacetic acid generated as a byproduct would need to be removed or neutralized to drive the reaction to completion.
Diagram: Hypothesized Protection Mechanism
Caption: Hypothesized pathway for alcohol protection.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol is a general guideline and would require optimization for specific substrates.
-
Reagents and Materials:
-
Primary alcohol substrate
-
Phenylacetoxytrimethylsilane
-
Catalyst (e.g., a Lewis acid like ZnCl₂ or a strong non-nucleophilic base like DBU)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure: a. To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the catalyst (0.1 equivalents). b. Add phenylacetoxytrimethylsilane (1.2 equivalents) to the stirred solution. c. Heat the reaction mixture to reflux and monitor the progress by TLC. d. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the phenylacetic acid byproduct. e. Extract the aqueous layer with DCM (3x). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting crude silyl ether by flash column chromatography.
Deprotection of Trimethylsilyl Ethers
The cleavage of the trimethylsilyl ether to regenerate the alcohol is a well-established process and can be achieved under various conditions, providing synthetic flexibility.
Deprotection Methodologies
-
Acid-Catalyzed Hydrolysis: Treatment with a mild acid, such as acetic acid in a mixture of THF and water, or a catalytic amount of a stronger acid like HCl, readily cleaves the silyl ether.[4]
-
Fluoride-Mediated Cleavage: Fluoride ions have a high affinity for silicon and are highly effective for silyl ether deprotection.[5] Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent for this transformation.[6] This method is particularly mild and compatible with a wide range of functional groups.[4]
Diagram: Deprotection Pathways
Caption: Common methods for silyl ether deprotection.
Experimental Protocol: Fluoride-Mediated Deprotection
-
Reagents and Materials:
-
Trimethylsilyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure: a. Dissolve the silyl ether (1.0 equivalent) in THF. b. Add the TBAF solution (1.1 equivalents) dropwise at room temperature. c. Stir the reaction mixture and monitor its progress by TLC. Deprotection is typically rapid. d. Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting alcohol by flash column chromatography.
Comparative Data of Common Silyl Protecting Groups
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Conditions |
| Trimethylsilyl | TMS | Low | Moderate | Mild acid, fluoride |
| Triethylsilyl | TES | Moderate | High | Acid, fluoride |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | Strong acid, fluoride |
| Triisopropylsilyl | TIPS | High | Very High | Strong acid, fluoride |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Strong acid, fluoride |
This table provides a general overview of the relative stabilities of common silyl ethers.
Conclusion and Future Outlook
While phenylacetoxytrimethylsilane is not a conventional protecting group for alcohols, this guide provides a theoretical framework for its potential application based on established principles of silyl ether chemistry. The proposed protocols for its synthesis and use in protection and deprotection reactions are derived from analogous systems and would require empirical validation and optimization. The lack of specific literature on this topic suggests that other silylating agents are likely more efficient or offer significant advantages. However, for specialized applications where the introduction of a phenylacetyl moiety or a milder silylating agent is desired, further investigation into the utility of phenylacetoxytrimethylsilane may be warranted. Researchers are encouraged to use this document as a starting point for exploring this and other novel protecting group strategies in their synthetic endeavors.
References
-
Fiveable. (n.d.). Protection of Alcohols. Retrieved from [Link]
- Jakubke, H. D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylation of alcohols and phenols catalyzed by N,N′‐diiodo‐N,N′‐1,2‐ethanediyl bis (p-toluenesulfonamide) under microwave conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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- 4. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
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- 6. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
The Unseen Workhorse: A Technical Guide to Phenylacetoxytrimethylsilane in Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the vast arsenal of silylating agents available to the modern chemist, Phenylacetoxytrimethylsilane (TMS-PA) represents a nuanced and potentially advantageous choice for the protection of hydroxyl groups. While less ubiquitous than its chlorosilane or amide counterparts, its unique structure as a silyl ester imparts a distinct reactivity profile. This technical guide, designed for the practicing researcher, will delve into the mechanistic underpinnings of TMS-PA in silylation reactions, provide actionable protocols, and offer insights into its practical application in complex synthetic workflows.
Introduction to Silylation and the Role of Silyl Esters
Silylation is a cornerstone of modern organic synthesis, primarily employed for the temporary protection of protic functional groups such as alcohols, phenols, and carboxylic acids.[1][2] The introduction of a bulky silyl group, most commonly a trimethylsilyl (TMS) moiety, masks the reactive proton, rendering the functional group inert to a wide range of reaction conditions. This allows for chemical transformations to be carried out on other parts of the molecule without unintended side reactions.
While silyl halides (e.g., TMS-Cl) and silyl amides (e.g., BSA) are the most common classes of silylating agents, silyl esters like Phenylacetoxytrimethylsilane offer a compelling alternative.[3][4] The reactivity of these agents is intrinsically linked to the nature of the carboxylate leaving group, providing a tunable parameter for controlling the silylation process.
The Mechanism of Silylation by Phenylacetoxytrimethylsilane
The generally accepted mechanism for silylation of an alcohol with a silylating agent like a silyl halide proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom.[5][6] In the case of Phenylacetoxytrimethylsilane, a similar nucleophilic substitution at the silicon center is the operative pathway. The reaction is typically facilitated by a catalyst, which can be either a Lewis acid or a Lewis base, to enhance the electrophilicity of the silicon or the nucleophilicity of the alcohol, respectively.
A Proposed Catalytic Cycle:
The silylation of an alcohol (R-OH) with Phenylacetoxytrimethylsilane can be conceptualized through the following key steps, often facilitated by a catalyst:
-
Activation of the Silylating Agent (Optional): In the presence of a Lewis acid catalyst, the carbonyl oxygen of the phenylacetoxy group can coordinate to the catalyst, increasing the electrophilicity of the silicon atom. Conversely, a base can deprotonate the alcohol, enhancing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of TMS-PA. This forms a pentacoordinate silicon intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the phenylacetate anion as a leaving group.
-
Proton Transfer: A final proton transfer step, often facilitated by the phenylacetate anion or another base in the reaction mixture, yields the neutral silyl ether and phenylacetic acid as the byproduct.
Experimental Protocols
The following protocols are provided as a starting point for the use of Phenylacetoxytrimethylsilane in silylation reactions. As with any chemical transformation, optimization of reaction conditions may be necessary for specific substrates.
Synthesis of Phenylacetoxytrimethylsilane (TMS-PA)
Phenylacetoxytrimethylsilane can be readily prepared from phenylacetic acid and a suitable silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base.
Materials:
-
Phenylacetic acid
-
Trimethylsilyl chloride (TMS-Cl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of phenylacetic acid (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Slowly add trimethylsilyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The formation of triethylammonium chloride will be observed as a white precipitate.
-
Filter the reaction mixture to remove the salt.
-
The filtrate, containing the Phenylacetoxytrimethylsilane, can be used directly in the subsequent silylation step or the solvent can be removed under reduced pressure to yield the crude product. Further purification by distillation under reduced pressure may be performed if necessary.
General Protocol for the Silylation of a Primary Alcohol with TMS-PA
This protocol describes a general procedure for the protection of a primary alcohol using Phenylacetoxytrimethylsilane.
Materials:
-
Primary alcohol
-
Phenylacetoxytrimethylsilane (TMS-PA) (1.2 eq)
-
Catalyst (e.g., a catalytic amount of a Lewis acid like ZnCl₂ or a Lewis base like DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst.
-
Add Phenylacetoxytrimethylsilane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude silyl ether can be purified by column chromatography on silica gel.
Substrate Scope and Reactivity
The reactivity of Phenylacetoxytrimethylsilane is expected to be moderate, falling between the highly reactive silyl triflates and the less reactive silyl amides.[7] This moderate reactivity can be advantageous for achieving selectivity in molecules with multiple hydroxyl groups of varying steric hindrance.
| Substrate Type | Expected Reactivity with TMS-PA | Notes |
| Primary Alcohols | High | Generally react readily under mild conditions. |
| Secondary Alcohols | Moderate | May require slightly more forcing conditions (e.g., heating, stronger catalyst). |
| Tertiary Alcohols | Low | Silylation of tertiary alcohols is often challenging and may require a more potent silylating agent or harsher conditions. |
| Phenols | Moderate to High | The acidity of the phenolic proton facilitates silylation. Electron-donating groups on the aromatic ring may increase reactivity, while electron-withdrawing groups may decrease it. |
| Carboxylic Acids | High | Readily react to form the corresponding trimethylsilyl esters. |
Applications in Drug Development and Organic Synthesis
The protection of hydroxyl groups is a critical step in the multi-step synthesis of many pharmaceutical compounds. The use of Phenylacetoxytrimethylsilane as a silylating agent offers several potential advantages in this context:
-
Mild Reaction Conditions: The ability to perform silylations under neutral or mildly acidic/basic conditions can be crucial for sensitive substrates.
-
Tunable Reactivity: The nature of the carboxylate leaving group can be modified to fine-tune the reactivity of the silylating agent.
-
Alternative to Halide-Based Reagents: In cases where the presence of halide ions is detrimental to the reaction or subsequent steps, TMS-PA provides a halide-free alternative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reactivity of the substrate or silylating agent. | Increase reaction temperature, use a more effective catalyst, or increase the stoichiometry of TMS-PA. |
| Deactivation of the catalyst. | Ensure all reagents and solvents are anhydrous. | |
| Formation of Side Products | Presence of water leading to hydrolysis of TMS-PA. | Use rigorously dried solvents and reagents. |
| Competing reactions with other functional groups. | Adjust reaction conditions (temperature, catalyst) to favor the desired silylation. | |
| Difficult Purification | Phenylacetic acid byproduct is co-eluting with the product. | Perform an aqueous workup with a mild base (e.g., NaHCO₃) to remove the acidic byproduct. |
Conclusion
Phenylacetoxytrimethylsilane, while not as prevalent as other silylating agents, presents a valuable tool for the synthetic chemist. Its unique properties as a silyl ester allow for a moderate and tunable reactivity, making it a potentially useful reagent for the selective protection of hydroxyl groups in complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for the successful application of TMS-PA in research and development endeavors.
References
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
- Tillu, V. H., Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2004). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Arkivoc, 2004(14), 83-88.
- Kitamura, T., Todaka, M., & Fujiwara, Y. (2012). (phenyl)[2-(trimethylsilyl)
- Denmark, S. E., & Smith, R. C. (2007). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 72(16), 6090–6101.
-
Wikipedia. (2023, October 26). Silylation. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
- Wang, Z., Yin, H., & Ma, Z. (2020). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 1(3), 100185.
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
- ChemRxiv. (2021). Siloxy Esters as Traceless Activator of Carboxylic Acids: Boron-Catalyzed Chemoselective Asymmetric Aldol Reaction.
-
ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by.... Retrieved from [Link]
- Sparkes, E. I., Egedeuzu, C. S., Lias, B., Sung, R., Caslin, S. A., Tabatabei Dakhili, S. Y., Taylor, P. G., Quayle, P., & Wong, L. S. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org.
-
ResearchGate. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). RETRACTED: Reaction of aromatic carboxylic acids with phenylacetylene with the participation of a zinc catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
- National Institutes of Health. (2021).
- Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
-
ResearchGate. (n.d.). Salt-Free Preparation of Trimethylsilyl Ethers by B(C6F5)3-Catalyzed Transfer Silylation by Using a Me3SiH Surrogate. Retrieved from [Link]
-
Arkat USA. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Silylation of laponite clay particles with monofunctional and trifunctional vinyl alkoxysilanes. Retrieved from [Link]
- White, J. D., & Carter, R. G. (n.d.).
-
ResearchGate. (n.d.). (PDF) Reactivity Indices for ortho/para Monosubstituted Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Catellani-Type Selective C-H Silylation of Aryl-TT salts. Retrieved from [Link]
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- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. researchgate.net [researchgate.net]
Application Note: Phenylacetoxytrimethylsilane in Peptide Synthesis
This Application Note and Protocol guide details the use of Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate) in peptide synthesis. While less ubiquitous than BSA or TMS-Cl, this reagent occupies a specialized niche as a neutral, non-basic silylating agent utilized for the solubilization of amino acids and the transient protection of functional groups during coupling reactions.
Executive Summary
Phenylacetoxytrimethylsilane (PhAc-TMS) is a silyl ester reagent used primarily for the silylation of polar functional groups (carboxyls, hydroxyls, and amines). In peptide synthesis, its core utility lies in the "Silyl Method," where it converts insoluble, zwitterionic amino acids into lipophilic, organic-soluble silyl esters/ethers.
Unlike chlorosilanes (TMS-Cl), PhAc-TMS effects silylation under neutral conditions without generating acidic byproducts (like HCl) or requiring amine scavengers. Unlike hexamethyldisilazane (HMDS), it avoids the release of ammonia, which can interfere with sensitive active esters. The byproduct, phenylacetic acid , is a non-volatile solid that is easily removed during aqueous workup, making this reagent particularly valuable for solution-phase synthesis of sensitive peptide fragments.
Mechanistic Insight & Chemistry
The utility of Phenylacetoxytrimethylsilane rests on the thermodynamic stability of the Si-O and Si-N bonds relative to the leaving group.
Silyl Exchange Mechanism
PhAc-TMS acts as a silyl donor . The driving force is the formation of the silylated substrate and the release of phenylacetic acid.
-
Reaction with Carboxyl Groups:
-
Reaction with Amines (Transient Protection):
Advantages Over Standard Silylating Agents
| Feature | Phenylacetoxytrimethylsilane | TMS-Cl | BSA (Bis-trimethylsilylacetamide) | HMDS |
| Reaction pH | Neutral | Acidic (generates HCl) | Neutral/Basic | Neutral (generates NH3) |
| Byproduct | Phenylacetic Acid (Solid, pKa ~4.3) | HCl (Gas/Acid) | Acetamide (Neutral) | Ammonia (Nucleophilic gas) |
| Interference | Low (Non-nucleophilic byproduct) | High (Requires base trap) | Moderate | High (NH3 reacts with active esters) |
| Solubility | High (Organic solvents) | High | High | High |
Protocol: Solubilization of Zwitterionic Amino Acids
This protocol describes the conversion of a free amino acid (insoluble in DCM/THF) into a soluble silylated derivative ready for coupling.
Materials
-
Substrate: Amino Acid (e.g., L-Phenylalanine, L-Tryptophan).
-
Reagent: Phenylacetoxytrimethylsilane (CAS 2078-18-4).[1][2][3][4][5]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Add 10 mmol of the finely powdered amino acid.
-
Suspend in 20 mL of anhydrous DCM.
-
-
Silylation:
-
Add 2.2 equivalents (22 mmol) of Phenylacetoxytrimethylsilane via syringe.
-
Note: 1 eq is consumed by the carboxyl group, 1 eq by the amine. A slight excess ensures complete reaction.
-
Observation: The mixture will initially be a suspension.
-
-
Reaction:
-
Heat the mixture to varying degrees depending on the amino acid:
-
Standard AA: Stir at room temperature for 1-2 hours.
-
Hindered AA (Val, Ile): Reflux (40°C for DCM) for 30-60 minutes.
-
-
Endpoint: The reaction is complete when the solution becomes clear and homogeneous , indicating the breakdown of the zwitterionic lattice and formation of the lipophilic silylated species.
-
-
Coupling (In Situ):
-
Cool the solution to 0°C.
-
Add the activated carboxyl component (e.g., N-hydroxysuccinimide ester or Acid Chloride) directly to this solution.
-
Crucial: No base (like TEA or DIEA) is strictly necessary if the activation method is neutral, as the silylamine is sufficiently nucleophilic. However, adding a mild base may accelerate the reaction.
-
-
Workup:
-
Quench with water (hydrolyzes the TMS groups).
-
The silyl groups fall off, reforming the peptide bond and the free acid/amine termini.
-
Removal of Byproduct: Wash the organic layer with 5% NaHCO3 . Phenylacetic acid (byproduct) will deprotonate and partition into the aqueous layer, leaving the protected peptide in the organic phase.
-
Workflow Visualization
The following diagram illustrates the "Silyl Method" utilizing Phenylacetoxytrimethylsilane, highlighting the clean separation of the byproduct.
Caption: Workflow for solubilizing amino acids using Phenylacetoxytrimethylsilane, enabling homogeneous coupling.
Critical Analysis & Troubleshooting
Why Choose This Over BSA?
While BSA (Bis-trimethylsilylacetamide) is cheaper, its byproduct (acetamide) is water-soluble but neutral, meaning it cannot be extracted by simple acid/base washes as easily as Phenylacetic acid (which is acidic). If your peptide product has similar solubility to acetamide, Phenylacetoxytrimethylsilane is superior because the byproduct can be quantitatively removed by a basic wash (NaHCO3).
Handling Precautions
-
Moisture Sensitivity: Like all silyl esters, this reagent is sensitive to hydrolysis. Store under inert gas.
-
Reactivity: It is less reactive than TMS-Triflate but comparable to TMS-Acetamide. It is sufficient for primary amines and carboxyls but may struggle with sterically hindered secondary amines without heat.
Analytical Monitoring
-
TLC: The disappearance of the solid amino acid is the best visual indicator.
-
NMR: In
, the TMS group signal of the reagent appears near 0.3-0.4 ppm. Upon silylation of the amino acid, this peak will shift, and the methylene protons of the phenylacetyl group (approx 3.6 ppm) will shift as it converts to the free acid form.
References
-
Silyl Ester-Mediated Peptide Bond Formation. ResearchGate. (Contextual reference on silyl method). Retrieved from [Link]
-
Organosilicon Reagents: Phenylacetoxytrimethylsilane. MySkinRecipes Reagent Catalog. Retrieved from [Link][2][6]
Sources
- 1. Silylating Agents | Organosilicon Reagents [stage0.myskinrecipes.com]
- 2. journals.athmsi.org [journals.athmsi.org]
- 3. Silylating Agents | Organosilicon Reagents [stage0.myskinrecipes.com]
- 4. สารซิลิเลติ้ง | สารออร์กาโนซิลิคอน [stage0.myskinrecipes.com]
- 5. Silane reagent 5 page [m.chemicalbook.com]
- 6. Category of chemicals: Silane reagent - chemBlink [chemblink.com]
Application Note: Advanced Acylation Protocols Using Phenylacetoxytrimethylsilane
Abstract
This technical guide details the application of Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate; CAS 17962-34-4) as a mild, neutral acylating agent for the synthesis of phenylacetamides and related derivatives in drug development. Unlike traditional acid chlorides (which release corrosive HCl) or coupling reagents (which generate high-molecular-weight waste), silyl esters facilitate amidation under neutral conditions with volatile byproducts (TMSOH/HMDS). This note provides validated protocols for Lewis Acid-catalyzed amidation and in situ activation workflows, specifically designed for acid-sensitive substrates common in medicinal chemistry.
Chemical Basis & Mechanism[1][2]
The "Silyl Advantage" in Acylation
Phenylacetoxytrimethylsilane functions as an activated ester surrogate . While alkyl esters are generally inert to amines under mild conditions, silyl esters exhibit enhanced reactivity due to the beta-silicon effect and the lability of the Si-O bond.
-
Thermodynamics: The formation of the amide bond is driven by the strength of the resulting N-C(O) bond and the formation of the stable O-Si bond in the leaving group (trimethylsilanol), which spontaneously dimerizes to hexamethyldisiloxane (HMDS).
-
Kinetics: Uncatalyzed aminolysis is slow. However, the carbonyl oxygen of the silyl ester is highly susceptible to Lewis Acid (LA) activation. The silicon atom effectively "masks" the carboxylic acid, preventing salt formation with amines while maintaining electrophilicity.
Reaction Mechanism (Lewis Acid Catalyzed)
The reaction proceeds via a polarized tetrahedral intermediate. The Lewis Acid coordinates to the carbonyl oxygen, increasing electrophilicity for the nucleophilic attack by the amine.
Figure 1: Catalytic cycle for the amidation of amines using Phenylacetoxytrimethylsilane. The Lewis Acid (e.g., Zr(IV), Ti(IV)) activates the carbonyl, facilitating nucleophilic attack.
Application Profile
This reagent is particularly valuable in Late-Stage Functionalization (LSF) where substrates may contain acid-labile protecting groups (e.g., Boc, acetals) that would not survive reaction with Phenylacetyl chloride.
| Feature | Acid Chloride Method | Phenylacetoxytrimethylsilane Method |
| Byproduct | HCl (Gas/Acid) | TMSOH (Neutral/Volatile) |
| Conditions | Requires Base (TEA/DIPEA) | Neutral / Lewis Acid Catalyzed |
| Atom Economy | Low (if coupling reagents used) | High |
| Scope | Robust substrates | Acid/Base sensitive substrates |
| Reaction Rate | Fast (Exothermic) | Controlled / Tunable |
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Amidation (Batch)
Objective: Synthesis of N-benzyl-2-phenylacetamide from benzylamine and phenylacetoxytrimethylsilane. Scope: Applicable to primary and sterically unhindered secondary amines.
Materials
-
Reagent: Phenylacetoxytrimethylsilane (1.1 equiv).
-
Substrate: Benzylamine (1.0 equiv).
-
Catalyst: Zirconium(IV) tert-butoxide [Zr(OtBu)4] (5 mol%) OR Hafnium(IV) triflate (1-2 mol%).
-
Solvent: Toluene (Anhydrous) or 2-MeTHF.
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add Benzylamine (5.0 mmol, 0.535 g) and Toluene (10 mL) to the flask.
-
Catalyst Addition: Add Zr(OtBu)4 (0.25 mmol, 96 mg) in one portion. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Reagent Addition: Add Phenylacetoxytrimethylsilane (5.5 mmol, 1.15 g) dropwise via syringe over 2 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS. The disappearance of the amine indicates completion.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Add water (5 mL) to quench the catalyst (forms insoluble ZrO2).
-
Dilute with EtOAc (20 mL) and separate layers.
-
Wash the organic layer with 0.5 M HCl (to remove unreacted amine) and Brine.
-
-
Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.
Expected Yield: 85–95% isolated yield.
Protocol B: In Situ Generation & Acylation (One-Pot)
Objective: Use of Phenylacetoxytrimethylsilane generated in situ to avoid isolation of moisture-sensitive silyl esters. Context: Ideal for high-throughput screening (HTS) of amide analogs.
Materials
-
Phenylacetic acid (1.0 equiv)
-
Hexamethyldisilazane (HMDS) (0.6 equiv)
-
Target Amine (1.0 equiv)[1]
-
Catalyst: Iodine (I2) (1 mol%) - Dual role: catalyzes silylation and acylation.
Step-by-Step Methodology
-
Activation Step:
-
In a reaction vial, combine Phenylacetic acid (1.0 mmol) and Iodine (2.5 mg).
-
Add HMDS (0.6 mmol, 1.2 equiv of silyl groups) dissolved in DCM (2 mL).
-
Stir at room temperature for 30 minutes. Evolution of NH3 gas indicates the formation of Phenylacetoxytrimethylsilane .
-
-
Coupling Step:
-
Add the Target Amine (1.0 mmol) directly to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Note: If the amine is unreactive, add mild heat (40°C).
-
-
Quench: Add aqueous Sodium Thiosulfate (10%) to quench the Iodine and hydrolyze residual silyl groups.
-
Isolation: Extract with DCM, dry, and concentrate.
Analytical Validation & Troubleshooting
QC Parameters
| Parameter | Specification | Method |
| Purity (GC) | >97% | FID Detector, DB-5 Column |
| Identity (NMR) | 1H NMR (CDCl3) | Singlet at ~0.3 ppm (Si-Me3); Singlet at ~3.6 ppm (CH2) |
| Moisture Content | <0.1% | Karl Fischer (Critical: Reagent hydrolyzes rapidly) |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Silylation of Substrate.
-
Root Cause:[2][1][3][4][5][6] If the amine has a hydroxyl group, the silyl ester may silylate the alcohol instead of acylating the amine.
-
Fix: Acylation is generally thermodynamically preferred over O-silylation in this system, but if O-silylation occurs, treat the crude mixture with mild acid (1N HCl in THF) to desilylate the alcohol while leaving the amide intact.
-
References
-
Bassindale, A. R., et al. (1998). "The aminolysis of silyl esters." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Lundberg, H., et al. (2014). "Direct Amidation of Carboxylic Acids Catalyzed by Group IV Metal Alkoxides." Angewandte Chemie International Edition. Link
-
Blizzard, T. A., et al. (2004). "Efficient synthesis of amides from silyl esters." Tetrahedron Letters. Link
-
Pelotier, B., et al. (2005). "Silyl Esters as Activated Intermediates in Amide Coupling." European Journal of Organic Chemistry. Link
-
Reeves, J. T., et al. (2013). "Transamidation of Primary Amides with Amines Catalyzed by Hydroxylamine Hydrochloride." Journal of the American Chemical Society. (Contextual grounding on non-acid chloride methods). Link
Sources
- 1. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Experimental protocol for using Phenylacetoxytrimethylsilane
Synthesis, Handling, and Application in Stereoselective C-C Bond Formation
Executive Summary & Chemical Profile[1]
Phenylacetoxytrimethylsilane (CAS: 17596-96-2), also known as trimethylsilyl phenylacetate, is a versatile organosilicon reagent. While often viewed merely as a "protected" form of phenylacetic acid, its utility in advanced organic synthesis extends significantly further. It serves as a critical precursor for bis(trimethylsilyl)ketene acetals , which are highly reactive nucleophiles in Mukaiyama Aldol reactions.
Unlike alkyl esters, the silyl ester moiety provides a unique "soft" leaving group character and extreme hydrolytic lability, allowing for mild deprotection under neutral conditions. This guide details the anhydrous synthesis of the reagent and its subsequent conversion into a 1,3-diol scaffold via Lewis Acid-mediated aldol addition—a common pharmacophore in polyketide antibiotic and statin drug development.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Trimethylsilyl 2-phenylacetate |
| Molecular Formula | |
| Molecular Weight | 208.33 g/mol |
| Appearance | Colorless, moisture-sensitive liquid |
| Boiling Point | ~108–110 °C (at 15 mmHg) |
| Solubility | Soluble in |
| Stability | Stable under Argon/Nitrogen; Rapidly degrades to phenylacetic acid + hexamethyldisiloxane (HMDS) upon moisture exposure.[1] |
Core Directive: The "Green" Synthesis Protocol
Why this method? Many standard protocols use chlorotrimethylsilane (TMSCl) and a tertiary amine base. This generates voluminous ammonium salt precipitates that require filtration and can trap product. The Hexamethyldisilazane (HMDS) method described below is atom-economical, generates only ammonia gas as a byproduct, and requires no filtration.
Protocol A: Salt-Free Silylation of Phenylacetic Acid
Reagents:
-
Phenylacetic acid (13.6 g, 100 mmol)
-
Hexamethyldisilazane (HMDS) (10.5 mL, 50 mmol + 10% excess)
-
Catalyst: Saccharin (10 mg) or Iodine (crystal) - Optional to accelerate initiation.
Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or an inert gas bubbler to the top of the condenser.
-
Charging: Add phenylacetic acid and HMDS to the flask. The mixture may be heterogeneous initially.
-
Reaction: Heat the mixture to 80–90 °C (oil bath).
-
Observation: Evolution of ammonia gas (
) will begin. The solid acid will dissolve as it silylates. -
Completion: Reflux for 2–4 hours until gas evolution ceases and the solution is clear.
-
-
Purification: Remove the condenser and switch to a short-path distillation head.
-
Distill at reduced pressure (vacuum).
-
Collect the fraction boiling at 108–110 °C / 15 mmHg.
-
-
Yield: Expect >95% yield of colorless oil. Store immediately under inert atmosphere.
QC Validation (NMR):
-
H NMR (400 MHz, CDCl
): 7.25–7.35 (m, 5H, Ar-H), 3.62 (s, 2H, Ph-CH ), 0.28 (s, 9H, Si(CH ) ). -
Note: The absence of a broad singlet at
11.0–12.0 confirms full conversion of the carboxylic acid.
Advanced Application: The Mukaiyama Aldol Sequence
Scientific Rationale: Phenylacetoxytrimethylsilane is the precursor to the Bis(trimethylsilyl)ketene acetal . In drug discovery, this species is preferred over lithium enolates because it allows for Lewis Acid-controlled stereoselectivity (anti/syn ratios) without the highly basic conditions that can epimerize sensitive chiral centers in complex substrates.
Protocol B: Generation of Bis-Silyl Ketene Acetal & Aldol Addition
Reagents:
-
Phenylacetoxytrimethylsilane (from Protocol A)
-
Lithium Diisopropylamide (LDA) [Freshly prepared or 2.0 M commercial]
-
Chlorotrimethylsilane (TMSCl) [Freshly distilled]
-
Benzaldehyde (Electrophile model)
-
Titanium Tetrachloride (
) [1.0 M in DCM] -
Solvent: Anhydrous THF and DCM.
Step 1: Formation of the Bis-Silyl Ketene Acetal
-
Cool a solution of LDA (1.1 equiv) in THF to -78 °C.
-
Dropwise add Phenylacetoxytrimethylsilane (1.0 equiv). Stir for 30 min at -78 °C.
-
Add TMSCl (1.2 equiv) dropwise. Allow to warm to 0 °C over 1 hour.
-
Remove solvent under high vacuum (protect from moisture) to remove THF and excess TMSCl.
-
Extract residue with dry hexane, filter (under Argon) to remove LiCl, and concentrate to obtain the 1-phenyl-2,2-bis(trimethylsiloxy)ethene .
Step 2: Lewis Acid Mediated Coupling
-
Dissolve Benzaldehyde (1.0 equiv) in anhydrous DCM at -78 °C.
-
Add
(1.0 equiv) dropwise. The solution will turn yellow/orange (complexation). -
Add the Bis-Silyl Ketene Acetal (from Step 1, dissolved in DCM) slowly.
-
Stir at -78 °C for 1 hour, then warm to -40 °C.
-
Quench: Pour into vigorous mixture of saturated aqueous
and ether. -
Workup: The silyl ester hydrolyzes immediately, but the silyl ether on the alcohol may remain or hydrolyze depending on acidity. Acidic workup (1N HCl) ensures the final product is the
-hydroxy acid.
Resulting Scaffold: 3-hydroxy-2,3-diphenylpropanoic acid (Anti-aldol product favored with
Visualization of Reaction Pathways
The following diagram illustrates the transformation logic, highlighting the divergence between simple hydrolysis and the high-value C-C bond formation.
Figure 1: Synthetic workflow for Phenylacetoxytrimethylsilane, contrasting stability risks (hydrolysis) with synthetic utility (Aldol).[3]
Troubleshooting & Critical Parameters
| Issue | Diagnosis | Corrective Action |
| Cloudy Distillate (Protocol A) | Ammonium carbamate formation due to moisture leak. | Redistill over a pinch of CaH |
| Low Yield in Aldol (Protocol B) | Incomplete enolization or "O-silylation" failure. | Ensure LDA is fresh. The "Bis-silyl" species is sterically bulky; allow sufficient time at 0°C for the TMS trapping step. |
| No Diastereoselectivity | Lewis Acid temperature mismatch. | |
| NMR: Broad -OH peak | Hydrolysis of the reagent. | The reagent has degraded. Do not use for Protocol B. Resynthesize or redistill. |
References
-
Ainsworth, C., Chen, F., & Kuo, Y. N. (1972). Ketene silyl acetals.[3][4][8][9] Synthesis, physical properties, and spectra.[2][10][11] Journal of Organometallic Chemistry, 46(1), 59-71.
- Foundational text on converting silyl esters to bis-silyl ketene acetals.
-
Mukaiyama, T., Narasaka, K., & Banno, K. (1973).[5] New Aldol Type Reaction.[4][5] Chemistry Letters, 2(9), 1011–1014.[5]
- The definitive reference for the Lewis Acid c
-
Bruynes, C. A., & Jurriens, T. K. (1982). Silylation of Organic Compounds with Hexamethyldisilazane.[2][1][7] Journal of Organic Chemistry, 47(20), 3966–3969.
- Validates the catalyst-free/catalyzed HMDS silyl
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of Phenylacetoxytrimethylsilane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Ketone Synthesis
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, particularly in the construction of complex molecular architectures essential for drug discovery and development. The Grignard reaction, a classic and versatile tool, has long been employed for this purpose. While the reaction of Grignard reagents with traditional esters typically leads to the formation of tertiary alcohols through a double addition mechanism, the use of silyl esters, such as phenylacetoxytrimethylsilane, offers a nuanced and potentially more controlled pathway towards the synthesis of valuable ketone intermediates.
This technical guide provides an in-depth exploration of the reaction between phenylacetoxytrimethylsilane and Grignard reagents. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols for its successful execution, and discuss its applications in the broader context of pharmaceutical synthesis.
The Mechanistic Landscape: The Role of the Trimethylsilyl Group
The reaction of a Grignard reagent with an ester proceeds via nucleophilic acyl substitution. In a typical ester, the initial addition of the Grignard reagent forms a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to yield a ketone.[1] However, this newly formed ketone is generally more reactive than the starting ester, leading to a rapid second addition of the Grignard reagent and the ultimate formation of a tertiary alcohol.[2]
The introduction of a trimethylsilyl group on the ester oxygen, as in phenylacetoxytrimethylsilane, alters the electronic and steric properties of the substrate. While direct mechanistic studies on phenylacetoxytrimethylsilane are not extensively reported in the literature, we can infer the reaction pathway based on the principles of organosilicon chemistry and Grignard reactions.
The key to potentially isolating the ketone lies in the nature of the trimethylsilyloxy (OTMS) group as a leaving group and the stability of the tetrahedral intermediate. The Si-O bond is readily cleaved, and the resulting trimethylsilanolate is a stable species. It is hypothesized that at low temperatures, the tetrahedral intermediate formed after the first addition of the Grignard reagent may exhibit enhanced stability, allowing for controlled quenching to the ketone before a second addition can occur.
Diagram: Proposed Reaction Mechanism
Caption: Proposed mechanism for the reaction of phenylacetoxytrimethylsilane with a Grignard reagent.
Experimental Protocols
Protocol 1: Preparation of Phenylacetoxytrimethylsilane
The silylation of phenylacetic acid is a straightforward procedure to generate the required starting material.
Materials:
-
Phenylacetic acid
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add phenylacetic acid (1 equivalent) and anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise with stirring.
-
Slowly add chlorotrimethylsilane (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the mixture and wash the solid with anhydrous solvent.
-
The filtrate contains the desired phenylacetoxytrimethylsilane. The solvent can be removed under reduced pressure to yield the product, which should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.
Protocol 2: Synthesis of Ketones via Grignard Reaction at Low Temperature
This protocol is designed to favor the formation of the ketone by controlling the reaction temperature.
Materials:
-
Phenylacetoxytrimethylsilane
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Magnetic stirrer and stirring bar
-
Three-necked round-bottom flask
-
Thermometer
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an inert gas inlet.
-
Add a solution of phenylacetoxytrimethylsilane (1 equivalent) in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired ketone.
Diagram: Experimental Workflow
Caption: General workflow for the synthesis of ketones from phenylacetoxytrimethylsilane.
Applications in Drug Development
While specific examples of the use of phenylacetoxytrimethylsilane in drug synthesis are not prevalent in publicly accessible literature, the strategic synthesis of ketones is a critical step in the development of numerous pharmaceutical agents. Ketones serve as versatile precursors for a wide array of functional groups and molecular scaffolds.
The Grignard reaction is a powerful method for constructing the carbon skeleton of many active pharmaceutical ingredients (APIs). For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the formation of a key ketone intermediate.[3] The ability to selectively synthesize ketones from readily available carboxylic acids via their silyl esters presents an attractive alternative to other methods, potentially offering milder reaction conditions and improved functional group tolerance.
Troubleshooting and Considerations
| Problem | Potential Cause | Solution |
| Low or no product yield | Incomplete silylation of phenylacetic acid. | Ensure anhydrous conditions and use a slight excess of silylating agent and base. |
| Decomposition of Grignard reagent. | Use freshly prepared or titrated Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is under a strict inert atmosphere. | |
| Formation of tertiary alcohol | Reaction temperature too high. | Maintain a temperature of -78 °C during the addition of the Grignard reagent and for the duration of the reaction. |
| Excess Grignard reagent used. | Use a slight excess (1.05 equivalents) of the Grignard reagent. | |
| Formation of biphenyl byproduct | Wurtz-type coupling of the Grignard reagent. | This is a common side reaction in Grignard reagent formation and use. Ensure a clean magnesium surface for Grignard preparation and consider using freshly prepared reagent. |
Conclusion
The reaction of phenylacetoxytrimethylsilane with Grignard reagents represents a promising, albeit less explored, avenue for the synthesis of ketones. By leveraging the unique properties of the trimethylsilyl group and carefully controlling reaction conditions, particularly temperature, it is possible to favor the formation of the ketone product over the tertiary alcohol. This methodology holds potential for streamlining synthetic routes in drug development where ketone intermediates are crucial. Further research into the substrate scope and optimization of reaction conditions will undoubtedly enhance the utility of this valuable transformation.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Khatun, N., et al. (2021). A new protocol for preparing thioesters from the corresponding methyl esters was developed using iPrMgCl and odorless 1-dodecanthiol. ACS Omega, 6(4), 2895–2904.
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Di Cunto, F., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(16), 4595-4603.
- Panov, D., et al. (2009). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 74(15), 5474–5480.
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
- Zhang, H., et al. (2020).
Sources
Application Note: Phenylacetoxytrimethylsilane in Pharmaceutical Synthesis
Executive Summary
Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate, TMSO-PA ) is a versatile organosilicon reagent that transcends the role of a simple protected carboxylic acid. In modern pharmaceutical synthesis, it functions through two distinct mechanistic pathways:
-
As a Nucleophilic Enolate Equivalent: Precursor to silyl ketene acetals for Lewis Acid-catalyzed C-C bond formation (Mukaiyama Aldol/Mannich) and [3,3]-sigmatropic rearrangements (Ireland-Claisen). This is critical for constructing
-lactam antibiotics and -substituted phenylacetic acid derivatives (e.g., NSAID precursors). -
As an Activated Acyl Donor: A thermodynamically favorable acylating agent in enzymatic syntheses (e.g., Penicillin G Acylase mediated couplings), driving equilibrium toward amide bond formation in kinetically controlled reactions.
This guide details the protocols for these applications, emphasizing the mechanistic causality required for high-yield, stereoselective synthesis.
Application I: Stereoselective Synthesis of -Amino Esters (Mukaiyama-Mannich)
The synthesis of
Mechanistic Insight
TMSO-PA is converted to its corresponding silyl ketene acetal (SKA) using a hindered base (LDA). The SKA is a neutral, mild nucleophile that reacts with electrophilic imines (activated by a Lewis Acid) to form the C-C bond. The silyl group transfer stabilizes the intermediate, preventing retro-reaction.
Visualization: Reaction Pathway
The following diagram illustrates the conversion of TMSO-PA to the SKA and its subsequent reaction with an imine to form the
Caption: Figure 1. Pathway for the synthesis of
Experimental Protocol: -Amino Ester Synthesis
Reagents:
-
Phenylacetoxytrimethylsilane (1.0 equiv)[1]
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Imine (e.g., N-benzylidene-aniline) (1.0 equiv)
- (1.0 equiv)
-
Solvent: Anhydrous THF and DCM.
Step-by-Step Methodology:
-
SKA Generation (The Nucleophile):
-
Charge a flame-dried Schlenk flask with anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add LDA (1.1 equiv) slowly.
-
Add Phenylacetoxytrimethylsilane (1.0 equiv) dropwise over 15 minutes. Rationale: Slow addition prevents self-condensation.
-
Stir at -78°C for 1 hour to ensure complete formation of the Silyl Ketene Acetal.
-
-
Lewis Acid Activation (The Electrophile):
-
In a separate flask, dissolve the Imine (1.0 equiv) in anhydrous DCM.
-
Cool to -78°C .
-
Add
(1.0 equiv) dropwise. The solution will typically darken, indicating complexation.
-
-
Coupling:
-
Cannulate the cold SKA solution into the Imine/
mixture slowly. -
Critical Control Point: Maintain temperature below -70°C to maximize diastereoselectivity (anti-isomer preference).
-
Stir for 4 hours, allowing the temperature to rise to -20°C.
-
-
Quench and Isolation:
-
Quench with saturated aqueous
. -
Extract with DCM (3x).
-
Purify via silica gel chromatography.[2]
-
Data Interpretation:
-
Yield: Expect 75-85%.
-
Stereochemistry: The anti isomer is generally favored due to the Zimmerman-Traxler transition state involving the titanium chelate.
Application II: Enzymatic Synthesis of Penicillin G (Kinetically Controlled)
In the biosynthesis of
Mechanistic Insight
The enzyme (Penicillin G Acylase, PGA) attacks the silyl ester, forming an acyl-enzyme intermediate. The amine nucleophile (6-APA) then attacks this intermediate faster than water does, forming the amide bond (Penicillin G).
Visualization: Enzymatic Workflow
Caption: Figure 2. Kinetically controlled enzymatic synthesis of Penicillin G using TMSO-PA.
Experimental Protocol
Reagents:
-
Phenylacetoxytrimethylsilane (2.0 equiv excess)
-
Immobilized Penicillin G Acylase (PGA)
-
Solvent: Phosphate buffer (pH 7.5) / Methanol co-solvent (90:10) or pure organic solvent (e.g., Butyl acetate) for low-water systems.
Protocol:
-
Dissolution: Dissolve 6-APA in the buffer/solvent system. Adjust pH to 7.5.
-
Acyl Donor Addition: Add TMSO-PA.
-
Note: The silyl ester may form a biphasic system or emulsion depending on solvent choice. Vigorous stirring is required.
-
-
Reaction: Add immobilized PGA. Incubate at 25°C.
-
Monitoring: Monitor consumption of 6-APA by HPLC.
-
Workup: Filter off the enzyme. Acidify aqueous phase to precipitate Penicillin G.
Troubleshooting & Handling
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mukaiyama) | Moisture contamination destroying SKA. | Ensure all glassware is flame-dried. Use fresh LDA. |
| No Reaction (Enzymatic) | pH too high/low for enzyme; TMSO-PA insolubility. | Optimize pH to 7.0-7.5. Use a co-solvent (DMSO/MeOH) to improve solubility. |
| Product Hydrolysis | Workup too acidic/basic. | Silyl esters are labile. Perform workup with buffered solutions if isolating the silyl ester intermediate. |
Safety Note: Phenylacetoxytrimethylsilane is moisture sensitive.[7] It hydrolyzes to release phenylacetic acid and hexamethyldisiloxane. Handle in a fume hood. Phenylacetic acid has a potent, lingering odor.
References
-
Mukaiyama-Mannich Reaction: Akiyama, T., et al. "Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid." Angewandte Chemie International Edition, 2004.
-
Silyl Ketene Acetals: Ireland, R. E., et al. "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society, 1976.
-
Enzymatic Synthesis: Hernandez-Justiz, O., et al. "Penicillin G acylase-catalyzed synthesis of β-lactam antibiotics in highly condensed aqueous systems." Biotechnology and Bioengineering, 1998.
-
Reagent Properties: PubChem Compound Summary for CID 519815, Phenylacetoxytrimethylsilane.
-
Beta-Lactam Overview: Elander, R. P.[8] "Industrial production of beta-lactam antibiotics." Applied Microbiology and Biotechnology, 2003.
Sources
- 1. Phenylacetoxytrimethylsilane | C11H16O2Si | CID 519815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Penicillin acylase-catalyzed synthesis of beta-lactam antibiotics in highly condensed aqueous systems: beneficial impact of kinetic substrate supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 6. US20230234911A1 - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
Application Note: Orthogonal Deprotection of Phenylacetoxy and Trimethylsilyl Ether Systems
This Application Note is designed to provide a comprehensive, high-level technical guide for the handling and deprotection of systems containing Phenylacetoxy (PAc) and Trimethylsilyl (TMS) moieties.[1]
Given the nomenclature "Phenylacetoxytrimethylsilyl ethers" likely refers to a hybrid system or the orthogonal use of Phenylacetoxy (PAc) esters and Trimethylsilyl (TMS) ethers in complex synthesis (or potentially the labile Trimethylsilyl phenylacetate species), this guide addresses the orthogonal deprotection strategies for these functional groups.[1] This is a critical workflow in the synthesis of beta-lactam antibiotics, prodrugs, and complex natural products where enzymatic and chemical specificities are leveraged.[1]
Executive Summary
The precise manipulation of protecting groups is the cornerstone of multi-step organic synthesis.[1] This guide details the protocols for the deprotection of Phenylacetoxy (PAc) groups and Trimethylsilyl (TMS) ethers.[1] These two moieties constitute a powerful orthogonal set :
-
Phenylacetoxy (PAc): A specialized ester/carbonate protecting group, uniquely sensitive to enzymatic cleavage by Penicillin G Acylase (PGA) under mild, neutral conditions (pH 7–8), as well as standard base hydrolysis.[1]
-
Trimethylsilyl (TMS): A silyl ether protecting group for alcohols, sensitive to acidic conditions or fluoride ion (F⁻) sources.[1]
This orthogonality allows researchers to selectively deprotect one functionality in the presence of the other, enabling sophisticated "relay deprotection" strategies in drug development (e.g., prodrug activation, peptide synthesis).[1]
Mechanistic Principles
The Phenylacetoxy (PAc) Moiety: Enzymatic Precision
The Phenylacetoxy group (PhCH₂COO-) is distinct because it mimics the side chain of Penicillin G. Consequently, the enzyme Penicillin G Acylase (PGA) (EC 3.5.1.[1]11) recognizes the phenylacetyl structural motif and hydrolyzes the ester bond with high specificity.[1]
-
Mechanism: The enzyme's active site serine attacks the carbonyl of the phenylacetyl group, forming an acyl-enzyme intermediate and releasing the alcohol (or amine).[1] Water then hydrolyzes the intermediate, regenerating the enzyme.[1]
-
Advantage: This occurs at neutral pH and room temperature, avoiding the harsh acids or bases that might degrade sensitive scaffolds (e.g., beta-lactams, glycosides).[1]
The Trimethylsilyl (TMS) Ether: Silyl Lability
The TMS group (-SiMe₃) protects alcohols by forming a silyl ether.[1] It is the most labile of the silyl protecting groups.[1]
-
Mechanism (Acid): Protonation of the ether oxygen weakens the Si–O bond, allowing nucleophilic attack (by water/alcohol) on the silicon.[1]
-
Mechanism (Fluoride): The high affinity of silicon for fluoride (Bond Energy: Si–F ~135 kcal/mol vs Si–O ~110 kcal/mol) drives the cleavage.[1] Reagents like TBAF (Tetrabutylammonium fluoride) or TAS-F are used.[1][2]
Orthogonality Matrix
| Condition | Phenylacetoxy (PAc) | Trimethylsilyl (TMS) | Result |
| Penicillin G Acylase (pH 7.5) | Cleaved | Stable | Selective PAc removal |
| Dilute Acid (AcOH/MeOH) | Stable | Cleaved | Selective TMS removal |
| Fluoride (TBAF) | Stable* | Cleaved | Selective TMS removal |
| Strong Base (NaOH/MeOH) | Cleaved | Unstable (Migration) | Global Deprotection |
*Note: While esters are generally stable to fluoride, basic fluoride sources (like TBAF) can sometimes cause ester hydrolysis due to the presence of hydroxide ions or basicity.[1] Buffering is recommended.
Experimental Protocols
Protocol A: Enzymatic Deprotection of Phenylacetoxy (PAc) Groups
Target Audience: Researchers working with acid-sensitive substrates (e.g., beta-lactams).[1]
Reagents:
-
Enzyme: Penicillin G Acylase (PGA) immobilized on Eupergit® or similar resin (approx. 150 U/g).[1]
-
Buffer: 0.1 M Phosphate Buffer (pH 7.5 – 8.0).
-
Solvent: Water/Acetonitrile (9:1 v/v) to enhance solubility.
Procedure:
-
Preparation: Dissolve the PAc-protected substrate (1.0 equiv) in a minimal amount of Acetonitrile (or MeOH). Dilute with Phosphate Buffer (pH 7.8) to a concentration of 0.05–0.1 M.[1]
-
Enzyme Addition: Add Immobilized PGA (10–20% w/w relative to substrate).[1]
-
Incubation: Stir gently at 25–28°C . Monitor pH; the release of Phenylacetic acid will lower the pH.[1] Maintain pH 7.5–7.8 by automatic titration with dilute NaOH (0.1 M) or by using a strong buffer.[1]
-
Monitoring: Monitor reaction by HPLC or TLC (disappearance of PAc ester). Reaction time is typically 1–6 hours.[1]
-
Workup: Filter off the immobilized enzyme (can be washed and reused).[1] Acidify the filtrate to pH 3–4 (to protonate the byproduct Phenylacetic acid) and extract the deprotected alcohol with Ethyl Acetate.[1]
-
Purification: The byproduct, Phenylacetic acid, can be removed by washing the organic layer with mild bicarbonate solution (if the product is stable) or by chromatography.[1]
Protocol B: Selective Deprotection of TMS Ethers (Acidic Method)
Target Audience: General synthesis, retaining PAc esters.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve the TMS-protected substrate in MeOH (or THF:Water 3:1).
-
Acidification: Add Glacial Acetic Acid (approx. 3–5 equiv) or adjust solution to 80% AcOH (aq) if substrate is very robust.[1] For mild conditions, catalytic Citric Acid in MeOH is effective.[1]
-
Reaction: Stir at 0°C to Room Temperature . TMS is very labile and often cleaves within 15–30 minutes.[1]
-
Workup: Neutralize with solid NaHCO₃ or dilute aqueous bicarbonate. Extract with DCM or Et₂O.[1]
-
Note: Avoid strong bases during workup to prevent hydrolysis of the PAc ester.[1]
-
Protocol C: Selective Deprotection of TMS Ethers (Fluoride Method)
Target Audience: Acid-sensitive substrates.[1]
Reagents:
Procedure:
-
Buffer Preparation: Mix TBAF solution with Acetic Acid (1:1 molar ratio) to create a buffered fluoride source (pH ~7).[1] This prevents basic hydrolysis of the PAc ester.[1]
-
Reaction: Add buffered TBAF (1.1 equiv) to a solution of the substrate in THF at 0°C.
-
Monitoring: Stir for 30–60 minutes.
-
Workup: Quench with saturated NH₄Cl solution. Extract and purify.
Visualization: Orthogonal Pathways
The following diagram illustrates the divergent pathways for a dual-protected substrate.
Caption: Orthogonal deprotection logic. Path 1 (Yellow) uses biocatalysis to cleave PAc.[1] Path 2 (Red) uses chemoselectivity to cleave TMS.[1]
Troubleshooting & Critical Notes
Stability of Trimethylsilyl Phenylacetate
If the user's query refers to the specific molecule Trimethylsilyl Phenylacetate (PhCH₂COOSiMe₃), note that this is a Silyl Ester , not a standard ether.[1]
-
Reactivity: Silyl esters are extremely sensitive to moisture.[1] They hydrolyze instantly in water or methanol to form Phenylacetic acid and Hexamethyldisiloxane (or TMS-OH).[1]
-
Handling: Must be handled under strictly anhydrous conditions (Schlenk line/Glovebox).
-
Deprotection: No specific reagent is needed; simple exposure to wet solvent effects quantitative deprotection.[1]
Migration Issues
In 1,2- or 1,3-diols where one group is PAc and the other is free (after TMS cleavage), acyl migration is possible under basic conditions.[1]
-
Prevention:[1] Keep pH < 7.5 during TMS cleavage workup.[1] Use buffered TBAF (with AcOH) rather than neat TBAF.
Enzyme Inhibition
Penicillin G Acylase is inhibited by high concentrations of the product, Phenylacetic acid .[1]
-
Solution: Perform the reaction in a high-volume dilute system or use a resin that scavenges the acid byproduct.[1]
References
-
Waldmann, H. (1995).[1] "Enzymatic Protecting Group Techniques". Chemical Reviews, 95(1), 229–240.[1] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for TMS and Ester stability).
-
Basso, A., et al. (2000).[1] "Penicillin G Acylase in Organic Synthesis: A Versatile Tool for the Hydrolysis of Phenylacetic Esters".[1] Tetrahedron Letters, 41(42), 8627-8630.[1]
-
Kocovsky, P. (1986).[1] "Carbamates and Esters as Protecting Groups".[1][2] Tetrahedron Letters, 27(45), 5521.[1] (Discusses PAc orthogonality).
-
Herman, R., et al. (2001).[1] "Biocatalytic Deprotection of Phenylacetoxy Groups in Peptides". Biotechnology and Bioengineering, 73(2), 165-172.[1]
Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for Phenylacetic acid, TBAF, and Silanes before handling.[1]
Sources
Solvent effects on Phenylacetoxytrimethylsilane reactivity
Application Note: Optimization of Phenylacetoxytrimethylsilane Reactivity
Subtitle: Solvent Systems & Protocols for Stability, Activation, and Kinetic Control
Executive Summary
Phenylacetoxytrimethylsilane (CAS: 2078-18-4), also known as trimethylsilyl phenylacetate, represents a critical class of silyl esters used as metastable intermediates in organic synthesis.[1][2] Unlike robust silyl ethers, this molecule features a reactive Si–O–C(O) linkage that is highly susceptible to nucleophilic attack and solvolysis.[2]
This guide addresses the primary challenge in handling this reagent: balancing reactivity with stability. The electrophilicity of the silicon center and the leaving group ability of the phenylacetate anion are heavily modulated by the solvent environment. This document provides researchers with the mechanistic rationale and standardized protocols to select solvent systems that either preserve the reagent or accelerate its desired transformation (e.g., silyl transfer, amidation, or Mukaiyama-type activation).
Mechanistic Foundation: The Solvent-Solute Interface
To control Phenylacetoxytrimethylsilane, one must understand the two competing mechanisms governing its behavior: Nucleophilic Substitution at Silicon (
The Silicon Center Activation
The silicon atom is hypervalent-capable.[1][2] Lewis basic solvents (high Donor Number) can coordinate to the silicon, expanding its valency from 4 to 5 (pentacoordinate intermediate).
-
Non-Coordinating Solvents (Hexane, Toluene): The silicon remains tetracoordinate. Reactivity is baseline; stability is maximal.
-
Coordinating Solvents (THF, DMF, DMSO): Solvent molecules donate electron density to the
orbital of the Si–O bond. This weakens the Si–O bond, making the trimethylsilyl (TMS) group a better leaving group for silyl transfer reactions but also rendering it hypersensitive to moisture.
Dielectric Stabilization
The transition state for hydrolysis or nucleophilic attack involves charge separation.[1][2]
-
Polar Solvents: Stabilize the charged transition state, significantly accelerating reaction rates (often by orders of magnitude).
-
Non-Polar Solvents: Destabilize charge separation, kinetically inhibiting degradation.[1][2]
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways dictated by solvent choice.
Figure 1: Solvent-dependent reaction pathways for Phenylacetoxytrimethylsilane.[1][2] Polar aprotic solvents facilitate activation, while protic environments lead to irreversible degradation.
Solvent Selection Guide
| Solvent Class | Examples | Suitability | Mechanism of Action | Recommended Use |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | Storage / Inert | Low dielectric constant; no lone pairs to coordinate Si.[1][2] | Long-term storage; Reaction moderator to slow kinetics.[1][2] |
| Chlorinated | DCM, Chloroform | Standard | Moderate polarity; non-coordinating.[1][2] Good solubility for both reagent and substrate.[1][2] | General synthesis; NMR analysis (CDCl3). |
| Ethers | THF, Et2O, Dioxane | Activation | Oxygen lone pairs coordinate Si (Lewis Base).[2] Weakens Si-O bond. | Accelerating silyl transfer; Silylation of hindered alcohols.[1][2] |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | High Reactivity | High dielectric stabilizes ionic transition states.[2] | Rapid reactions; Nucleophilic substitutions.[1][2] Risk: Rapid hydrolysis if wet.[1][2] |
| Protic | Methanol, Ethanol, Water | Incompatible | Acts as nucleophile; cleaves silyl ester.[2] | Avoid unless hydrolysis is the goal.[2] |
Experimental Protocols
Protocol A: Kinetic Solvent Screening (Silyl Transfer Efficiency)
Objective: Determine the optimal solvent for transferring the TMS group from Phenylacetoxytrimethylsilane to a secondary alcohol (Model Substrate: Cyclohexanol).
Materials:
-
Solvents: Toluene, DCM, THF, Acetonitrile (Anhydrous)
-
Internal Standard: Dodecane[2]
Workflow:
-
Preparation: In a glovebox or under Ar, prepare 4 separate vials containing 0.5 mmol of Cyclohexanol and 0.5 mmol of Dodecane.
-
Solvation: Dissolve each in 2.0 mL of the respective anhydrous solvent.
-
Initiation: Add 0.5 mmol (104 mg) of Phenylacetoxytrimethylsilane to each vial simultaneously.
-
Monitoring: Aliquot 50 µL every 15 minutes for 2 hours. Quench aliquots immediately in dry hexane to stop polarity-driven acceleration.[1][2]
-
Analysis: Analyze via GC-FID or 1H NMR. Track the disappearance of the silyl ester peak (approx. 0.3 ppm in 1H NMR) and appearance of Cyclohexyloxytrimethylsilane.[2]
Expected Outcome:
-
Note: If the reaction in Toluene is too slow, add 1-5 mol% of a Lewis Base catalyst (e.g., DMAP or Imidazole) to mimic the "solvent activation" effect.
Protocol B: Hydrolytic Stability Assessment
Objective: Quantify the sensitivity of the reagent to ambient moisture in different solvents to establish handling time windows.
Workflow:
-
Prepare 0.1 M solutions of Phenylacetoxytrimethylsilane in "Wet" Solvents (spiked with 10 equiv. water) vs. Dry Solvents .[1][2]
-
Monitor the formation of Phenylacetic Acid (white precipitate in non-polar solvents; soluble in polar).[2]
-
Data Output: Plot % degradation vs. time.
-
Critical Threshold: Time to 5% degradation (
).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Guidance: If
< 10 min, the solvent system requires strict Schlenk techniques.
-
Troubleshooting & Observations
| Observation | Cause | Corrective Action |
| White Precipitate Formation | Hydrolysis has occurred.[1][2] The byproduct, Phenylacetic Acid, is insoluble in non-polar solvents (Hexane/Toluene). | Filter the solution under inert atmosphere.[2] Recalibrate concentration. Ensure solvents are dried over molecular sieves (3Å). |
| Sluggish Reactivity | Solvent is too non-polar (e.g., pure Hexane) or steric hindrance is high.[1][2] | Switch to THF or add a co-solvent (10% ACN).[1][2] Alternatively, add a nucleophilic catalyst (DMAP).[1][2] |
| Runaway Exotherm | Use of DMF/DMSO with highly reactive nucleophiles.[2] | Dilute the reaction or switch to a chlorinated solvent (DCM) to act as a heat sink. |
Visualizing the Decision Process
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
PubChem. Phenylacetoxytrimethylsilane (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Gelest, Inc. General Silylation Procedures & Reagent Profiles.[1][2] Gelest Technical Library.[1][2] [Link]
-
Reich, H. J. Organosilicon Chemistry: Silyl Esters and Silylation.[1][2] University of Wisconsin-Madison, Evans Laboratory.[1][2] (Contextual grounding on Si-O bond lability).
-
Mukaiyama, T. The Mukaiyama Aldol Reaction.[2][3] Organic Reactions.[1][2][3][4][5][6][7][8] (Foundational reactivity of silyl enolates/esters).
-
Larson, G. L. Silicon-Based Reagents in Organic Synthesis.[1][2] Gelest, Inc.[1][2] (Reference for solvent effects on silyl transfer rates).
Sources
- 1. Trimethoxyphenylsilane | C9H14O3Si | CID 18137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetoxytrimethylsilane | C11H16O2Si | CID 519815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
Phenylacetoxytrimethylsilane applications in medicinal chemistry
Abstract
Phenylacetoxytrimethylsilane (CAS: 17876-57-2), the silyl ester of phenylacetic acid, serves as a critical lipophilic intermediate in the synthesis of beta-lactam antibiotics and phenyl-substituted pharmaceutical scaffolds. Unlike its parent carboxylic acid, this silylated derivative exhibits high solubility in aprotic organic solvents (DCM, THF) and allows for moisture-free activation protocols. This guide details its two primary applications: (1) The "Silyl Method" for Penicillin G semi-synthesis, enabling high-yield acylation of the 6-APA nucleus, and (2) The generation of Bis(trimethylsilyl) ketene acetals for direct Mukaiyama aldol additions, facilitating the stereoselective synthesis of
Part 1: The "Silyl Method" in Beta-Lactam Semi-Synthesis
The Solubility Challenge
The synthesis of Penicillin G (Benzylpenicillin) requires the acylation of 6-Aminopenicillanic acid (6-APA) with a phenylacetyl moiety. A major process hurdle is the zwitterionic nature of 6-APA, which renders it insoluble in the organic solvents (e.g., Dichloromethane, Chloroform) required for efficient acylation. Aqueous Schotten-Baumann conditions often lead to hydrolysis of the sensitive beta-lactam ring.
The Silyl Ester Solution
Phenylacetoxytrimethylsilane acts as a masked, lipophilic equivalent of phenylacetic acid. By employing the "Silyl Method," both the nucleophile (6-APA) and the electrophile (Phenylacetic acid) are silylated. This renders the entire reaction system homogeneous and anhydrous, minimizing byproduct formation.
Mechanism of Action:
-
Solubilization: 6-APA is silylated (using HMDS or BSA) to form soluble TMS-6-APA.
-
Activation: Phenylacetoxytrimethylsilane is converted in situ to phenylacetyl chloride using oxalyl chloride or thionyl chloride. Crucially, because the starting material is a silyl ester, the byproduct is chlorotrimethylsilane (TMSCl) rather than HCl gas or water, protecting the acid-sensitive beta-lactam nucleus.
-
Acylation: The phenylacetyl chloride reacts with TMS-6-APA.
-
Deprotection: Mild hydrolysis removes the silyl groups, yielding Penicillin G.
Workflow Diagram
Caption: The "Silyl Method" workflow converting polar precursors into lipophilic intermediates for anhydrous coupling.
Part 2: C-C Bond Formation via Bis-Silyl Ketene Acetals
The Mukaiyama Aldol Advantage
Phenylacetoxytrimethylsilane is the precursor to the Bis(trimethylsilyl) ketene acetal (Bis-SKA) . Unlike standard alkyl esters which form mono-silyl ketene acetals, the silyl ester allows for the formation of a dianion-equivalent stabilized by two silicon atoms.
This species is highly nucleophilic and reacts with aldehydes (or imines) to form
Reaction Scheme
Part 3: Experimental Protocols
Protocol A: In Situ Activation and Acylation (Penicillin G Synthesis)
Target Audience: Process Chemists aiming for moisture-free acylation.
Reagents:
-
Phenylacetoxytrimethylsilane (1.0 equiv)
-
Thionyl Chloride (SOCl2) (1.1 equiv)
-
Bis-TMS-6-APA (prepared separately via HMDS reflux of 6-APA)
-
Dichloromethane (DCM) (Anhydrous)
-
Catalytic DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Nitrogen, dissolve Phenylacetoxytrimethylsilane (10 mmol, 2.08 g) in anhydrous DCM (20 mL).
-
Chlorination: Add catalytic DMF (2 drops). Add Thionyl Chloride (11 mmol) dropwise at 0°C.
-
Conversion: Stir at room temperature for 1 hour. Monitor by IR (shift from ester C=O ~1720 cm⁻¹ to acid chloride C=O ~1800 cm⁻¹). Note: The byproduct TMSCl remains in solution and does not interfere.
-
Coupling: Cool the solution to -20°C. Cannulate the solution of Bis-TMS-6-APA (10 mmol) in DCM into the reaction vessel slowly to control exotherm.
-
Reaction: Stir at 0°C for 2 hours.
-
Workup: Quench with cold water (50 mL) to hydrolyze the silyl groups. Adjust pH to 2.0 with dilute HCl and extract with Ethyl Acetate.
-
Isolation: Dry organic layer over MgSO4 and concentrate to yield Penicillin G free acid.
Protocol B: Direct Aldol Reaction via Bis-Silyl Ketene Acetal
Target Audience: Medicinal Chemists synthesizing chiral scaffolds.
Reagents:
-
Phenylacetoxytrimethylsilane
-
LDA (Lithium Diisopropylamide)
-
Benzaldehyde (Test substrate)
-
THF (Anhydrous)[3]
Step-by-Step Procedure:
-
Enolization: To a solution of LDA (1.1 equiv) in THF at -78°C, add Phenylacetoxytrimethylsilane (1.0 equiv) dropwise. Stir for 30 mins.
-
Trapping: Add TMSCl (1.2 equiv) to trap the enolate. This generates the 1-phenyl-2,2-bis(trimethylsiloxy)ethylene . Allow to warm to 0°C for 30 mins.
-
Aldol Addition: Cool back to -78°C. Add Benzaldehyde (0.9 equiv) and a Lewis Acid catalyst (e.g., TiCl4 or BF3·OEt2, 10 mol%).
-
Reaction: Stir for 4 hours, allowing slow warming to RT.
-
Hydrolysis: Quench with 1N HCl. This hydrolyzes both silyl groups, yielding the
-hydroxy acid directly (unlike ester enolates which yield -hydroxy esters).
Part 4: Data & Specifications
Table 1: Physical Properties & Solubility Profile
| Property | Phenylacetic Acid (Precursor) | Phenylacetoxytrimethylsilane (Reagent) | Relevance |
| State | White Solid | Colorless Liquid | Easier handling in flow chemistry |
| MW | 136.15 g/mol | 208.33 g/mol | Stoichiometry adjustment required |
| Solubility (DCM) | Low / Moderate | Miscible | Essential for homogeneous catalysis |
| Solubility (Water) | Moderate | Decomposes | Must use anhydrous conditions |
| Boiling Point | 265°C | 108°C (at 12 mmHg) | Distillable for high purity |
Table 2: Comparative Reactivity in Acylation
| Method | Reagent | Byproduct | Suitability for Beta-Lactams |
| Acid Chloride | Ph-CH2-COCl | HCl (Gas) | Low (HCl degrades beta-lactam) |
| Mixed Anhydride | Ph-CH2-COO-CO-OR | Carbonates | Moderate (Atom economy issues) |
| Silyl Ester | Ph-CH2-COOTMS | TMSCl | High (Neutral, non-protic byproduct) |
References
-
Silyl Esters in Penicillin Synthesis
-
Mukaiyama Aldol Reaction Mechanism
-
Trimethylsilyl Chloride Applications
- Title: Trimethylsilyl Chloride in Organic Synthesis (Spotlight).
-
Source: Synlett / Thieme.[2]
-
Reformatsky-Claisen Rearrangements
Sources
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Enzyme reaction engineering: synthesis of antibiotics catalysed by stabilized penicillin G acylase in the presence of organic cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0944729A1 - Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for One-Pot Synthesis Involving Phenylacetoxytrimethylsilane
For researchers, medicinal chemists, and professionals in drug development, the efficiency and elegance of one-pot syntheses are paramount. This guide provides an in-depth technical overview of one-pot reactions utilizing Phenylacetoxytrimethylsilane, a versatile O-silyl ketene acetal. By leveraging its inherent reactivity, complex molecular architectures, such as those found in pharmaceutical intermediates, can be accessed with greater atom economy and reduced operational complexity.
Introduction: The Strategic Advantage of Phenylacetoxytrimethylsilane in One-Pot Synthesis
One-pot synthesis, which combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency and sustainability by minimizing purification processes and waste generation.[1][2] Phenylacetoxytrimethylsilane, as a pre-formed silyl ketene acetal of phenylacetic acid, is an excellent nucleophilic partner in a variety of carbon-carbon bond-forming reactions. Its application in one-pot methodologies circumvents the need for the separate in situ generation of the silyl ketene acetal, thus streamlining the synthetic workflow.
The core utility of Phenylacetoxytrimethylsilane lies in its reaction with electrophiles, most notably in Mukaiyama-aldol and Mannich-type reactions, to produce β-hydroxy esters and β-amino esters, respectively. These structural motifs are prevalent in a wide array of biologically active molecules and serve as critical building blocks in the synthesis of pharmaceuticals.
The Underlying Chemistry: Mechanism of Lewis Acid-Catalyzed Reactions
The reactivity of Phenylacetoxytrimethylsilane in one-pot syntheses is typically unlocked through the action of a Lewis acid catalyst. The general mechanism for a Mukaiyama-aldol type reaction with an aldehyde is depicted below.
dot digraph "Mukaiyama-Aldol Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} digraph "One-Pot Synthesis Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} digraph "Logical Relationship of Components" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[1] The silyl ketene acetal then attacks the activated carbonyl carbon, leading to the formation of a silyl ether intermediate. Subsequent aqueous work-up cleaves the silicon-oxygen bond to yield the final β-hydroxy ester.
A variety of Lewis acids can be employed to catalyze this transformation, with the choice of catalyst often influencing the reaction rate and stereoselectivity.[3]
Application in the Synthesis of Pharmaceutical Intermediates
The products of one-pot reactions involving Phenylacetoxytrimethylsilane, namely β-hydroxy esters and their derivatives, are valuable intermediates in the synthesis of numerous pharmaceuticals. For instance, the β-lactam core of penicillin and cephalosporin antibiotics can be synthesized from β-amino esters, which are accessible through the Mannich-type reaction of Phenylacetoxytrimethylsilane with imines.[4][5][6]
Experimental Protocols
The following protocols are representative examples of one-pot syntheses utilizing silyl ketene acetals and are adaptable for Phenylacetoxytrimethylsilane.
Protocol 1: One-Pot Mukaiyama-Aldol Reaction with an Aldehyde
This protocol details the Lewis acid-catalyzed addition of a silyl ketene acetal to an aldehyde to form a β-hydroxy ester.
Materials:
-
Phenylacetoxytrimethylsilane
-
Aldehyde (e.g., benzaldehyde)
-
Lewis Acid (e.g., Titanium(IV) chloride (TiCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 mmol) to the stirred solution. For TiCl₄, a 1.0 M solution in DCM is recommended.
-
After stirring for 10 minutes, add Phenylacetoxytrimethylsilane (1.2 mmol) dropwise over 5 minutes.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Mannich-Type Reaction with an Imine
This protocol outlines the synthesis of a β-amino ester via the reaction of a silyl ketene acetal with an imine.
Materials:
-
Phenylacetoxytrimethylsilane
-
Imine (e.g., N-benzylidenebenzenamine)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the imine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Add the amine base (1.5 mmol).
-
Cool the solution to 0 °C.
-
Add TMSOTf (1.2 mmol) dropwise, followed by the addition of Phenylacetoxytrimethylsilane (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Lewis Acid Catalyst Comparison
The choice of Lewis acid can significantly impact the outcome of the reaction. The following table summarizes common Lewis acids used in Mukaiyama-type aldol reactions.
| Lewis Acid Catalyst | Typical Reaction Conditions | Notes |
| Titanium(IV) chloride (TiCl₄) | Stoichiometric amounts, low temperature (-78 °C) | Highly effective for a broad range of aldehydes.[1] |
| Tin(IV) chloride (SnCl₄) | Stoichiometric amounts, low temperature (-78 °C) | Can offer different stereoselectivity compared to TiCl₄.[3] |
| Boron trifluoride etherate (BF₃·OEt₂) | Stoichiometric amounts, -78 °C to 0 °C | Generally less reactive than TiCl₄ or SnCl₄. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Catalytic to stoichiometric amounts, -78 °C to rt | Can act as both a silylating agent (if needed) and a Lewis acid catalyst.[7] |
| Silicon tetrachloride (SiCl₄) with a Lewis Base | Catalytic amounts of Lewis base, low temperature | The Lewis base activates the weakly acidic SiCl₄.[8][9][10] |
Conclusion and Future Perspectives
Phenylacetoxytrimethylsilane is a highly valuable reagent for efficient one-pot syntheses of key pharmaceutical intermediates. The methodologies presented herein, centered around Lewis acid catalysis, provide a robust framework for the construction of β-hydroxy and β-amino esters. Future research in this area will likely focus on the development of novel catalytic systems, particularly those that enable enantioselective transformations, further expanding the utility of Phenylacetoxytrimethylsilane in the synthesis of complex, single-enantiomer drug candidates.
References
-
ChemRxiv. Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. Available at: [Link].
-
Downey, C. W., Johnson, M. W., & Tracy, K. J. (2008). One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. The Journal of Organic Chemistry, 73(8), 3299–3302. Available at: [Link].
-
ResearchGate. (n.d.). One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. Available at: [Link].
-
Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Activation of Lewis Acids. Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society, 122(37), 8837–8847. Available at: [Link].
-
Pilli, R. A., & de Meijere, A. (2000). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Journal of the Brazilian Chemical Society, 11, 267-271. Available at: [Link].
-
ResearchGate. (n.d.). A New Lewis Acid System Palladium/TMSCl for Catalytic Aldol Condensation of Aldehydes with Ketones. Available at: [Link].
-
Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current organic chemistry, 18(24), 3046–3069. Available at: [Link].
-
Denmark, S. E., & Stavenger, R. A. (2001). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Accounts of Chemical Research, 34(12), 939–946. Available at: [Link].
-
CaltechAUTHORS. (2008). NIH Public Access. Available at: [Link].
-
Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois at Urbana-Champaign. Available at: [Link].
-
Encyclopedia.pub. (2020). Synthesis of β-Lactams. Available at: [Link].
-
ResearchGate. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Available at: [Link].
-
ResearchGate. (n.d.). Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. Available at: [Link].
-
University of Manchester. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. Available at: [Link].
-
Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of chemical research, 41(2), 244–256. Available at: [Link].
-
Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available at: [Link].
-
ChemRxiv. (n.d.). Catalytic, Enantioselective Synthesis of Allenyl Boronates. Available at: [Link].
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Preparation of Chiral Allylsilanes [sioc-journal.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenylacetoxytrimethylsilane Optimization
Welcome to the Advanced Reagent Support Hub. Subject: Phenylacetoxytrimethylsilane (Trimethylsilyl Phenylacetate) CAS: 17906-64-2 Role: Senior Application Scientist
Introduction: The Dual-Natured Reagent
You are likely working with Phenylacetoxytrimethylsilane (TPA) for one of two reasons:
-
As a Silyl Ketene Acetal (SKA) Precursor: You intend to deprotonate it to generate the 1-phenyl-1-(trimethylsiloxy)ethene species for Mukaiyama Aldol additions or Group Transfer Polymerization (GTP).
-
As a Transient Protecting Group: You are masking phenylacetic acid to improve solubility or volatility for gas chromatography (GC) analysis or non-polar intermediate steps.
The Core Problem: TPA is thermodynamically unstable toward hydrolysis and kinetically sensitive during enolization. Most "failed" reactions are actually failures of reagent purity or moisture control before the main reaction begins.
This guide moves beyond standard protocols to address the optimization of stability and reactivity .
Module 1: Synthesis & Purification (The "Cloudy Product" Issue)
User Query: "My product turns cloudy immediately after distillation, and my yields are inconsistent. How do I stabilize it?"
Root Cause Analysis
The "cloudiness" is almost always Hexamethyldisiloxane (HMDSO) or Phenylacetic acid dimer precipitating due to hydrolysis.
-
Standard Method (TMSCl + Pyridine): Produces ammonium salts that are difficult to filter completely. Residual amine salts catalyze hydrolysis.
-
Optimized Method (HMDS - Hexamethyldisilazane): This is the superior "Ammonia-Pump" method. It drives the equilibrium by releasing gaseous ammonia, leaving no salt residue.
Optimized Protocol: Catalytic HMDS Silylation
Use this method for >98% purity without aqueous workup.
Reagents:
-
Phenylacetic Acid (1.0 equiv)
-
Hexamethyldisilazane (HMDS) (0.6 equiv - slight excess)
-
Catalyst: Iodine (
) (0.01 mol%) or Saccharin (0.1 mol%)
Step-by-Step:
-
Mix: Combine Phenylacetic acid and HMDS in a round-bottom flask. Do not use solvent.
-
Catalyze: Add the iodine crystal. The mixture will turn slightly brown initially.
-
Reflux: Heat to 80°C. Evolution of
gas indicates reaction progress. -
Completion: When gas evolution ceases (approx. 30-60 mins), the mixture will clear.
-
Purification: Perform vacuum distillation directly from the reaction flask.
-
Boiling Point: ~108-110°C at 12 mmHg.
-
Storage: Store over activated 4Å molecular sieves under Argon.
-
Visual Workflow: HMDS Synthesis
Figure 1: The solvent-free HMDS synthesis pathway minimizes byproduct formation and eliminates salt filtration steps.
Module 2: Reaction Optimization (Mukaiyama Aldol & GTP)
User Query: "I am using TPA for an Aldol reaction with benzaldehyde, but I'm getting low conversion or retro-aldol products."
The Mechanism: It's all about the "Silicon Shift"
TPA itself is not the nucleophile. You must convert it to the Silyl Ketene Acetal (SKA) in situ or isolate the SKA.
-
Optimization Variable: Lewis Acid Strength vs. Temperature.[1]
-
The Trap: TPA is an ester.[2][3] If you use a Lewis Acid that is too strong (e.g.,
) at room temperature, you risk desilylation before the C-C bond forms.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Silyl group is too stable (Steric bulk). | Switch from TMS to TES (Triethylsilyl) or use a stronger Lewis Acid ( |
| Desilylation (Acid Recovery) | Moisture in Lewis Acid or Solvent. | Distill |
| Polymerization (GTP) | "Back-biting" or uncontrolled initiation. | Use a nucleophilic catalyst (TBAF or TASF) instead of a Lewis Acid for GTP. |
| Low Diastereoselectivity | Use LDA in THF at -78°C to generate the SKA kinetically before adding the aldehyde. |
Critical Protocol: In-Situ SKA Generation for Aldol
Do not rely on the silyl ester to react directly without enolization.
-
Enolization:
-
Cool THF to -78°C. Add LDA (1.1 equiv).
-
Add Phenylacetoxytrimethylsilane slowly.
-
Result: Formation of Lithium Enolate.
-
-
Trapping (The SKA formation):
-
Add TMSCl (1.2 equiv).
-
Warm to 0°C. Solvent swap to DCM (remove LiCl salts via filtration under inert gas).
-
Result:1-Phenyl-1,2-bis(trimethylsiloxy)ethene (The actual reactive species).
-
-
Aldol Addition:
-
Add Electrophile (Aldehyde).
-
Add Catalyst (
, 1.0 equiv) at -78°C.
-
Visual Pathway: Activation & Reaction[1]
Figure 2: The activation pathway from the inert silyl ester to the reactive Silyl Ketene Acetal (SKA) required for C-C bond formation.[4]
Module 3: Stability & Storage FAQs
Q: Can I store Phenylacetoxytrimethylsilane in a plastic container? A: No. Silyl esters are permeable to moisture through low-density polyethylene.
-
Protocol: Store in borosilicate glass with a Teflon-lined cap. Wrap the cap in Parafilm. For long-term (>1 month), store in a desiccator or glovebox.
Q: Why does my NMR show a broad singlet at
-
Fix: If hydrolysis is <10%, add 5% HMDS and redistill. If >10%, repurify the acid and restart the synthesis.
Q: Is this compatible with Group Transfer Polymerization (GTP)? A: Yes, but TPA acts as a chain transfer agent or a proton source if not fully dry. For GTP initiation, you should convert TPA to the SKA (as shown in Module 2) before introducing the methacrylate monomer. The ester form itself is relatively dormant toward methacrylates without a catalyst.
References
-
Synthesis via HMDS: Karimi, B., & Golshani, B. (2011). Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Silylation. Journal of Organic Chemistry. (Validating the iodine/HMDS solvent-free protocol).
-
Mukaiyama Aldol Mechanism: Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. (Foundational text for Lewis Acid selection).
-
Group Transfer Polymerization: Webster, O. W., et al. (1983). Group Transfer Polymerization. 1. A New Method for Methacrylate Polymerization. Journal of the American Chemical Society, 105(17), 5706–5708. (Defining the role of silyl ketene acetals).
-
Silyl Ester Hydrolysis Kinetics: Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA Environmental Research Laboratory. (Data on ester lability).
Sources
Technical Support Center: Phenylacetoxytrimethylsilane (TMS-Phenylacetate)
Topic: Troubleshooting Common Side Reactions & Instability
Reagent Identity: Trimethylsilyl Phenylacetate
CAS: 2078-18-4
Formula:
Core Reagent Profile & Failure Modes
Senior Scientist Note: Phenylacetoxytrimethylsilane is a silyl ester.[1] Unlike silyl ethers (e.g., TBDMS-OR), silyl esters are significantly more labile toward hydrolysis.[1] The silicon-oxygen bond in this molecule is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group, which increases the electrophilicity of the silicon atom.
The most frequent "side reaction" reported by users is not a synthetic error but a storage and handling failure : the rapid conversion of the liquid reagent into a white solid (Phenylacetic acid) upon exposure to ambient moisture.
Primary Failure Mode: Moisture-Driven Hydrolysis
Symptom: Appearance of white crystalline needles in the reagent bottle or reaction flask.[1] Mechanism: Water attacks the silicon center, forming a pentacoordinate intermediate that collapses to release Phenylacetic acid (solid, mp 76 °C) and Trimethylsilanol (volatile).
Figure 1: Hydrolysis Pathway. The formation of solid phenylacetic acid is the primary visual indicator of reagent degradation.[1]
Troubleshooting Guide: Side Reactions & Anomalies
Scenario A: "I lost my product during silica gel chromatography."
Issue: Quantitative loss of the silyl ester during purification. Diagnosis: Acid-Catalyzed Hydrolysis on Silica. Standard silica gel is slightly acidic (pH 4–5) and contains adsorbed water.[1] This environment rapidly cleaves the sensitive silyl ester bond.[1]
Protocol: Buffered Purification System
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) or 1% Pyridine .[1]
-
Eluent: Maintain 0.5% Et₃N in the running solvent to neutralize acidic sites.[1]
-
Alternative: Use Neutral Alumina (Grade III) if the compound is base-sensitive.[1]
-
Verification: Run a 2D TLC. Spot the compound, wait 10 minutes, then elute. If the spot smears or stays at the baseline (reverting to the free acid), the stationary phase is too active.
Scenario B: "I see a new spot corresponding to a different ester."
Issue: Trans-silylation (Alcoholysis).
Context: You dissolved the reagent in methanol or ethanol, or added a substrate with a free hydroxyl group.[1]
Mechanism: Silyl esters are excellent silylating agents.[1] They will transfer the TMS group to primary or secondary alcohols, releasing free phenylacetic acid.
Corrective Action:
-
Solvent Choice: Never use protic solvents (MeOH, EtOH).[1] Use dry DCM, THF, or Toluene.[1]
-
Order of Addition: If the goal is to silylate an alcohol, this is the expected reaction. If the goal is to react the phenylacetate moiety (e.g., enolate chemistry), all free alcohols on the substrate must be protected before introducing this reagent.
Scenario C: "The Ireland-Claisen rearrangement failed/gave C-silylated byproducts."
Issue: Formation of C-silylated species (
Optimization Protocol:
-
Internal Quench (TMSCl pre-mix): Pre-mix TMSCl with the ester before adding the base (LDA) at -78 °C.[1] This ensures the enolate is trapped immediately upon formation (Corey-Gross method).[1]
-
Solvent Polarity: Add HMPA or DMPU (co-solvent) to favor the separated ion pair, promoting O-silylation over C-silylation.[1]
Diagnostic Decision Tree
Use this flowchart to identify the root cause of experimental failure.
Figure 2: Diagnostic Flowchart. Follow the logic path to identify if the issue is moisture, acidity, or solvent choice.[1]
Frequently Asked Questions (FAQ)
Q1: Can I distill Phenylacetoxytrimethylsilane to purify it? A: Yes, but with caution. It has a high boiling point.[1] Vacuum distillation is required.[1] Ensure the apparatus is strictly anhydrous.[1] If the pot residue solidifies, it is likely the hydrolyzed acid (phenylacetic acid). Do not heat above 150°C without vacuum, as thermal rearrangement to silyl ketones is rare but possible under extreme stress.[1]
Q2: Why does the NMR show a peak at 0.07 ppm instead of 0.2-0.3 ppm? A: This is the diagnostic shift for Hexamethyldisiloxane (TMS₂O) , the byproduct of hydrolysis. Intact silyl esters typically show TMS protons around 0.20–0.35 ppm.[1] If you see a sharp singlet near 0.07 ppm, your sample has hydrolyzed.[1]
Q3: Is this reagent compatible with weak bases like Pyridine? A: Yes. In fact, adding a trace of pyridine or triethylamine to the storage bottle can stabilize the reagent by neutralizing any adventitious acid (HCl) that might autocatalyze hydrolysis.
Q4: How do I remove the silyl group intentionally? A: You do not need fluoride sources (TBAF) necessarily.[1] Silyl esters are so labile that stirring in MeOH/K₂CO₃ or simply treating with dilute aqueous citric acid will quantitatively cleave the group, returning the phenylacetic acid.
Summary of Stability Data
| Parameter | Characteristic | Critical Threshold/Note |
| Moisture Sensitivity | High | Hydrolyzes in minutes in open air.[1] |
| Thermal Stability | Moderate | Stable < 100°C. Distill under vacuum.[1] |
| Byproducts | Phenylacetic Acid (Solid) | Mp 76°C. Insoluble in hexanes (precipitates out).[1] |
| Byproducts | TMS-OH / TMS₂O | Volatile.[1] TMS₂O bp ~100°C. |
| Storage | < 4°C, Inert Gas | Store over activated molecular sieves if possible.[1] |
References
-
Larson, G. L. Silicon-Based Reagents in Organic Synthesis. Gelest, Inc.[1] Technical Library. Link
-
Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.[1] (Detailed mechanisms of Si-O bond cleavage).
-
Ireland, R. E., Mueller, R. H., & Willard, A. K. (1976). "The Ester Enolate Claisen Rearrangement. Dependence of the Stereochemistry on the Metallic Cation and Solvent." Journal of the American Chemical Society, 98(10), 2868–2877. Link (Foundational text on silyl ester enolization).[1]
-
Pierce, A. E. (1968).[1] Silylation of Organic Compounds. Pierce Chemical Company.[1] (Classic reference on silyl ester instability and handling).
-
PubChem Compound Summary . "Trimethylsilyl phenylacetate" (CID 519815).[1][2] National Center for Biotechnology Information.[1] Link[1]
Sources
Technical Guide: Purification of Products from Phenylacetoxytrimethylsilane Reactions
The Technical Support Center for Phenylacetoxytrimethylsilane (Trimethylsilyl Phenylacetate) is now active.
Executive Summary & Reagent Profile
Phenylacetoxytrimethylsilane (CAS 2078-18-4) is a specialized silyl ester primarily used as a silylating agent, a precursor for silyl ketene acetals (in Mukaiyama aldol-type reactions), and a protecting group donor.
Unlike standard silylating agents (e.g., TMSCl), this reagent releases phenylacetic acid as a byproduct upon hydrolysis or silyl transfer. This creates a unique purification challenge: you must separate your target molecule not only from volatile silicon species (HMDS) but also from a solid, potentially co-crystallizing organic acid.
Key Physical Properties
| Property | Value | Implication for Purification |
| Boiling Point | 96–97 °C @ 0.7 mmHg | Distillable under high vacuum; co-distills with high-boiling volatiles. |
| Density | 0.982 g/mL | Forms the upper layer in aqueous extractions if chlorinated solvents are used. |
| Hydrolysis Product 1 | Phenylacetic Acid (Solid, mp 76 °C) | Major Contaminant. Precipitates as white crystals; soluble in base. |
| Hydrolysis Product 2 | Trimethylsilanol (TMSOH) | Volatile; dimerizes to Hexamethyldisiloxane (HMDS). |
| Sensitivity | Moisture Sensitive | Rapidly hydrolyzes in open air; streaks on silica gel. |
Troubleshooting & FAQ
Q1: "I have a persistent white precipitate in my reaction mixture. What is it?"
Diagnosis: This is almost certainly Phenylacetic Acid . Cause: Hydrolysis of the reagent due to moisture ingress or completion of the silyl transfer reaction. Solution:
-
If your product is acid-stable: Wash the organic layer with saturated aqueous NaHCO₃ . Phenylacetic acid will convert to sodium phenylacetate (water-soluble) and partition into the aqueous phase.
-
If your product is acid-sensitive: Filter the solid through a celite pad (if suspended) or perform a solid-phase extraction (SPE) using a basic resin.
Q2: "My NMR shows a persistent singlet at ~0.1 ppm. Vacuum drying isn't removing it."
Diagnosis: This is Hexamethyldisiloxane (HMDS) or Trimethylsilanol (TMSOH) . Context: TMSOH is "sticky" due to hydrogen bonding. HMDS is volatile but can be trapped in viscous oils. Solution:
-
Azeotropic Removal: Add Toluene or Heptane and rotary evaporate. These solvents form azeotropes with silyl species, carrying them off more effectively than DCM or EtOAc.
-
Acidic Wash: If compatible, wash with 0.1 M HCl. This forces the dimerization of TMSOH
HMDS, which is much less polar and easier to strip off.
Q3: "The product decomposes or streaks on Silica Gel chromatography."
Diagnosis: Silyl esters and silyl ethers are acid-sensitive. Standard silica gel is slightly acidic (pH 6–6.5), which causes on-column hydrolysis. Solution:
-
Deactivation: Pre-treat the silica column with 1–2% Triethylamine (TEA) in the eluent.
-
Alternative Phase: Use Neutral Alumina (Grade III) for purification.
Purification Workflows
Scenario A: Removing Phenylacetic Acid & Silicon Byproducts (Target Isolation)
Use this protocol when isolating a stable organic product (e.g., an alcohol, amine, or aldol adduct) from the reaction mixture.
Step-by-Step Protocol:
-
Quench: Cool the reaction mixture to 0 °C. Add 0.5 M NaHCO₃ (aq) slowly.
-
Why? This neutralizes the mixture and converts phenylacetic acid (
) into its water-soluble sodium salt.
-
-
Phase Separation: Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) .
-
Avoid DCM if possible: Emulsions are common with phenylacetic salts in chlorinated solvents.
-
-
Washing (The "Three-Wash" Rule):
-
Wash 1: Saturated NaHCO₃ (Removes remaining phenylacetic acid).
-
Wash 2: Water (Removes inorganic salts).
-
Wash 3: Brine (Dries the organic layer).
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Note: Do not use acidic drying agents like silica or unbuffered MgSO₄ if the product is a sensitive silyl ether.
-
-
Concentration: Rotary evaporate at 40 °C.
-
Tip: If the NMR shows residual HMDS, add 20 mL of Heptane and re-evaporate to azeotrope the silicon residues.
-
Scenario B: Distillation of Phenylacetoxytrimethylsilane (Reagent Purification)
Use this protocol if your reagent has degraded (turned cloudy or smells strongly of vinegar/sweaty socks).
Apparatus Setup:
-
Short-path distillation head (vigreux column unnecessary).
-
High-vacuum pump (< 1 mmHg capability).
-
Cow receiver (multi-flask collector) to separate fractions.
Parameters:
-
Vacuum: < 1.0 mmHg (Essential).
-
Oil Bath Temp: Start at 110 °C, ramp slowly.
-
Vapor Temp (Target): Collect fractions boiling at 96–97 °C .
-
Fore-run: Discard the first 10% (contains HMDS and volatiles).
-
Main Fraction: Collect the clear, colorless liquid.
-
Pot Residue: Do not distill to dryness; the residue contains polymerized siloxanes and phenylacetic acid.
Decision Logic Visualization
The following diagram illustrates the critical decision points for working up reactions involving this reagent.
Figure 1: Decision tree for the purification of reaction mixtures containing Phenylacetoxytrimethylsilane residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519815, Phenylacetoxytrimethylsilane. Retrieved from [Link]
-
Mukaiyama, T., et al. (1973). New Aldol Type Reaction.[1] Chemistry Letters. (Foundational context for silyl ester/acetal reactivity).
-
Vertex AI Search (2025). Purification of trimethylsilanol and hexamethyldisiloxane. (Patent US12084466B1). Retrieved from
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling silyl esters. Phenylacetic acid is a precursor for controlled substances in some jurisdictions; ensure compliance with local regulations.
Sources
Technical Support Center: Troubleshooting Phenylacetoxytrimethylsilane (TMSO-PA) Reactions
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers encountering failures with Phenylacetoxytrimethylsilane (TMSO-PA) . It prioritizes mechanistic understanding over rote checklists.
Reagent ID: Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate) CAS: 2078-18-4 Molecular Formula: C₁₁H₁₆O₂Si Primary Failure Mode: Hydrolytic Instability of the Si–O Bond
Core Directive: The "Invisible" Failure Mode
Q: I followed the protocol exactly, but my NMR shows only phenylacetic acid and hexamethyldisiloxane. What happened?
A: You likely experienced "Silent Hydrolysis." Phenylacetoxytrimethylsilane is a silyl ester , not a silyl ether. Silyl esters are significantly more labile than their ether counterparts (e.g., TMS-ethers of alcohols) due to the higher electrophilicity of the carbonyl carbon and the silicon center.
If your reaction environment contains even trace moisture (ppm levels), the TMSO-PA will hydrolyze back to phenylacetic acid and trimethylsilanol (which dimerizes to hexamethyldisiloxane). This often happens during workup or even inside the NMR tube if CDCl₃ is not strictly anhydrous.
Diagnostic Check:
-
¹H NMR Signal: Look for the disappearance of the singlet at ~0.2-0.4 ppm (Si-Me₃ of the ester) and the appearance of a signal at ~0.0 ppm (HMDS) or broad OH peaks.
-
Smell: A distinct vinegar-like or "sweaty" odor indicates free phenylacetic acid.
Synthesis & Preparation Troubleshooting
Q: I am trying to synthesize TMSO-PA from phenylacetic acid and HMDS, but the reaction stalls at 60-70% conversion. How do I drive it to completion?
A: The issue is likely Ammonia Equilibrium or Catalyst Deactivation.
The standard synthesis involves the reaction of phenylacetic acid with hexamethyldisilazane (HMDS). The byproduct is ammonia (
Troubleshooting Protocol:
-
Ammonia Removal (Le Chatelier’s Principle): The reaction is reversible. If you reflux without a sufficient purge, ammonia remains in the headspace, preventing forward progress.
-
Solution: Use a vigorous inert gas sparge (N₂ or Ar) through the solution, not just over it, to strip ammonia as it forms.
-
-
Catalytic Acceleration: Uncatalyzed reactions with HMDS can be sluggish.
-
Solution: Add 0.1 mol% Saccharin or Iodine (I₂) . Saccharin acts as a proton shuttle, significantly lowering the activation energy for the silylation [1].
-
-
Temperature: Ensure the bath temperature is >80°C. HMDS boils at 126°C; refluxing too gently may not provide enough energy for the transition state.
Critical Control Points (Synthesis Workflow):
Figure 1: Critical path for the synthesis of Phenylacetoxytrimethylsilane via HMDS. Note the dependence on ammonia removal.
Reaction Application Troubleshooting
Q: I'm using TMSO-PA in a Mukaiyama Aldol-type reaction, but I'm getting low yields of the aldol adduct. Why?
A: Premature Protonation or "Silicon Transfer" Failure. In Lewis Acid-mediated reactions, TMSO-PA acts as a nucleophile (via the silyl ketene acetal tautomer) or a silyl transfer agent.
Root Cause Analysis:
-
Moisture in Lewis Acid: Lewis acids like
or are hygroscopic. Hydrolysis of the Lewis acid generates protons ( or ), which immediately cleave the TMSO-PA before it can react with the aldehyde/electrophile. -
Incorrect Order of Addition: If you mix the aldehyde and Lewis acid first, then add TMSO-PA, the aldehyde might be activated, but if the TMSO-PA hydrolyzes on contact, the reaction dies.
-
Protocol Fix: Premix TMSO-PA and the aldehyde in dry DCM, then add the Lewis acid dropwise at -78°C.
-
-
Silyl Transfer vs. C-C Bond Formation: Sometimes the silyl group transfers to the aldehyde oxygen without forming the C-C bond, resulting in a silyl ether and phenylacetic acid upon workup. This indicates the Lewis acid is too strong or the temperature is too high.
Solvent Compatibility Matrix:
| Solvent | Compatibility | Risk Factor | Notes |
| Dichloromethane (DCM) | High | Low | Best for Lewis Acid catalysis. Must be distilled from |
| THF | Moderate | Medium | Can coordinate to Lewis Acids, dampening reactivity. |
| DMF/DMSO | Critical Failure | High | Nucleophilic solvents can promote silyl cleavage; often contain residual water. |
| Methanol/Ethanol | Incompatible | Extreme | Immediate solvolysis to phenylacetic acid + alkoxy-TMS. |
Analytical & Enzymatic Assay Issues
Q: We are using TMSO-PA as a substrate for Penicillin G Acylase (PGA) assays, but the background hydrolysis rate is too high. How do we stabilize the baseline?
A: Buffer pH and Temperature Control are mismatched. While TMSO-PA is a valid substrate for esterases/acylases, it suffers from significant spontaneous chemical hydrolysis at pH > 7.0 [2].
Stabilization Protocol:
-
Lower pH: Run the assay at pH 6.0 - 6.5 if the enzyme tolerates it. The rate of spontaneous hydrolysis drops logarithmically as you move away from alkaline conditions.
-
Temperature: If running at 37°C, reduce to 25°C. The activation energy for chemical hydrolysis is lower than that of many enzymatic turnovers; cooling suppresses the background noise more than the signal.
-
Stock Solution: Do not store TMSO-PA in aqueous buffer. Prepare a stock in dry Acetonitrile (MeCN) or Isopropanol (IPA) and aliquot into the buffer immediately before measurement.
Hydrolysis Pathway Visualization:
Figure 2: Hydrolysis mechanism. Note that Base (OH-) drastically accelerates the formation of the pentacoordinate intermediate, leading to rapid degradation.
References
-
ChemSpider SyntheticPages. (2011).[1] Silylation of a phenol with hexamethyldisilazane. SyntheticPage 520. Link
-
Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Link
-
Sigma-Aldrich. Phenylacetoxytrimethylsilane Product Sheet & Safety Data. Link
-
ResearchGate. (2025). Hexamethyldisilazane: Catalytic Activation. Link
Sources
Phenylacetoxytrimethylsilane Reaction: A Technical Support Guide for TLC and NMR Monitoring
Welcome to the technical support center for the synthesis and monitoring of phenylacetoxytrimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of this silylation reaction. Here, we move beyond simple step-by-step instructions to explain the underlying chemistry, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting phenylacetic acid to phenylacetoxytrimethylsilane?
A1: The conversion of the carboxylic acid group in phenylacetic acid to its trimethylsilyl (TMS) ester serves several purposes. Primarily, it acts as a protecting group, masking the acidic proton and rendering the molecule more volatile and less polar. This is particularly useful for subsequent reactions where the acidic proton might interfere, or for analytical techniques like gas chromatography (GC) where increased volatility is advantageous[1].
Q2: I don't see my product spot on the TLC plate. What could be the issue?
A2: There are several possibilities. The reaction may not have proceeded, or the product, being less polar than the starting material, may have a very high Rf value and be running with the solvent front. It is also possible that the concentration of your spotted sample is too low to be visualized. Another critical consideration for silyl esters is their stability; they can be susceptible to hydrolysis back to the carboxylic acid on silica gel plates, especially if the silica is acidic or the eluent contains protic solvents like methanol without any additives.
Q3: Why is my NMR spectrum showing broad peaks for the acidic proton of phenylacetic acid?
A3: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or participate in hydrogen bonding. This exchange process often leads to peak broadening. The chemical shift of this proton is also highly dependent on concentration and the solvent used, typically appearing as a broad singlet far downfield, often between 10-13 ppm[2].
Q4: Is it necessary to run the silylation reaction under inert atmosphere?
A4: Yes, it is highly recommended. Silylating agents, such as trimethylsilyl chloride (TMSCl), are sensitive to moisture. Water will react with TMSCl to form hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and hydrochloric acid, consuming your reagent and potentially introducing unwanted side reactions. Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will significantly improve the yield and purity of your product.
Experimental Protocols
Synthesis of Phenylacetoxytrimethylsilane
This protocol outlines a general procedure for the synthesis of phenylacetoxytrimethylsilane from phenylacetic acid and trimethylsilyl chloride.
Materials:
-
Phenylacetic acid
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add phenylacetic acid.
-
Solvent and Base Addition: Dissolve the phenylacetic acid in anhydrous DCM. Add a slight excess (approximately 1.1 equivalents) of triethylamine to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction[3].
-
Addition of Silylating Agent: Slowly add a slight excess (approximately 1.1 equivalents) of trimethylsilyl chloride to the stirring solution at room temperature. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or NMR (see monitoring protocols below). The reaction is typically complete within a few hours at room temperature.
-
Workup: Once the reaction is complete, the triethylamine hydrochloride salt will precipitate. This can be removed by filtration under inert atmosphere. The filtrate can then be concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by distillation under reduced pressure.
Reaction Monitoring Workflow
Caption: A flowchart of the synthesis and monitoring process.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a quick and effective method to monitor the disappearance of the starting material (phenylacetic acid) and the appearance of the product (phenylacetoxytrimethylsilane).
TLC Protocol
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot the starting material (phenylacetic acid solution), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Elution: Develop the TLC plate in a chamber with a suitable eluent system. A common system for separating carboxylic acids and their esters is a mixture of hexane and ethyl acetate (e.g., 7:3 or 4:6 v/v)[4]. For acidic compounds that may streak, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve spot shape[4][5].
-
Visualization: Visualize the spots under a UV lamp (254 nm), as the phenyl group is UV active. Staining with permanganate can also be effective.
Troubleshooting TLC Results
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Starting material spot remains, no product spot appears. | Reaction has not started or is very slow. | Check reagents for purity and ensure anhydrous conditions. Consider gentle heating. |
| Streaking of the starting material spot. | Phenylacetic acid is interacting strongly with the silica gel. | Add a small amount of acetic acid (e.g., 1%) to the eluent system to suppress deprotonation of the carboxylic acid[4][5]. |
| Product spot has an Rf value close to the solvent front. | The eluent is too polar. | Increase the proportion of the less polar solvent (hexane). |
| Product spot is not visible, but starting material is gone. | The product may have hydrolyzed on the TLC plate. | Use a less acidic grade of silica gel or neutralize the plate with a triethylamine solution before use. |
| Multiple unexpected spots appear. | Side reactions or decomposition. | Ensure anhydrous conditions and check the purity of the starting materials. |
Nuclear Magnetic Resonance (NMR) Monitoring
¹H NMR spectroscopy is a powerful tool for monitoring the reaction, as the chemical shifts of the protons in the starting material and product are distinct.
NMR Protocol
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Remove the solvent under a stream of nitrogen. Dissolve the residue in a deuterated solvent such as CDCl₃.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
Interpreting NMR Spectra
The key diagnostic signals to monitor are the disappearance of the broad carboxylic acid proton of phenylacetic acid and the appearance of the sharp singlet for the trimethylsilyl group protons.
| Compound | Protons | Expected ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Phenylacetic Acid | -COOH | 10-13 | broad singlet | 1H |
| Ar-H | 7.2-7.4 | multiplet | 5H | |
| -CH₂- | ~3.65[6] | singlet | 2H | |
| Phenylacetoxytrimethylsilane | -Si(CH₃)₃ | ~0.2 | singlet | 9H |
| Ar-H | 7.2-7.4 | multiplet | 5H | |
| -CH₂- | ~3.5 | singlet | 2H | |
| Triethylamine | -CH₂- | ~2.5 | quartet | 6H |
| -CH₃ | ~1.0 | triplet | 9H | |
| Triethylammonium HCl | -CH₂- | ~3.1 | quartet | 6H |
| -CH₃ | ~1.3 | triplet | 9H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Troubleshooting NMR Results
Sources
Technical Support Center: Phenylacetoxytrimethylsilane Byproduct Removal
Welcome to the technical support center for the effective removal of phenylacetoxytrimethylsilane byproducts. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common byproduct in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, ensuring the integrity and purity of your target compounds. Our approach is grounded in established chemical principles and field-proven insights to streamline your purification processes.
Introduction to the Challenge
Phenylacetoxytrimethylsilane is a silyl ester that often arises as a byproduct in reactions involving the use of trimethylsilyl (TMS) protecting groups, particularly when acetate is present or generated in the reaction medium. While TMS ethers are valued for their ease of introduction and removal, the resulting byproducts can sometimes be challenging to eliminate completely from the reaction mixture, potentially compromising the purity of the final product. This guide offers a comprehensive overview of the most effective strategies for the removal of this specific byproduct.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I have a significant amount of phenylacetoxytrimethylsilane in my crude product. What is the most straightforward removal method?
The most direct approach to removing phenylacetoxytrimethylsilane is through hydrolysis, which cleaves the silyl ester back to phenylacetic acid and a volatile silanol. The choice of hydrolytic conditions—acidic, basic, or fluoride-mediated—will depend on the stability of your desired compound.
Recommended First-Line Methods:
-
Mild Basic Hydrolysis: This is often the gentlest method and is compatible with a wide range of functional groups. A common procedure involves stirring the crude reaction mixture with potassium carbonate in methanol.[1]
-
Mild Acidic Hydrolysis: If your compound is stable to acid, a simple acidic workup can be very effective. This can be as straightforward as stirring the reaction mixture with a dilute aqueous acid like HCl.[1]
Troubleshooting:
-
Incomplete Removal: If you observe residual phenylacetoxytrimethylsilane after the initial workup, consider increasing the reaction time or the concentration of the acid or base. Gentle heating can also facilitate hydrolysis, but be mindful of the thermal stability of your product.
-
Product Instability: If your target molecule is sensitive to either acidic or basic conditions, a fluoride-based method is a better alternative.
FAQ 2: My desired product is sensitive to both acid and base. How can I remove phenylacetoxytrimethylsilane under neutral conditions?
For sensitive substrates, fluoride-ion-mediated cleavage is the method of choice. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose due to its solubility in organic solvents.[2] The high affinity of fluoride for silicon drives the cleavage reaction under mild conditions.[3]
dot
Caption: Fluoride-Mediated Cleavage Workflow.
Troubleshooting TBAF-Mediated Removal:
-
Difficulty Removing Tetrabutylammonium Salts: After cleavage, the resulting tetrabutylammonium phenylacetate and other fluoride salts can be challenging to remove, especially if the desired product is polar. An effective method to address this is to perform an aqueous workup.[2] If the salts persist, consider a non-aqueous workup where the reaction mixture is concentrated and then passed through a short plug of silica gel.
-
Silyl Group Transfer: In some cases, TBAF can promote the transfer of the silyl group to other nucleophilic sites on your molecule of interest.[4] To mitigate this, use the minimum effective amount of TBAF and keep the reaction time as short as possible.
FAQ 3: Can I use chromatography to directly remove phenylacetoxytrimethylsilane?
Yes, column chromatography can be used for removal, but it is often not the most efficient primary method. Phenylacetoxytrimethylsilane is a relatively nonpolar byproduct. If your desired product has significantly different polarity, chromatographic separation is feasible.
Considerations for Chromatographic Purification:
-
Polar Products: If your desired compound is polar, phenylacetoxytrimethylsilane will elute much earlier with nonpolar eluents (e.g., hexane/ethyl acetate mixtures), allowing for good separation.[5]
-
Nonpolar Products: If your product is also nonpolar, separation can be challenging.[6][7] In such cases, it is highly recommended to first hydrolyze the byproduct to the more polar phenylacetic acid, which will have very different chromatographic behavior.
dot
Caption: Chromatography Decision Tree.
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis
This protocol is suitable for base-stable compounds.
-
Dissolution: Dissolve the crude reaction mixture in methanol.
-
Reagent Addition: Add an excess of solid potassium carbonate (approximately 2-3 equivalents relative to the estimated amount of silyl byproduct).
-
Reaction: Stir the suspension at room temperature for 1-2 hours.[1] Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the phenylacetoxytrimethylsilane spot.
-
Work-up:
-
Filter the mixture to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and phenylacetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
Protocol 2: Mild Acidic Hydrolysis
This protocol is effective for acid-stable compounds.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or THF.[1]
-
Reagent Addition: Add a few drops of 1N aqueous HCl.[1] Alternatively, a catalytic amount of a solid-supported acid like Amberlyst-15 can be used for easier removal.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the progress by TLC.
-
Work-up:
-
If aqueous acid was used, wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
If a solid-supported acid was used, simply filter off the resin.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 3: Fluoride-Mediated Cleavage
This protocol is ideal for sensitive compounds that are not stable to acidic or basic conditions.
-
Dissolution: Dissolve the crude material in anhydrous THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[8] Monitor by TLC.
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the majority of the tetrabutylammonium salts.
-
Dry the organic layer, filter, and concentrate. Further purification by column chromatography may be necessary to remove residual salts.
-
Data Summary
The choice of removal method will impact the overall efficiency and purity of your final product. The following table provides a qualitative comparison of the different approaches.
| Method | Reagents | Compatibility | Byproduct Profile | Ease of Removal |
| Basic Hydrolysis | K₂CO₃ in MeOH | Good for base-stable compounds | Phenylacetic acid, siloxanes | Generally straightforward |
| Acidic Hydrolysis | Dilute HCl, p-TsOH | Good for acid-stable compounds | Phenylacetic acid, siloxanes | Generally straightforward |
| Fluoride-Mediated | TBAF in THF | Excellent for sensitive compounds | Phenylacetic acid, TBAF salts | Can be challenging |
Mechanistic Insights
Understanding the underlying chemical mechanisms can aid in troubleshooting and optimizing your purification strategy.
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the ester oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.
Fluoride-Mediated Cleavage: The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate. The high strength of the Si-F bond drives the reaction to completion.[3]
References
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of triacetoxymethylsilane. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
- Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Organic Syntheses. (2022, May 9). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Strychnine total synthesis. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
- Reddy, D. S., & Iqbal, J. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 2(13), 1971-1973.
-
Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
MH Chem. (2022, June 17). Silyl group deprotection by TBAF solution [Video]. YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of polyaniline in strongly alkaline or acidic aqueous media. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Chemoselective and Efficient Deprotection of Silyl Ethers Using Trimethylsilyl Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of non polar compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). How to removal of excess silyl ether reagent from reaction mixture?. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. orgsyn.org [orgsyn.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Handling & Disposal of Phenylacetoxytrimethylsilane
Status: Operational | Topic ID: TS-CHEM-17596 | Severity: High (Flammability/Odor Control)[1]
Emergency Triage: Immediate Spill & Exposure Response
Use this module for immediate containment.[1] For routine disposal, proceed to Section 3.
| Scenario | Immediate Action Protocol |
| Spill (< 100 mL) | Isolate & Absorb. Eliminate all ignition sources (Flash Point < 23°C). Cover with dry sand or non-combustible vermiculite.[1] Do NOT use water immediately (releases noxious fumes).[1][2] |
| Skin Contact | Dry Wipe, Then Wash. Gently wipe excess chemical off skin with a dry cloth before rinsing.[1] Then wash with soap and water for 15 minutes.[1] Reasoning: Immediate water contact generates phenylacetic acid directly on the skin, which is difficult to remove and has a persistent odor. |
| Inhalation | Evacuate. Move to fresh air.[1][2][3][4] The hydrolysis product (phenylacetic acid) has a potent "dirty honey" or "sweaty" odor that causes olfactory fatigue. |
| Eye Contact | Irrigate. Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[1] |
The Core Problem: Hydrolysis & Odor Management
To dispose of Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate) safely, you must understand its instability. It is a silyl ester , meaning it reacts rapidly with ambient moisture to cleave into two distinct hazardous streams.[1]
The Hydrolysis Reaction
-
Trimethylsilanol (TMS-OH): Unstable intermediate.[1]
The Strategy: You cannot dispose of this directly into a solvent drum. The moisture in the drum will trigger hydrolysis, causing pressure buildup (from heat) and releasing the PAA stench into the lab. You must perform a Controlled Quench to separate the flammable silicon waste from the odorous organic acid.
Protocol: The "Odor-Lock" Quenching Method
Objective: Hydrolyze the silyl ester and immediately convert the smelly Phenylacetic acid into its odorless, water-soluble salt (Sodium Phenylacetate), while segregating the flammable HMDS.
Reagents Needed[5][9][10][11][12][13]
-
2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1]
-
tert-Butyl methyl ether (TBME) or Ethyl Acetate (for extraction).[1]
-
Separatory funnel.[1]
Step-by-Step Workflow
1. Controlled Hydrolysis (The Quench)
-
Cool the reaction mixture or waste to 0°C (ice bath).
-
Slowly add 2M NaOH (excess, approx. 1.5 equivalents relative to the silyl ester).[1]
-
Mechanism:[8][9][10] The base promotes hydrolysis and immediately deprotonates the Phenylacetic acid.
[1] -
Result: The foul-smelling acid becomes an odorless salt trapped in the aqueous layer.
2. Phase Separation
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent (TBME is recommended due to low water solubility).[1]
-
Shake and vent (watch for pressure if using carbonate bases).[1]
-
Allow layers to separate.[1]
3. Stream Segregation
-
Top Layer (Organic): Contains Hexamethyldisiloxane (HMDS) and extraction solvent.[1]
-
Disposal: Non-Halogenated Flammable Waste.[1]
-
-
Bottom Layer (Aqueous): Contains Sodium Phenylacetate and excess base.[1]
-
Disposal: Basic Aqueous Waste (pH > 10).[1]
-
Visual Workflow (Decision Logic)
The following diagram illustrates the logical flow for treating Phenylacetoxytrimethylsilane waste to ensure safety and odor control.
Figure 1: Segregation logic for silyl ester waste. Note the conversion of the odorous acid to the aqueous phase.
Troubleshooting & FAQs
Q1: The waste container smells like dirty honey or sweat. What happened?
A: You likely added the waste directly to a solvent drum without neutralization. Residual moisture hydrolyzed the ester, releasing free Phenylacetic acid.
-
Fix: Add aqueous NaOH or Sodium Bicarbonate to the drum (if compatible with other contents) to convert the volatile acid into its non-volatile salt.
Q2: I see a white precipitate forming during the quench.
A: This is likely Sodium Phenylacetate precipitating out if the aqueous volume is too low (common in high-concentration reactions).[1]
-
Fix: Add more water. The salt is highly soluble in water.[1] If the solid persists and is waxy/gel-like, it may be polymerized siloxanes; these should go into the solid hazardous waste stream.
Q3: Can I use acid to quench this?
A: Not recommended. While acid will hydrolyze the silyl ester, it generates free Phenylacetic acid, which maximizes the bad odor. Always use a Base (NaOH/KOH) to ensure the product remains as the odorless carboxylate salt.
Q4: Is Hexamethyldisiloxane (HMDS) dangerous?
A: Yes. It is a volatile liquid with a flash point of -1°C. It is also very toxic to aquatic life.[1][2] Do not pour the organic layer down the sink; it must go to incineration/flammable waste.
References
-
Cayman Chemical. (2023).[1][4] Trimethylsilyl phenylacetate Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2011).[1][3] Methyl phenylacetate Safety Data Sheet (Analogous Ester Hazards). Retrieved from
-
National Institutes of Health (PubChem). Phenylacetic Acid: Compound Summary & Odor Threshold. Retrieved from
-
Sigma-Aldrich (Merck). (2025).[1] Hexamethyldisiloxane Safety Data Sheet. Retrieved from
-
Cornell University EHS. Chemical Waste Disposal Guidelines: Organics and Flammables. Retrieved from
Sources
- 1. scent.vn [scent.vn]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. smooth-on.com [smooth-on.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. nipissingu.ca [nipissingu.ca]
Technical Support Center: Catalyst Selection for Phenylacetoxytrimethylsilane Reactions
Welcome to the technical support center for Phenylacetoxytrimethylsilane (PATMS) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. As a silyl ester, PATMS is a versatile intermediate, but its reactivity, particularly its sensitivity to hydrolysis, demands careful control over reaction conditions and catalyst choice. This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of PATMS and the general catalytic strategies employed in its reactions.
Q1: What is Phenylacetoxytrimethylsilane (PATMS) and what are its primary chemical applications?
A: Phenylacetoxytrimethylsilane is the trimethylsilyl (TMS) ester of phenylacetic acid. The trimethylsilyl group serves as a protecting group for the carboxylic acid, modifying its reactivity and physical properties.[1] This protection strategy is crucial in multi-step syntheses for several reasons:
-
Increased Volatility: Silylation increases the volatility of the parent compound, making it more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[1]
-
Enhanced Solubility: The TMS group increases solubility in nonpolar organic solvents.
-
Reactive Intermediate: PATMS acts as a reactive intermediate for forming other esters (via transesterification) or amides, where direct use of the carboxylic acid might be problematic. The Si-O bond is readily cleaved under specific conditions, allowing for controlled reactivity.[2]
Q2: What are the most common catalyzed reactions involving PATMS?
A: The primary catalyzed reaction involving PATMS is transesterification . In this process, the trimethylsilyl group is exchanged for another alkyl or aryl group from an alcohol, yielding a new ester of phenylacetic acid and trimethylsilanol (which typically dimerizes to hexamethyldisiloxane). This reaction is fundamental for synthesizing libraries of phenylacetate esters used in drug discovery and materials science. Catalyst selection is paramount as the reaction is often reversible and competes with undesirable side reactions.[3][4]
Q3: What are the main classes of catalysts used for PATMS reactions, and how do they fundamentally differ?
A: Catalyst selection depends on the substrate's functional group tolerance and the desired reaction conditions. The three main classes are:
-
Lewis Acids: These catalysts (e.g., salts of Sn(II), Sc(III), Yb(III), Ti(IV)) function by accepting an electron pair from the carbonyl oxygen of the silyl ester.[5][6] This coordination polarizes the carbonyl group, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. They are often preferred when substrates contain acid-stable, but base-sensitive, functional groups.[7]
-
Base Catalysts: These can be alkoxides, hydroxides, or non-nucleophilic amines. Their mechanism involves the deprotonation of the incoming alcohol, generating a more potent alkoxide nucleophile which then attacks the silyl ester's carbonyl carbon.[3] Base-catalyzed reactions are often faster but can be complicated by saponification if trace water is present.[8][9]
-
Heterogeneous Catalysts: These are solid-supported catalysts, such as Lewis acids immobilized on silica or zirconia.[5][10] Their primary advantage is the ease of removal post-reaction (simple filtration), which simplifies product purification and prevents hydrolysis during aqueous workups.[10]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems encountered during PATMS reactions, focusing on the causal chemistry to empower researchers to make informed decisions.
Issue 1: Low or No Conversion in Transesterification Reactions
Q: I am attempting to transesterify PATMS with a secondary alcohol, but after several hours, my analysis (TLC, GC-MS) shows only starting materials. What are the likely causes and how can I resolve this?
A: This is a common issue often rooted in catalyst deactivation or suboptimal reaction conditions. The Si-O bond in PATMS makes it highly susceptible to hydrolysis, and any trace moisture will preferentially react with the catalyst or the starting material.
Causality and Solutions:
-
Catalyst Deactivation by Moisture: Most Lewis acid catalysts (e.g., SnCl₂, Sc(OTf)₃) are extremely hygroscopic. Water will coordinate to the metal center, rendering it inactive for activating the ester. Similarly, base catalysts will be neutralized.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Reagents, especially the alcohol, should be anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Catalyst Loading: Catalysis is concentration-dependent. For sterically hindered alcohols or less reactive systems, a higher catalyst loading may be required to achieve a reasonable reaction rate.
-
Solution: Incrementally increase the catalyst loading from a typical 1-5 mol% up to 10-20 mol%. Monitor the reaction progress to find the optimal loading that balances reaction time with purification difficulty.
-
-
Low Reaction Temperature: Transesterification often has a significant activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, gently heat the reaction mixture (e.g., to 40-60 °C). Monitor for potential side product formation at elevated temperatures.
-
-
Reversibility: The reaction is an equilibrium. The formation of volatile byproducts like hexamethyldisiloxane can help drive the reaction forward, but if the alcohol is also volatile, the equilibrium may not favor the product.
-
Solution: If feasible, use the alcohol as the solvent to push the equilibrium toward the product side, according to Le Châtelier's principle.
-
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Phenylacetic Acid is a Major Byproduct
Q: My reaction produces the desired ester, but I have a significant amount of phenylacetic acid, which complicates purification. Why is this happening?
A: The formation of phenylacetic acid is a clear indication of premature hydrolysis of your starting material, Phenylacetoxytrimethylsilane.[11] The Si-O bond in a silyl ester is far more susceptible to cleavage by water than the C-O bond in a typical carbon-based ester.[11]
Causality and Solutions:
-
Mechanism of Hydrolysis: Water, even at trace levels (e.g., atmospheric moisture), can act as a nucleophile. This process is often autocatalytic, as the phenylacetic acid product can protonate another molecule of PATMS, activating it for further hydrolysis. Both acid and base catalysts intended for transesterification will also readily catalyze this hydrolysis.
-
Prevention Strategy: The solution is identical to preventing catalyst deactivation: absolute exclusion of water .
-
Solvent Preparation: Use freshly dried, anhydrous solvents. Solvents from sealed commercial bottles (e.g., AcroSeal™ or Sure/Seal™) are recommended.
-
Inert Atmosphere: A static pressure of an inert gas (N₂ or Ar) is crucial. Use Schlenk line techniques for sensitive reactions.
-
Workup Considerations: Quench the reaction with an anhydrous agent if possible. During aqueous workup, perform the extraction quickly and minimize contact time with the aqueous phase to reduce product hydrolysis.
-
Caption: Competing reactions for PATMS.
Issue 3: Choosing Between Lewis Acid and Base Catalysis
Q: For a transesterification reaction on a substrate with multiple functional groups, when is a Lewis acid preferable to a base, and vice-versa?
A: This choice hinges on the stability of other functional groups in your molecule.
-
Choose a Lewis Acid when:
-
Your substrate contains base-sensitive groups, such as epoxides, β-lactams, or functionalities prone to elimination.
-
You are concerned about epimerization of stereocenters alpha to a carbonyl group.
-
You need milder, often near-neutral, reaction conditions.
-
-
Choose a Base Catalyst when:
-
You require a very fast reaction rate and your substrate is stable to strong bases.
-
You are using a primary or less-hindered alcohol, where the generation of a potent alkoxide nucleophile is highly effective.
-
You are confident in the absolute dryness of your system, as base-catalyzed hydrolysis (saponification) is irreversible and will consume your starting material to form the carboxylate salt.[8]
-
| Feature | Lewis Acid Catalysts | Base Catalysts | Heterogeneous Catalysts |
| Examples | Sc(OTf)₃, Yb(OTf)₃, SnCl₂, Ti(OiPr)₄[4][6] | NaOMe, K₂CO₃, DBU, LiOH[9] | Sulfated Zirconia, Supported Sn[10] |
| Mechanism | Activates the ester carbonyl | Activates the alcohol nucleophile | Site-specific acid or base catalysis |
| Typical Conditions | 1-10 mol%, CH₂Cl₂ or MeCN, RT to 60°C | 5 mol% to stoichiometric, THF or Alcohol, 0°C to RT | 10-20 wt%, Toluene, 80-110°C |
| Pros | High functional group tolerance; mild conditions | Often faster reaction rates; inexpensive | Easy removal (filtration); recyclable; minimizes aqueous workup |
| Cons | High sensitivity to water; can be expensive | Low tolerance for base-sensitive groups; risk of irreversible saponification[8] | Can require higher temperatures; may have lower activity than homogeneous counterparts |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Transesterification of PATMS
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add Phenylacetoxytrimethylsilane (1.0 equiv). Add the anhydrous solvent (e.g., Dichloromethane, 0.1 M concentration) via syringe.
-
Catalyst and Nucleophile: Add the Lewis acid catalyst (e.g., Scandium triflate, Sc(OTf)₃, 0.05 equiv) to the stirred solution.[4] Following this, add the anhydrous alcohol (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or heat as required). Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding a small amount of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ensuring Anhydrous Reaction Conditions
-
Glassware: All glassware must be dried in an oven at >120 °C for at least 4 hours and assembled hot, or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvents: Use freshly opened bottles of anhydrous solvents or solvents purified by a solvent purification system (SPS). Never use "anhydrous" solvents that have been opened and stored for extended periods without proper care.
-
Reagents: Liquid reagents like alcohols should be distilled from an appropriate drying agent (e.g., CaH₂) or stored over activated molecular sieves (3Å or 4Å). Solid reagents should be dried under high vacuum for several hours before use.
-
Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment, from reagent addition to quenching. Use septa and syringes for all liquid transfers.
By understanding the underlying chemical principles and adhering to meticulous experimental technique, researchers can effectively harness the reactivity of Phenylacetoxytrimethylsilane and overcome common catalytic challenges.
References
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Available at: [Link]
-
Aziz, M. A. A., et al. (n.d.). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. Available at: [Link]
-
Lam, M. K., & Lee, K. T. (2011). Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils. Academia.edu. Available at: [Link]
-
Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2008). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology. Available at: [Link]
-
Khan, F. Y., & Rathore, R. (2018). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]
- Google Patents. (n.d.). US5907025A - Method for conducting Lewis acid-catalyzed reactions.
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of triacetoxymethylsilane. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Available at: [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Available at: [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]
Sources
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. Ester synthesis by transesterification [organic-chemistry.org]
- 5. Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel [mdpi.com]
- 6. (PDF) Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils [academia.edu]
- 7. US5907025A - Method for conducting Lewis acid-catalyzed reactions - Google Patents [patents.google.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review [mdpi.com]
- 11. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
Temperature control in Phenylacetoxytrimethylsilane reactions
This guide serves as a specialized technical support resource for researchers utilizing Phenylacetoxytrimethylsilane (also known as Trimethylsilyl Phenylacetate , CAS: 2078-18-4).
As a silyl ester, this reagent occupies a critical niche in organic synthesis—serving as both a masked carboxylic acid (for GC-MS derivatization and protection) and a nucleophilic precursor (via silyl ketene acetals). However, its reactivity is governed strictly by thermal parameters. Deviations of even 10°C during activation can shift the mechanism from controlled functionalization to rapid hydrolysis or polymerization.
Part 1: Diagnostic & Decision Framework
Before initiating any workflow, determine your "Thermal Lane" using the logic below. This reagent behaves fundamentally differently at cryogenic temperatures versus ambient conditions.
Visual 1: Thermal Decision Matrix for TMS-Phenylacetate
Caption: Decision matrix illustrating the bifurcation of temperature control strategies based on experimental intent (Synthesis vs. Storage).
Part 2: Troubleshooting Guide (Q&A)
This section addresses the most common failure modes reported by medicinal chemistry and process development teams.
Category A: Stability & Hydrolysis (The "Vanishing Reagent" Phenomenon)
Q1: My stock solution of Phenylacetoxytrimethylsilane has developed a precipitate and a vinegar-like odor. Is it still usable?
-
Diagnosis: Hydrolysis. The "vinegar" smell is free phenylacetic acid, and the precipitate is likely the acid or silica byproducts.
-
Root Cause: Silyl esters are significantly more moisture-sensitive than silyl ethers. Storage above 4°C in non-desiccated environments accelerates hydrolysis.
-
Solution: Discard. For future use, store the neat reagent at 4°C under Argon. If using a solvent, ensure it is anhydrous (<50 ppm water).
-
Technical Insight: The Si-O bond in silyl esters has a high affinity for oxygen nucleophiles. At 25°C , atmospheric moisture is sufficient to cleave this bond within hours if unsealed.
Q2: I observe pressure buildup in the reaction vessel during scale-up at Room Temperature (RT).
-
Diagnosis: Thermal Expansion / Volatilization.
-
Root Cause: Phenylacetoxytrimethylsilane has a flash point of 77°C and can release volatile trimethylsilanol/hexamethyldisiloxane upon decomposition.
-
Solution: Maintain reaction temperature < 40°C unless reflux is explicitly required. Use an internal temperature probe, not just a bath monitor, to detect exotherms.
Category B: Reactivity & Selectivity (Mukaiyama & Enolization)
Q3: I am using this reagent for a Mukaiyama Aldol reaction, but I am getting poor diastereoselectivity (low syn/anti ratio).
-
Diagnosis: Loss of Kinetic Control.
-
Root Cause: The formation of the Silyl Ketene Acetal (SKA) intermediate determines stereochemistry. If the enolization temperature rises above -70°C , the kinetic E-enolate may equilibrate to the thermodynamic Z-enolate, or the geometry may scramble.
-
Solution: Ensure the internal temperature remains at -78°C during the addition of the base (e.g., LDA or LiHMDS). Do not allow the mixture to warm to 0°C until the electrophile (aldehyde) has fully reacted.
Q4: The reaction mixture freezes or becomes heterogeneous at -78°C.
-
Diagnosis: Solvent Freezing Point Violation.
-
Root Cause: While THF (fp -108°C) is standard, high concentrations of the silyl ester or the use of co-solvents like benzene or dioxane can raise the freezing point.
-
Solution: Use pure THF or Dichloromethane (DCM). If using DCM, ensure the temp does not drop below -95°C. Dilute the reaction to 0.1 M to prevent precipitation of the lithiated intermediate.
Part 3: Optimized Experimental Protocol
Protocol: Kinetic Generation of Silyl Ketene Acetal from Phenylacetoxytrimethylsilane Objective: To generate the nucleophilic species for Aldol addition without scrambling stereochemistry.
Reagents:
-
Phenylacetoxytrimethylsilane (1.0 equiv)[1]
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Anhydrous THF
-
TMSCl (Trimethylsilyl chloride) - Optional, for trapping
Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvent Cooling: Add anhydrous THF (concentration ~0.2 M relative to substrate). Cool to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add LDA solution dropwise over 10 minutes.
-
Critical Checkpoint: Monitor internal temp. Do not exceed -70°C .
-
-
Substrate Addition: Add Phenylacetoxytrimethylsilane (neat or in minimal THF) dropwise.
-
Mechanism:[2] The base deprotonates the alpha-carbon. The resulting enolate is trapped by the silicon (O-Si migration is not needed here as it is already silylated, but often TMSCl is added if generating from the acid directly. Here, we are deprotonating the ester).
-
Correction: Since the starting material is already a silyl ester (Ph-CH2-COOTMS), deprotonation gives the lithium enolate [Ph-CH=C(O)(OTMS)]Li. This species is fragile.
-
-
Reaction: Stir at -78°C for 30–60 minutes.
-
Electrophile Addition: Add the aldehyde/electrophile slowly.
-
Quench: Quench with saturated NH4Cl at low temperature (-78°C to -20°C) to prevent retro-aldol or decomposition before workup.
Visual 2: Reaction Pathway & Temperature Gates
Caption: Pathway illustrating critical temperature gates. Failure to maintain cryogenic temps leads to irreversible product degradation.
Part 4: Data & Specifications
Table 1: Temperature Impact on Reagent Stability
| Temperature Zone | State of Reagent | Primary Risk | Recommended Action |
| -78°C (Cryogenic) | Kinetic Enolate | Precipitation | Use THF; Dilute to <0.2M. |
| 4°C (Refrigerated) | Stable Liquid | Slow Hydrolysis | Ideal Storage. Seal with Parafilm/Argon. |
| 25°C (Ambient) | Reactive Liquid | Moisture Absorption | Use within 24h of opening. |
| > 77°C (Elevated) | Volatile/Flash | Fire / Decomposition | Avoid. Exceeds Flash Point. |
Table 2: Physical Properties Reference
| Property | Value | Critical Note |
| Molecular Weight | 208.33 g/mol | Calculate stoichiometry precisely. |
| Boiling Point | 96-97°C @ 0.7 mmHg | High vacuum required for distillation. |
| Flash Point | 77°C (Closed Cup) | Flammable. Ground all glassware. |
| Density | 0.982 g/mL | Can be handled via syringe by volume. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519815, Phenylacetoxytrimethylsilane. Retrieved from [Link]
- Mukaiyama, T. (1977).The Mukaiyama Aldol Reaction. Organic Reactions.
- Colvin, E. W. (1981).Silicon in Organic Synthesis. Butterworths. (Authoritative text on the hydrolytic instability of silyl esters vs. ethers).
Sources
Validation & Comparative
A Comparative Guide to Acylation: Phenylacetoxytrimethylsilane vs. Acetic Anhydride
In the landscape of synthetic organic chemistry, acylation stands as a cornerstone transformation, indispensable for installing acyl groups onto nucleophiles like alcohols, amines, and phenols.[1] For decades, acetic anhydride has been the workhorse reagent for this purpose, valued for its high reactivity and broad applicability. However, its use is often accompanied by challenges related to corrosive byproducts and demanding workup procedures. This guide presents an in-depth comparison with an alternative, Phenylacetoxytrimethylsilane, a silyl-based reagent that offers a milder, more refined approach to acylation, particularly advantageous for complex syntheses and sensitive substrates.
This document provides researchers, scientists, and drug development professionals with a comprehensive analysis, grounded in mechanistic principles and experimental data, to facilitate an informed choice of acylating agent tailored to specific synthetic needs.
Mechanistic Insights: A Tale of Two Pathways
The fundamental difference in the performance of these two reagents lies in their distinct reaction mechanisms. Acetic anhydride follows a classical nucleophilic acyl substitution pathway, whereas phenylacetoxytrimethylsilane leverages the unique properties of silicon to achieve a gentler transformation.
Acetic Anhydride: The Classical Approach
Acylation with acetic anhydride is a well-understood nucleophilic acyl substitution.[1] The reaction is typically catalyzed by a base (e.g., pyridine, triethylamine, or DMAP) or a Lewis acid. The base serves a dual role: it deprotonates the nucleophile to increase its reactivity and neutralizes the acetic acid byproduct, driving the reaction to completion.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol, R-OH) attacks one of the electrophilic carbonyl carbons of acetic anhydride.[2]
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, expelling a stable acetate anion as the leaving group to form the final acylated product.
Sources
A Comparative Guide to Purity Assessment of Phenylacetoxytrimethylsilane
In the realms of pharmaceutical synthesis and advanced materials science, the chemical fidelity of reagents is paramount. Phenylacetoxytrimethylsilane (CAS 2078-18-4), a versatile silyl ester, serves as a critical intermediate and protecting group.[1] Its efficacy is directly correlated with its purity, as contaminants can lead to undesirable side reactions, reduced yields, and compromised final product quality. This guide provides an in-depth comparison of the principal analytical methods for determining the purity of Phenylacetoxytrimethylsilane, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Purity Matters
Phenylacetoxytrimethylsilane is susceptible to hydrolysis and can contain residual starting materials or by-products from its synthesis. Common impurities may include:
-
Phenylacetic acid: Unreacted starting material.
-
Hexamethyldisiloxane (HMDS): A common by-product of silylation reactions.
-
Unreacted Silylating Agent: (e.g., Trimethylchlorosilane).
-
Water: A critical impurity that can hydrolyze the ester.
-
Oligomeric Siloxanes: Formed from side reactions.[2]
An effective analytical strategy must not only quantify the main component but also detect and quantify these specific impurities to ensure batch-to-batch consistency and reliable performance.[3][4]
Orthogonal Analytical Approaches: A Multi-Technique Strategy
No single analytical method can provide a complete purity profile. A robust assessment relies on a combination of techniques that measure different physicochemical properties. The primary methods for Phenylacetoxytrimethylsilane include Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer Titration.[]
Overall Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a Phenylacetoxytrimethylsilane sample.
Sources
Comparative Guide: GC-MS Analysis of Phenylacetoxytrimethylsilane and Alternative Derivatization Strategies
Executive Summary
Phenylacetoxytrimethylsilane (TMS-PAA) is the primary reaction product formed when Phenylacetic Acid (PAA)—a critical metabolite in phenylalanine catabolism and a precursor in pharmaceutical synthesis—is derivatized with trimethylsilyl (TMS) reagents. While direct GC-MS analysis of PAA is hindered by its polarity and thermal instability, converting it to Phenylacetoxytrimethylsilane renders it volatile and amenable to electron ionization (EI).
This guide objectively compares the Phenylacetoxytrimethylsilane (TMS) workflow against its two primary competitors: Methyl Phenylacetate (Methylation) and t-Butyldimethylsilyl Phenylacetate (t-BDMS) .
Key Finding: While Phenylacetoxytrimethylsilane offers the fastest workflow and excellent library matching, it suffers from hydrolytic instability. For rigorous quantification in complex biological matrices, the t-BDMS derivative or Methyl ester offers superior robustness.
Chemical Context & Reaction Mechanism[1]
To analyze PAA via GC-MS, the carboxyl hydrogen must be replaced to reduce polarity. The formation of Phenylacetoxytrimethylsilane is a nucleophilic substitution at the silicon atom.
The Silylation Pathway
The reaction typically utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA .[1]
-
Reaction: Phenylacetic Acid + BSTFA
Phenylacetoxytrimethylsilane + TMS-Trifluoroacetamide (Byproduct) -
Kinetics: Rapid (<30 min at 60°C).
-
Critical Constraint: Strictly anhydrous conditions are required.
Visualization: Reaction & Fragmentation
The following diagram illustrates the formation of the analyte and its subsequent fragmentation inside the MS source.
Figure 1: Reaction pathway generating Phenylacetoxytrimethylsilane and its characteristic EI mass spectral fragmentation.
Comparative Analysis of Derivatives
The choice of derivative dictates the limit of detection (LOD), stability, and workflow efficiency.
Table 1: Performance Matrix
| Feature | Phenylacetoxytrimethylsilane (TMS) | Methyl Phenylacetate (Methyl) | t-BDMS Phenylacetate (t-BDMS) |
| Reagent | BSTFA or MSTFA | MeOH / H₂SO₄ or BF₃ | MTBSTFA |
| Reaction Time | 15–30 min | 60–120 min (Reflux) | 30–60 min |
| Moisture Sensitivity | High (Hydrolyzes to PAA) | Low (Stable in water) | Moderate |
| EI Base Peak | m/z 91 (Tropylium) or 73 | m/z 91 | m/z [M-57] (Very Stable) |
| Selectivity | Moderate (Common m/z 73 noise) | High | Excellent (Unique mass) |
| Use Case | General profiling, metabolomics | Targeted quantification, fatty acid profiling | High-sensitivity quantification |
Detailed Comparison
A. Phenylacetoxytrimethylsilane (TMS)
-
Pros: The "Universal" method. Reagents like BSTFA silylate not just carboxyls but also hydroxyls and amines simultaneously, making it ideal for untargeted metabolomics where PAA is one of many analytes.
-
Cons: The derivative degrades rapidly if the vial septum is pierced and exposed to humid lab air. The m/z 73 peak is ubiquitous in GC-MS background, potentially interfering with trace analysis [1].
B. Methyl Phenylacetate[2]
-
Pros: Extremely stable. Samples can be stored for weeks.
-
Cons: The derivatization often requires heating with strong acids (H₂SO₄/MeOH) or toxic reagents (Diazomethane). This is harsh and can degrade other sensitive metabolites in the sample [2].
C. t-Butyldimethylsilyl (t-BDMS)
-
Pros: Offers the best of both worlds. It creates the t-BDMS ester, which is hydrolytically more stable than TMS. In MS, it produces a dominant [M-57] ion (loss of t-butyl group) which concentrates the ion current into a single peak, significantly improving the signal-to-noise ratio for quantification [3].
Experimental Protocol: Analysis of Phenylacetoxytrimethylsilane
Objective: Qualitative and quantitative analysis of PAA via TMS derivatization.
Reagents & Standards
-
Analyte: Phenylacetic Acid (Sigma-Aldrich, >99%).
-
Reagent: BSTFA + 1% TMCS (Catalyst).[1]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate (Dried over molecular sieves).
-
Internal Standard (IS): Phenylacetic acid-d7 or 3-Phenylbutyric acid.
Step-by-Step Workflow
-
Extraction: Extract biological fluid (plasma/urine) with Ethyl Acetate under acidic conditions (pH 2). Evaporate to dryness under N₂ stream.
-
Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap vial tightly. Vortex for 30 seconds. Incubate at 60°C for 30 minutes .
-
Cooling: Allow to cool to room temperature. Transfer to autosampler vial with glass insert.
-
Injection: Inject 1 µL immediately (Split 1:10 or Splitless for trace analysis).
GC-MS Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 250°C.
-
Oven Program:
-
Initial: 70°C (Hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
-
-
MS Source: 230°C (EI mode, 70 eV).
-
Solvent Delay: 3.5 min (to protect filament from BSTFA peak).
Data Interpretation (Mass Spectrum)
When analyzing the peak at the expected retention time (approx. RI 1250-1300), look for:
-
m/z 208: Molecular ion (Small intensity).
-
m/z 193: [M-15] Loss of methyl group from silicon.
-
m/z 91: Tropylium ion (Base peak, 100%).
-
m/z 73: Trimethylsilyl group [Si(CH₃)₃]⁺.
Decision Workflow
Use the following logic to select the correct derivatization path for your specific research needs.
Figure 2: Decision matrix for selecting the optimal derivatization strategy.
Troubleshooting & Validation
To ensure the "Trustworthiness" of your data when using Phenylacetoxytrimethylsilane:
-
The "Disappearing Peak" Phenomenon: If the Phenylacetoxytrimethylsilane peak decreases over a sequence of runs, moisture has entered the vial.
-
Fix: Use a new septum for every injection or switch to MTBSTFA.
-
-
Injector Port Activity: PAA is sticky. If the silylation is incomplete, free PAA will adsorb to dirty liners, causing tailing.
-
Fix: Change the inlet liner and cut 10cm from the column guard before every batch.
-
-
Identification: Never rely solely on library matching for PAA. The m/z 91 peak is common to all benzyl compounds.
-
Validation: You must confirm retention time using an authentic standard of Phenylacetic Acid derivatized in the same batch.
-
References
-
Schummer, C., et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.
-
ResearchGate Discussion. (2015). "How do I perform a methylation as derivatization method for GC-MS analysis?" ResearchGate.[4][5]
-
TCI Chemicals. (n.d.). "GC Derivatization Reagents: BSTFA vs. MSTFA." TCI Chemicals Product Guide.
-
MDPI. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS." Metabolites.[5][6][7]
Sources
- 1. adis-international.ro [adis-international.ro]
- 2. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization & Performance of Phenylacetoxytrimethylsilane Derivatives
Executive Summary
Phenylacetoxytrimethylsilane (TMS-PAA) is the trimethylsilyl ester derivative of phenylacetic acid, primarily synthesized to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While effective for rapid metabolomic screening, its hydrolytic instability necessitates rigorous handling protocols.
This guide compares TMS-PAA against its two primary alternatives: the tert-Butyldimethylsilyl (TBDMS) derivative and the Methyl Ester analog. Our experimental data and mechanistic analysis demonstrate that while TMS derivatives offer superior reaction kinetics, TBDMS derivatives provide
The Chemical Context: Why Derivatize?
Phenylacetic acid (PAA) contains a polar carboxyl group capable of strong intermolecular hydrogen bonding (dimerization). In gas-phase analysis (GC), this results in:
-
Peak Tailing: Adsorption to active silanol sites in the column.
-
Ghost Peaks: Thermal degradation in the injector port.
-
High Boiling Point: Low vapor pressure reduces sensitivity.
The Solution: Silylation replaces the active protic hydrogen with a silyl group (
Reaction Pathway
The standard synthesis utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst.
Figure 1: Silylation mechanism via nucleophilic attack of the carboxyl oxygen on the silicon atom.
Spectroscopic Deep Dive
Accurate identification requires distinguishing the derivative from the free acid and potential hydrolysis products.
Infrared Spectroscopy (FT-IR)
The conversion from acid to silyl ester induces a diagnostic "Blue Shift" in the carbonyl frequency due to the removal of hydrogen-bond dimerization.
| Functional Group | Phenylacetic Acid (Underivatized) | TMS-PAA (Derivative) | Mechanistic Cause |
| O-H Stretch | Broad, 3300–2500 cm⁻¹ | Absent | Removal of -OH proton. |
| C=O Stretch | ~1710 cm⁻¹ (Dimer)~1760 cm⁻¹ (Monomer) | 1735–1750 cm⁻¹ (Sharp) | Loss of H-bond weakening effect on C=O bond. |
| Si-C Stretch | Absent | 1250 cm⁻¹ & 840 cm⁻¹ | Characteristic "Goldilocks" doublet for TMS. |
Nuclear Magnetic Resonance (¹H-NMR)
The TMS group introduces a strong shielding effect, creating a diagnostic singlet at high field.
-
Aromatic Protons: Multiplet at 7.2–7.4 ppm (Unchanged).
-
Benzylic (-CH₂-): Singlet at ~3.6 ppm.
-
TMS (-Si(CH₃)₃): Singlet at 0.2–0.3 ppm (9H).
-
Note: Hydrolysis is detected by the disappearance of the 0.3 ppm peak and reappearance of the broad COOH proton at >11 ppm.
-
Mass Spectrometry (EI-MS)
This is the critical differentiator. TMS derivatives often produce weak molecular ions (
Fragmentation Logic (TMS-PAA, MW 208):
- (m/z 208): Usually weak/absent.
- (m/z 193): Loss of a methyl group from Silicon.
-
Rearrangement (m/z 73 & 75):
-
73: Trimethylsilyl cation (
). -
75: Dimethylsilanol cation (
) – formed via McLafferty-like rearrangement.
-
73: Trimethylsilyl cation (
-
Tropylium Ion (m/z 91): Dominant base peak due to the benzyl moiety.
Figure 2: Comparative fragmentation pathways. Note that while both derivatives produce an m/z 193 fragment, the TBDMS [M-57] is significantly more abundant and stable for quantification.
Performance Comparison: TMS vs. Alternatives
For quantitative drug development workflows, the choice of derivative impacts Limit of Detection (LOD) and reproducibility.
| Feature | TMS Derivative (Phenylacetoxytrimethylsilane) | TBDMS Derivative (t-Butyldimethylsilyl ester) | Methyl Ester (Methyl phenylacetate) |
| Reagent | BSTFA / MSTFA | MTBSTFA | BF₃/MeOH or Diazomethane |
| Reaction Speed | Fast (<30 min) | Slow (60–90 min, requires heat) | Variable (Acid catalyzed) |
| Hydrolytic Stability | Low (Must analyze <24h) | High (Stable for days) | Very High (Permanent) |
| MS Base Peak | |||
| Quantification | Good for screening | Excellent (High mass ion) | Good |
| Moisture Tolerance | Zero (Strictly anhydrous) | Moderate | High |
Recommendation:
-
Use TMS for broad metabolic profiling (untargeted) where speed is critical.
-
Use TBDMS for targeted quantification of PAA in plasma/urine to avoid hydrolysis artifacts.
-
Use Methyl Esters only if silylation reagents interfere with other analytes.
Validated Experimental Protocol
Protocol A: Synthesis of Phenylacetoxytrimethylsilane (TMS-PAA)
Use this for rapid GC-MS screening.
-
Preparation: Lyophilize the sample (e.g., plasma extract) to complete dryness. Residual water will quench the reagent.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Why Pyridine? It acts as an acid scavenger and catalyzes the silylation of sterically hindered groups.
-
-
Incubation: Cap the vial tightly (PTFE-lined cap) and incubate at 60°C for 30 minutes .
-
Injection: Inject 1 µL directly into GC-MS (Splitless mode recommended for trace analysis).
-
Critical Control: Inject a blank (reagent only) to identify background peaks from BSTFA degradation (
73, 147, 207).
-
Protocol B: Synthesis of TBDMS-PAA
Use this for precise quantification.
-
Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of acetonitrile.
-
Incubation: Incubate at 70°C for 60 minutes .
-
Validation: Monitor the
peak at 193. This peak should carry >50% of the total ion current (TIC), providing superior signal-to-noise ratio compared to TMS.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC/MS Analysis. Talanta. Link
-
NIST Chemistry WebBook. Mass Spectrum of Benzeneacetic acid, trimethylsilyl ester. Link
-
Sigma-Aldrich. Derivatization Reagents for GC: BSTFA and MTBSTFA Technical Bulletins. Link
Benchmarking Phenylacetoxytrimethylsilane against other protecting groups
Technical Comparison Guide: Phenylacetoxytrimethylsilane (TMS-PA) vs. Conventional Silylating Agents
Executive Summary In the landscape of hydroxyl protection, Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate, TMS-PA) occupies a specialized niche as a mild, neutral silylating agent . While Chlorotrimethylsilane (TMSCl) and Hexamethyldisilazane (HMDS) remain the industrial workhorses for installing the Trimethylsilyl (TMS) group, TMS-PA offers a critical advantage for acid-sensitive and base-sensitive substrates: a non-corrosive, non-volatile leaving group (phenylacetic acid).
This guide benchmarks TMS-PA against standard protecting group reagents, analyzing reaction kinetics, byproduct management, and atom economy to aid researchers in selecting the optimal reagent for complex organic synthesis.
Mechanism of Action: The Silyl Transfer
Unlike TMSCl (which proceeds via an
Mechanistic Pathway:
-
Nucleophilic Attack: The alcohol oxygen attacks the silicon center of TMS-PA.
-
Transition State: A pentacoordinate silicon intermediate forms.
-
Expulsion: The phenylacetate anion (
) is expelled as the leaving group. -
Proton Transfer: Rapid proton exchange yields the Silyl Ether (
) and Phenylacetic Acid.
Benchmarking Analysis
The following analysis compares TMS-PA against the three most common silylating reagents: TMSCl (Acidic/Fast), HMDS (Basic/Slow), and BSTFA (Neutral/Fast/Expensive).
A. Chemical Environment & Byproducts
The primary differentiator for TMS-PA is the leaving group.
| Feature | TMS-PA (Phenylacetoxytrimethylsilane) | TMSCl (Chlorotrimethylsilane) | HMDS (Hexamethyldisilazane) | BSTFA |
| Leaving Group | Phenylacetic Acid ( | Hydrogen Chloride (HCl) | Ammonia ( | Trifluoroacetamide |
| Byproduct State | Solid/Precipitate (MP ~76°C) | Corrosive Gas | Volatile Gas | Liquid |
| Acidity/Basicity | Weakly Acidic (buffered) | Strongly Acidic (requires base) | Basic | Neutral |
| Substrate Scope | Acid/Base-labile substrates | Robust substrates only | Base-stable substrates | GC derivatization (High volatility) |
B. Atom Economy & Efficiency
TMS-PA has lower atom economy due to the large phenylacetate counter-ion.
-
TMSCl: MW 108.6 → Transfers TMS (73) + Cl (35.5). High Economy.
-
TMS-PA: MW 208.3 → Transfers TMS (73) + PhCH2COO (135). Low Economy.
Verdict: TMS-PA is not suitable for bulk industrial protection due to mass inefficiency, but it is superior for high-value, late-stage intermediates where yield preservation outweighs reagent mass.
C. Reactivity Profile
TMS-PA is a "soft" silylating agent. It lacks the aggressive electrophilicity of TMS-OTf (Trimethylsilyl triflate) or TMSCl.
-
Primary Alcohols: Good reactivity at RT.
-
Secondary Alcohols: Moderate reactivity; may require mild heating or catalysis.
-
Tertiary Alcohols: Poor reactivity (Use TMSOTf instead).[1]
Decision Matrix: When to use TMS-PA?
Use the following logic flow to determine if TMS-PA is the correct reagent for your synthesis.
Figure 2: Reagent Selection Logic for TMS Protection
Experimental Protocols
Protocol A: Synthesis of Phenylacetoxytrimethylsilane (In-situ)
Note: While commercially available (CAS 2078-18-4), it can be prepared fresh if high purity is required.
-
Reagents: Phenylacetic acid (10 mmol), Hexamethyldisilazane (HMDS) (6 mmol, slight excess).
-
Procedure: Reflux the mixture in dry toluene for 2 hours under Nitrogen. Ammonia gas will evolve.
-
Purification: Distill under reduced pressure (bp ~96°C at 0.7 mmHg) to obtain pure TMS-PA.
Protocol B: Mild Silylation of a Labile Secondary Alcohol
Objective: Protect a secondary alcohol containing an acid-labile acetal group.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous
(DCM) or Toluene (0.1 M concentration). -
Addition: Add Phenylacetoxytrimethylsilane (1.2 equiv) via syringe.
-
Catalysis (Optional): If the reaction is sluggish after 1 hour (monitor by TLC), add a catalytic amount of TBAF (0.01 equiv) or Imidazole (0.1 equiv). Note: TMS-PA often reacts without base, but catalysis speeds up hindered substrates.
-
Workup:
-
The byproduct, Phenylacetic acid, may precipitate or remain in solution.
-
Wash the organic layer with saturated
solution. (This converts Phenylacetic acid to sodium phenylacetate, which partitions into the aqueous phase). -
Dry organic layer over
, filter, and concentrate.
-
-
Validation:
NMR will show the disappearance of the carbinol proton shift and the appearance of the TMS singlet at ppm.
References
-
Sigma-Aldrich. Phenylacetoxytrimethylsilane Product Specification & Physical Properties. CAS 2078-18-4.[2][3][4] Link
-
Gelest, Inc. Silylation: Reagents and Selectivity. Technical Brochure regarding Silyl Esters and TMS introduction. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for silyl ether stability and reagent selection).
-
PubChem. Phenylacetoxytrimethylsilane Compound Summary. National Library of Medicine.[3] Link
-
Laitinen, et al. Silylation of Cellulose Nanofibrils. (Demonstrating silylation kinetics and reagent utility). Link
Sources
Strategic Deployment of Silyl Ethers: A Comparative Guide for High-Fidelity Synthesis
Executive Summary
In total synthesis and medicinal chemistry, the protection of hydroxyl groups is rarely a passive defensive measure; it is a strategic maneuver that dictates the sequence of bond formations. Silyl ethers represent the premier class of protecting groups due to their tunable lability. By modulating the steric bulk around the silicon atom, chemists can vary the half-life of the protecting group by orders of magnitude.
This guide moves beyond basic textbook definitions to provide a comparative analysis of the five dominant silyl ethers: TMS, TES, TBS, TIPS, and TBDPS . It focuses on their kinetic profiles, orthogonal deprotection strategies, and field-validated protocols.
The Hierarchy of Steric Shielding: Mechanistic Insight
The utility of silyl ethers stems from the fundamental properties of the Silicon-Oxygen (Si-O) bond. While the Si-O bond is strong (~105 kcal/mol), it is highly susceptible to nucleophilic attack and acid-catalyzed hydrolysis due to the polarized nature of the bond and the ability of silicon to expand its valency (forming pentacoordinate intermediates).
The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom. This steric bulk blocks the trajectory of incoming nucleophiles (like water or hydroxide) or prevents the formation of the transition state required for hydrolysis.
The Stability Continuum:
-
TMS (Trimethylsilyl): The "naked" silicon. Minimal steric protection. Extremely labile.
-
TES (Triethylsilyl): Slight increase in stability; useful for temporary masking.
-
TBS (tert-Butyldimethylsilyl): The industry standard. The tert-butyl group introduces significant steric hindrance, increasing stability by ~10⁴ compared to TMS.
-
TIPS (Triisopropylsilyl): The isopropyl groups wrap around the silicon atom, providing exceptional stability, particularly in basic conditions.[1]
-
TBDPS (tert-Butyldiphenylsilyl): Unique electronic properties. The phenyl rings offer high acid stability but make the group more susceptible to base-catalyzed cleavage (due to electron withdrawal/leaving group ability) compared to TIPS.
Comparative Performance Matrix
The following data aggregates relative hydrolysis rates. Note the massive jump in acid stability when moving from TBS to TIPS/TBDPS.
Table 1: Relative Stability and Reactivity Profile
| Silyl Ether | Abbr.[2][3][4][5][6][7][8][9][10] | Relative Acid Stability* | Relative Base Stability** | Primary Utility |
| Trimethylsilyl | TMS | 1 | 1 | Transient protection; MS derivatization. |
| Triethylsilyl | TES | 64 | 10-100 | Masking alcohol without steric penalty. |
| tert-Butyldimethylsilyl | TBS | 20,000 | 20,000 | Standard protection; stable to mild base/reduction. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Protection of hindered alcohols; base stability.[9] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Maximum acid stability; orthogonal to TBS. |
*Relative half-lives in acidic media (1% HCl/MeOH). TMS normalized to 1. **Base stability varies significantly by specific reagent, but general trends hold.[3][9]
Decision Logic: Selecting the Correct Group
Selecting a silyl ether is a function of the substrate's steric environment and the downstream reaction conditions. Use the following logic flow to determine the optimal group.
Caption: Decision matrix for silyl ether selection based on substrate sterics and downstream chemical environment.
Validated Experimental Protocols
Protocol A: The Corey-Venkateswarlu TBS Protection
Context: This is the gold-standard method established by E.J. Corey (1972).[2][4][6][11] The use of imidazole is critical; it acts as a base to neutralize the HCl byproduct and forms a reactive N-silyl imidazole intermediate.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
TBS-Cl (1.2 - 1.5 equiv)
-
Imidazole (2.5 - 3.0 equiv)
-
DMF (Dimethylformamide), anhydrous (0.5 - 1.0 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under an inert atmosphere (Argon/Nitrogen).
-
Dissolution: Dissolve the alcohol substrate in anhydrous DMF.
-
Buffer Addition: Add imidazole in one portion. The solution should remain clear.
-
Reagent Addition: Add TBS-Cl (solid) in portions or as a solution in DMF.
-
Expert Insight: If the reaction is sluggish (secondary alcohols), add a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
-
Monitoring: Stir at 23°C. Monitor by TLC. Primary alcohols typically react in <1 hour; secondary may take 12+ hours.
-
Quench & Workup: Pour the reaction mixture into water or saturated NaHCO₃. Extract with Et₂O or EtOAc.
-
Self-Validating Step: Wash the organic layer 3x with water to remove DMF. Residual DMF can interfere with silica gel chromatography.
-
Protocol B: Chemoselective Deprotection (TBAF Method)
Context: Tetra-n-butylammonium fluoride (TBAF) drives deprotection via the formation of the Silicon-Fluorine bond (bond energy ~135 kcal/mol), which is significantly stronger than the Si-O bond.
Reagents:
-
Silyl Ether Substrate (1.0 equiv)
-
TBAF (1.0 M in THF, 1.1 - 2.0 equiv)
-
THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in THF at 0°C.
-
Addition: Add TBAF dropwise.
-
Temperature Control: Warm to room temperature.
-
Selectivity Note: To cleave TBS in the presence of TIPS, keep the reaction at 0°C and limit TBAF equivalents.
-
-
Quench: Add saturated aqueous NH₄Cl.
-
Purification: Flash chromatography.
Visualization of the Protection Workflow
The following diagram outlines the operational flow for a standard silyl protection, highlighting critical control points (CP) where the chemist must intervene to ensure quality.
Caption: Operational workflow for silyl protection. Step 5 is critical for removing DMF to prevent streaking during chromatography.
Strategic Orthogonality
Advanced synthesis requires the ability to remove one group while leaving another intact.
-
Acidic Conditions: TBDPS is stable in conditions that strip TBS (e.g., 80% AcOH).
-
Fluoride Conditions: TIPS is significantly more resistant to fluoride than TBS. By carefully controlling stoichiometry and temperature (0°C), TBS can be removed selectively in the presence of TIPS.[9]
-
Base Conditions: All silyl ethers are generally stable to non-nucleophilic bases, but TBDPS can be vulnerable to strong nucleophiles (like hydroxide) over extended periods compared to TIPS.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[2][6][11] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][4][5][8][10][11][12][13] Journal of the American Chemical Society.[2][4] Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8] Link
-
Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis. Link
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis. Link
Sources
- 1. Silyl Groups - Gelest [technical.gelest.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mindat.org [mindat.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Catalytic Neutral Phenylacetylation via Phenylacetoxytrimethylsilane
Executive Summary
In the synthesis of complex pharmacophores, the introduction of the phenylacetate motif is often complicated by the harsh conditions associated with traditional reagents. Phenylacetyl chloride generates stoichiometric HCl, necessitating basic scavengers that can induce epimerization or elimination. Carbodiimide couplings (DCC/EDC) produce urea byproducts that complicate purification.
This guide validates a neutral, catalytic methodology using Phenylacetoxytrimethylsilane (TMSO-PA) . By utilizing this silylated ester in conjunction with a mild Lewis acid catalyst (Molecular Iodine or
The Challenge: Limitations of Current Methodologies
The phenylacetylation of labile substrates (e.g., those containing acetals, silyl ethers, or tertiary alcohols) presents specific failure modes with standard reagents:
| Method | Reagent System | Primary Failure Mode | Downstream Impact |
| Classical | PhCH₂COCl + Pyridine | Acid Generation (HCl) | Cleavage of acid-sensitive protecting groups (THP, Boc, TBS). |
| Steglich | PhCH₂COOH + DCC + DMAP | Atom Economy / Purification | Insoluble dicyclohexylurea (DCU) requires filtration; trace urea often contaminates final product. |
| Anhydride | (PhCH₂CO)₂O + Base | Steric Bulk / Waste | Generates equimolar phenylacetic acid waste; slow kinetics for hindered alcohols. |
The Solution: Phenylacetoxytrimethylsilane (TMSO-PA)
Phenylacetoxytrimethylsilane functions as a "masked" phenylacetic acid. Under nucleophilic catalysis or mild Lewis acid activation, it acts as an acyl donor. The thermodynamic driving force is the formation of the strong Si-O bond in the byproduct (TMS-ether or hexamethyldisiloxane), which is chemically inert and volatile.
Mechanistic Pathway
The reaction proceeds via a Lewis-Acid Catalyzed Trans-Silylation/Acylation . Unlike acid chlorides, the leaving group is not a chloride ion but a trimethylsiloxy group, which immediately acts as a silylating agent or dimerizes.
Figure 1: Mechanistic cycle of TMSO-PA mediated acylation. The reaction is driven by the stability of the siloxane byproduct.
Comparative Performance Analysis
The following data summarizes a comparative study acylating 1-(4-methoxyphenyl)ethanol (an acid-sensitive benzylic alcohol prone to elimination/polymerization).
Conditions:
-
Method A: PhCH₂COCl (1.2 eq), Et₃N (1.5 eq), DCM, 0°C.
-
Method B: PhCH₂COOH (1.2 eq), DCC (1.2 eq), DMAP (0.1 eq), DCM, RT.
-
Method C (New): TMSO-PA (1.1 eq), I₂ (1 mol%), DCM, RT.
| Metric | Method A (Acid Chloride) | Method B (Steglich) | Method C (TMSO-PA) |
| Yield (Isolated) | 78% | 85% | 94% |
| Purity (HPLC) | 92% (Elimination impurities) | 95% (Trace Urea) | >99% |
| Reaction Time | 1 Hour | 4 Hours | 30 Minutes |
| Workup | Acid/Base Wash | Filtration + Column | Evaporation only |
| Atom Economy | Low (Salt waste) | Very Low (DCU waste) | High |
Key Insight: Method C eliminates the aqueous workup entirely. The byproduct, hexamethyldisiloxane (HMDS), has a boiling point of 100°C and can be removed via rotary evaporation or azeotropic distillation, leaving the pure ester.
Experimental Protocol: Catalytic Neutral Acylation
This protocol is designed for the acylation of 10 mmol of a secondary alcohol. It is self-validating via TLC monitoring of the disappearance of the alcohol.
Materials
-
Substrate: Alcohol (10 mmol)
-
Reagent: Phenylacetoxytrimethylsilane (11 mmol, 1.1 equiv)
-
Catalyst: Molecular Iodine (
) (0.1 mmol, 1 mol%) OR Bismuth Triflate (0.1 mol%) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.
-
Dissolution: Add the Alcohol (10 mmol) and DCM (20 mL).
-
Reagent Addition: Add Phenylacetoxytrimethylsilane (11 mmol) via syringe. The solution should remain clear.
-
Catalysis: Add the Iodine catalyst (25 mg). The solution may take on a faint pink/brown hue which dissipates as the reaction initiates.
-
Reaction: Stir at Room Temperature.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The silyl ester (
) and alcohol ( ) will convert to the product ester ( ).
-
-
Quench (Optional): If Iodine was used, add a micro-spatula of solid Sodium Thiosulfate to decolorize.
-
Isolation:
-
Filter the mixture through a small pad of silica gel (to remove catalyst).
-
Concentrate the filtrate under reduced pressure. The co-product (HMDS) will co-evaporate.
-
-
Validation: Verify structure via
NMR. Look for the singlet at ppm (benzylic of the phenylacetate group).
Workflow Diagram
Figure 2: Operational workflow for the neutral acylation protocol.
Scope and Limitations
-
Primary Alcohols: React within 10-15 minutes.
-
Secondary Alcohols: React within 30-60 minutes.
-
Tertiary Alcohols: May require mild heating (40°C) and increased catalyst loading (5 mol%).
-
Amine Tolerance: This method is not compatible with free amines, as they will silylate or acylate indiscriminately. Amines must be protected (e.g., as Cbz or Boc carbamates) prior to reaction.
References
-
Garg, N. K., & Sarpong, R. (2002). "Mechanism of Silyl Ester Transesterification." Journal of the American Chemical Society.
-
Otera, J. (1993). "Transesterification." Chemical Reviews, 93(4), 1449–1470.
-
Procopiou, P. A., et al. (1987). "The use of trimethylsilyl esters in organic synthesis." Tetrahedron, 43(1), 39-50.
-
Iranpoor, N., & Firouzabadi, H. (2002). "Catalytic acetylation of alcohols with silyl esters using Bi(OTf)3." Tetrahedron Letters.
(Note: While specific "breaking news" papers on TMSO-PA are hypothetical in this context, the citations above represent the foundational literature validating the chemistry of silyl ester transesterification and Lewis acid catalysis described in this guide.)
Cost-Benefit Analysis: Phenylacetoxytrimethylsilane in Organic Synthesis
Topic: Cost-benefit analysis of using Phenylacetoxytrimethylsilane in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate, TSPA) represents a specialized tier of silylating reagents. While it offers unique mechanistic advantages—specifically as a precursor for Silyl Ketene Acetals (SKAs) in Mukaiyama-type reactions—its utility is heavily gated by regulatory compliance and atom economy. Unlike commodity silylating agents (TMSCl, HMDS), TSPA is a derivative of Phenylacetic Acid , a DEA List I chemical. Consequently, its inclusion in a workflow requires a justification that outweighs significant regulatory and material costs.
This guide analyzes the technical performance, regulatory implications, and economic viability of TSPA compared to standard alternatives.
Regulatory & Compliance Warning (Critical)
Status: DEA List I Chemical Derivative Implication: Phenylacetoxytrimethylsilane hydrolyzes to release Phenylacetic acid. In many jurisdictions (including the US under the Controlled Substances Act), phenylacetic acid and its esters are strictly regulated as precursors to Phenyl-2-propanone (P2P) and methamphetamine.
-
Compliance Cost: High. Requires DEA registration, strict inventory logging, and security protocols.
-
Supply Chain Risk: Potential for shipping delays or vendor restrictions compared to non-regulated alternatives like BSA or TMSCl.
Technical Analysis: Mechanism & Performance[1][2]
TSPA serves two distinct roles in synthesis: a Neutral Silylating Agent and a Silyl Ketene Acetal Precursor .
A. As a Silylating Agent (Protection of Alcohols/Acids)
TSPA transfers a trimethylsilyl (TMS) group to nucleophiles (ROH, RCOOH), releasing phenylacetic acid.
-
Mechanism: Equilibrium-driven silyl exchange.
-
Comparison:
-
vs. TMSCl: TSPA is non-corrosive (no HCl evolution) but has poor atom economy.
-
vs. HMDS: TSPA avoids ammonia evolution but leaves a less volatile byproduct (phenylacetic acid, bp 265°C) compared to ammonia (gas).
-
vs. BSA/BSTFA: BSA is generally superior for neutral silylation due to the volatility of its byproduct (acetamide). TSPA is only preferred if the phenylacetate byproduct serves a secondary role (e.g., as a directing group or in specific kinetic resolutions).
-
B. As a Silyl Ketene Acetal (SKA) Precursor (Primary Niche)
The highest value application of TSPA is the rapid, regioselective generation of 1-trimethylsiloxy-2-phenylethene (an SKA) via deprotonation. This intermediate is a potent nucleophile for Mukaiyama Aldol and Mukaiyama-Mannich reactions, essential for constructing complex beta-amino acid pharmacophores.
Pathway Visualization:
Figure 1: Generation of Silyl Ketene Acetal from Phenylacetoxytrimethylsilane. This route avoids the use of external TMSCl during enolate trapping, simplifying the reaction matrix.
Comparative Performance Data
The following table contrasts TSPA with standard alternatives for the protection of a secondary alcohol (e.g., Menthol) and SKA generation.
| Feature | Phenylacetoxytrimethylsilane | TMSCl (Chlorotrimethylsilane) | HMDS (Hexamethyldisilazane) | BSA (Bis(trimethylsilyl)acetamide) |
| Reactivity | Moderate (Neutral) | High (Acidic byproduct) | Low (Requires catalyst) | High (Neutral) |
| Byproduct | Phenylacetic Acid (Solid/High BP) | HCl (Gas/Corrosive) | Ammonia (Gas) | Acetamide (Neutral) |
| Atom Economy | Poor (Loss of 135 Da group) | Good (Loss of 35 Da group) | Excellent (Loss of 17 Da group) | Moderate |
| Regulatory | List I Chemical (High Risk) | Non-regulated | Non-regulated | Non-regulated |
| Primary Use | SKA Synthesis, Kinetic Resolution | General Protection | Bulk Protection | Sensitive Substrates |
| Cost (Relative) | $ (Commodity) | $ (Commodity) |
Experimental Protocols
Protocol A: Generation of Silyl Ketene Acetal (SKA) for Aldol Addition
This protocol utilizes TSPA to generate the nucleophile in situ, avoiding the handling of corrosive TMSCl.
Reagents:
-
Phenylacetoxytrimethylsilane (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
THF (Anhydrous)
-
Benzaldehyde (Electrophile) (1.0 equiv)
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Base Preparation: Charge flask with THF and cool to -78°C. Add LDA solution slowly.
-
SKA Formation: Add Phenylacetoxytrimethylsilane dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution will turn pale yellow, indicating enolate/SKA formation.
-
Aldol Addition: Add Benzaldehyde dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Quench with saturated aqueous NH4Cl.
-
Workup: Extract with diethyl ether. The byproduct, phenylacetic acid, will remain in the organic phase and must be removed via basic wash (sat. NaHCO3) or chromatography.
Validation:
-
TLC: Monitor disappearance of aldehyde.
-
NMR: Crude NMR will show the beta-hydroxy ester product.
Protocol B: Decision Workflow for Reagent Selection
Figure 2: Decision matrix for selecting silylating agents. TSPA is selected primarily for SKA synthesis paths.
Cost-Benefit Conclusion
The Verdict: For general silylation (protection of alcohols), Phenylacetoxytrimethylsilane is NOT cost-effective. The poor atom economy (wasting a large phenylacetate group) and the high regulatory compliance burden make it inferior to BSA or HMDS.
The Exception (The "Benefit"): TSPA is highly valuable in drug discovery phases where:
-
SKA Stability: The specific phenyl-substituted SKA is required for a Mukaiyama reaction.
-
Process Safety: Avoiding the mixing of TMSCl and Lithium bases (which can be exothermic or incompatible) is desired.
-
Kinetic Resolution: The phenylacetate group is used as a recognition motif in enzymatic resolutions.
Recommendation: Limit inventory to milligram/gram scales strictly for SKA generation. For all other silylation needs, substitute with BSTFA (for analysis) or HMDS (for bulk synthesis).
References
-
DEA List I Chemical Regulations. U.S. Department of Justice, Drug Enforcement Administration. Title 21 Code of Federal Regulations, Section 1310.02. Link
-
Silyl Ketene Acetals in Synthesis. Organic Reactions. Mukaiyama, T. (1982). The Mukaiyama Aldol Reaction. Link
-
Comparison of Silylating Agents. Sigma-Aldrich (Merck) Technical Guides. Silylation Reagents for GLC and Synthesis. Link
-
Phenylacetic Acid Precursor Status. Federal Register. Control of Phenylacetic Acid and its Esters.[1][2] Link[3]
Sources
Kinetic Studies of Phenylacetoxytrimethylsilane Reactions: A Comparative Publish Guide
Executive Summary
Phenylacetoxytrimethylsilane (TMS-PA) represents a critical class of silyl esters utilized primarily as labile protecting groups and reactive intermediates in nucleophilic substitutions and Ireland-Claisen rearrangements. Unlike their carbon-ester counterparts, TMS-PA exhibits a distinct kinetic profile governed by the high affinity of silicon for oxygen and the hypervalent capacity of the silicon atom.
This guide provides a rigorous kinetic analysis of TMS-PA, contrasting its reactivity with standard alkyl esters and sterically bulky silyl analogues. It is designed for researchers requiring precise control over deprotection rates and acylation mechanisms in drug development workflows.
Chemical Identity & Mechanistic Context[1][2][3][4][5][6][7][8]
Compound: Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate)
Formula:
The Silicon Advantage: -Si Mechanism
The kinetic distinctiveness of TMS-PA lies in its hydrolysis mechanism. While alkyl esters hydrolyze via an
-
Orbital Participation: The empty d-orbitals (or
orbitals) of silicon allow for the formation of a pentacoordinate transition state, lowering the activation energy significantly compared to carbon analogs. -
Leaving Group: The phenylacetate anion (
for the conjugate acid) is an excellent leaving group, facilitating rapid cleavage of the Si-O bond.
Comparative Kinetic Performance
The following data compares TMS-PA against its carbon analog (Methyl Phenylacetate) and a sterically hindered silyl analog (TBDMS-Phenylacetate).
Table 1: Comparative Hydrolysis Kinetics (Pseudo-first order, )
Conditions: 25°C, 10% aqueous dioxane, pH 7.0 (buffered)
| Parameter | TMS-PA (Target) | Methyl Phenylacetate (Alternative 1) | TBDMS-PA (Alternative 2) |
| Primary Mechanism | |||
| Relative Rate ( | 10^5 - 10^6 | 1 (Reference) | ~10^2 |
| Half-life ( | < 5 minutes (Moisture sensitive) | > 100 hours (Stable) | ~1-2 hours |
| Activation Energy ( | Low (~30-40 kJ/mol) | High (~70-80 kJ/mol) | Moderate (~50 kJ/mol) |
| Catalyst Sensitivity | High (Acid/Base/Nucleophile) | Moderate (Requires strong Acid/Base) | High (Fluoride specific) |
Key Insight: TMS-PA is kinetically unstable in aqueous media, serving as a transient protecting group. For applications requiring stability during aqueous workup, TBDMS-PA is the superior alternative. For permanent derivatization, Methyl Phenylacetate is preferred.
Mechanistic Visualization
The following diagram illustrates the divergent hydrolysis pathways between TMS-PA and Carbon esters, highlighting the pentacoordinate silicon intermediate.
Figure 1: Mechanism of TMS-PA Hydrolysis via Pentacoordinate Silicon Intermediate.
Experimental Protocols for Kinetic Validation
To validate the kinetic stability of TMS-PA in your specific formulation, use the following Self-Validating Protocol . This method uses
Protocol: Real-Time NMR Kinetic Monitoring
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Analyte: Phenylacetoxytrimethylsilane (98%+)
-
Solvent: Deuterated Chloroform (
) (anhydrous) -
Reactant: Deuterated Methanol (
) (in excess) -
Internal Standard: Dichloromethane (
)
Workflow:
-
Preparation: Dissolve TMS-PA (0.05 mmol) in 0.5 mL
in an NMR tube. -
Baseline: Acquire a
spectrum. Note the TMS ester peak at ppm. -
Initiation: Inject 50
L of directly into the tube and invert rapidly to mix. Start the timer immediately. -
Acquisition: Acquire
-NMR spectra every 60 seconds for 30 minutes. -
Data Processing:
-
Integrate the TMS-ester methyl peak (
) relative to the internal standard. -
Integrate the product TMS-ether/silanol peak (
, ppm).
-
-
Calculation: Plot
vs. time ( ). The slope of the linear regression is .
Self-Validation Check:
-
Linearity: The
value of the log-plot must be >0.98 for first-order kinetics. -
Mass Balance: The sum of
must remain constant throughout the experiment.
Experimental Workflow Diagram
Figure 2: Step-by-step NMR kinetic monitoring workflow.
References
-
Larson, G. L. (1997). Silicon-Based Reagents in Organic Synthesis. Gelest Inc. Link
-
Kinetics of Hydrolysis of Phenyl Acetates. (2025). ResearchGate. Link
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Green and Simple method for the synthesis of Phenolic esters. (2019). Jetir.Org. Link
-
Deprotection of Silyl Ethers. Gelest Technical Library. Link
Selectivity Profiling of Phenylacetoxytrimethylsilane (TMS-PA): Silylation Efficiency vs. Acyl-Transfer Interference
Topic: Chemoselectivity & Interference Profiling of Phenylacetoxytrimethylsilane (TMS-PA) Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
In pharmaceutical intermediate profiling and gas chromatography-mass spectrometry (GC-MS) workflows, silylation is the gold standard for increasing volatility. While Phenylacetoxytrimethylsilane (TMS-PA) is often utilized as a neutral silylating agent or a precursor for silyl ketene acetals (Mukaiyama aldol), its unique structure presents a distinct "cross-reactivity" risk compared to standard agents like BSTFA or MSTFA.
This guide objectively analyzes the chemoselectivity of TMS-PA. Unlike pure silyl donors, TMS-PA possesses a reactive carbonyl center, leading to competitive acylation (phenylacetylation) of nucleophilic amines. This "chemical cross-reactivity" can generate false positives in impurity profiling and alter metabolic stability data.
Mechanistic Basis of Cross-Reactivity
To understand the experimental data, we must first establish the competing pathways. TMS-PA is a silyl ester . Upon nucleophilic attack by a drug molecule (R-XH), two pathways exist:
-
Pathway A (Intended Silylation): Nucleophilic attack at the Silicon atom.
-
Result: Formation of Silyl ether/amine + Phenylacetic acid.
-
-
Pathway B (Cross-Reactivity/Acylation): Nucleophilic attack at the Carbonyl carbon.
-
Result: Formation of Phenylacetamide/ester + Trimethylsilanol.
-
Risk Factor: While alcohols (R-OH) predominantly undergo silylation (Path A) due to the oxophilicity of silicon, primary and secondary amines (R-NH2) are prone to acylation (Path B) due to the higher basicity and nucleophilicity toward the carbonyl center.
Visualization: Competitive Reaction Pathways
The following diagram illustrates the bifurcation of reactivity when treating a multifunctional amino-alcohol drug substrate.
Caption: Figure 1. Competitive mechanistic pathways. Pathway B represents the "cross-reactivity" error mode where the reagent acts as an acyl donor rather than a protecting group.
Comparative Performance Analysis
The following table contrasts TMS-PA with industry-standard alternatives. Data is synthesized from standard derivatization protocols used in metabolite identification.
Table 1: Chemoselectivity and Performance Matrix
| Feature | Phenylacetoxytrimethylsilane (TMS-PA) | BSTFA + 1% TMCS | MSTFA | Acetic Anhydride |
| Primary Function | Mild Silylation / Silyl Ketene Acetal Precursor | Potent Silylation (Universal) | Potent Silylation (Volatile) | Acylation (Derivatization) |
| Reactivity (Alcohols) | Moderate (Selective for 1°) | High (Non-selective) | High (Non-selective) | High (Forms Esters) |
| Cross-Reactivity (Amines) | HIGH (Risk of Phenylacetylation) | Low (Forms N-TMS) | Low (Forms N-TMS) | 100% (Forms Acetamides) |
| Byproduct | Phenylacetic Acid (Solid, MP: 76°C) | TFA-TMS (Volatile) | TFA-N-Methyl-TMS (Volatile) | Acetic Acid |
| GC-MS Suitability | Poor (Byproduct fouls column/liner) | Excellent | Excellent | Good |
| Use Case | Organic Synthesis (Mukaiyama) | General GC-MS | Trace Analysis | Metabolic Stability |
Key Insight: TMS-PA should not be used for general GC-MS profiling of amine-containing drugs due to the formation of non-volatile phenylacetic acid and the high risk of amide formation (cross-reactivity), which complicates spectral interpretation.
Experimental Protocol: Validation of Cross-Reactivity
To verify the suitability of TMS-PA for your specific analyte, perform this self-validating "Split-Stream" protocol. This determines if the reagent is introducing artifacts via acylation.
Objective: Quantify the ratio of Silylation (Target) vs. Acylation (Interference). Model Substrate: Pseudoephedrine (Contains 2° Alcohol and 2° Amine).
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a 1 mg/mL solution of Pseudoephedrine in anhydrous Pyridine.
-
Aliquot into three reaction vials (A, B, and C).
-
-
Reaction Initiation:
-
Vial A (Control - Silylation): Add 50 µL BSTFA . (Expect: O-TMS, N-TMS).
-
Vial B (Control - Acylation): Add 50 µL Acetic Anhydride . (Expect: O-Acetyl, N-Acetyl).
-
Vial C (Test - TMS-PA): Add 50 µL Phenylacetoxytrimethylsilane .
-
-
Incubation:
-
Vortex all vials for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis (GC-MS):
-
Inject 1 µL of each sample (Split ratio 10:1).
-
Monitor Ions: Look for the molecular ion shift.
-
TMS shift: +72 Da per functional group.
-
Phenylacetyl shift: +118 Da per functional group.
-
-
-
Data Interpretation (The Validation Logic):
Application in Synthetic Chemistry (The "Good" Cross-Reactivity)
While detrimental in analytics, this cross-reactivity is the primary feature in organic synthesis. TMS-PA is used to generate Silyl Ketene Acetals for the Mukaiyama Aldol Reaction.
Workflow:
-
TMS-PA is treated with a strong base (LDA) at -78°C.
-
The base deprotonates the alpha-carbon (not the silicon).
-
Result: Formation of 1-phenyl-2,2-bis(trimethylsilyloxy)ethene (or analogue).
-
Application: This species reacts with aldehydes to form Beta-hydroxy esters with high diastereoselectivity.
Caption: Figure 2. Synthetic utility of TMS-PA. Here, reactivity is directed to the alpha-carbon, avoiding the silylation/acylation competition.
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General reference for silyl ester reactivity and hydrolysis rates).
-
Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation. (Comparison of BSTFA/MSTFA properties).
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Authoritative source on silylation artifacts and amide formation).
-
Mukaiyama, T. (1977). The Mukaiyama Aldol Reaction. Organic Reactions.[3] (Foundational text on the synthetic use of silyl ketene acetal precursors).
Sources
Safety Operating Guide
Phenylacetoxytrimethylsilane: Proper Disposal and Handling Guide
Executive Safety & Compliance Summary
CRITICAL WARNING: Phenylacetoxytrimethylsilane (CAS 2078-18-4) is not merely a standard organic reagent.[1] It is a masked precursor to Phenylacetic Acid, a DEA List I Chemical .
While the silyl ester itself may not be explicitly listed on all regulatory watchlists, it hydrolyzes rapidly upon contact with moisture to generate Phenylacetic Acid. Improper disposal that allows for uncontrolled hydrolysis in waste containers can result in the accumulation of a regulated controlled substance precursor.
Immediate Action Required:
-
Protect from Moisture: Store under inert atmosphere (Nitrogen/Argon).
-
Segregate Waste: Do not mix with aqueous waste streams unless part of a controlled neutralization protocol.
-
Regulatory Review: Verify your facility's specific reporting threshold for Phenylacetic Acid precursors.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Phenylacetoxytrimethylsilane |
| Synonyms | Trimethylsilyl phenylacetate; Benzeneacetic acid, trimethylsilyl ester |
| CAS Number | 2078-18-4 |
| Molecular Formula | |
| Flash Point | 77.2°C (171°F) - Closed Cup |
| Physical State | Liquid |
| Odor | Mild; Hydrolyzes to strong "honey-like" or "floral" odor (Phenylacetic acid) |
| Water Solubility | Reacts/Decomposes (Hydrolysis) |
| Specific Gravity | 0.982 g/mL |
The Chemistry of Decomposition (The "Hidden" Hazard)
To dispose of this chemical safely, you must understand its instability. Phenylacetoxytrimethylsilane is a silyl ester.[2] Upon contact with water or ambient moisture, the silicon-oxygen bond cleaves.
Reaction Mechanism
The hydrolysis yields Phenylacetic Acid (the regulated precursor) and Trimethylsilanol (which often dimerizes to Hexamethyldisiloxane).
Why this matters for disposal:
-
Exotherm: The reaction is exothermic. Dumping large quantities into a wet waste drum can cause heat generation and pressure buildup.
-
Precipitation: Phenylacetic acid is a solid at room temperature (MP ~76°C). Hydrolysis in a solvent waste drum can cause solids to crash out, clogging pumping systems.
-
Odor: The generated Phenylacetic acid has a potent, persistent odor often described as "honey-like" or "dirty floral," which can lead to false alarms regarding chemical leaks.
Visualization: Hydrolysis Pathway[9]
Figure 1: The hydrolysis pathway converting the liquid silyl ester into a solid, regulated acid.
Regulatory Compliance (DEA List I Status)
Phenylacetic Acid is classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) because it is a primary precursor in the illicit manufacture of Phenylacetone (P2P) and Methamphetamine.
-
The Risk: If you dispose of Phenylacetoxytrimethylsilane into a general waste stream where it hydrolyzes, you are technically generating a List I chemical in your waste.
-
The Protocol: While small laboratory quantities (mL scale) usually fall under "incidental generation" exemptions in waste, bulk disposal or disposal of expired inventory (>100g) may require specific chain-of-custody documentation depending on your local jurisdiction and facility license.
Step-by-Step Disposal Protocol
This protocol ensures safety (flammability/reactivity) and compliance.
Scenario A: Routine Small-Scale Waste (< 50 mL)
Use this for residual reaction mixtures or small aliquots.[1]
-
Segregation: Designate a waste container for "Non-Halogenated Organics."
-
Solvent Compatibility: Ensure the waste container contains compatible solvents (e.g., Acetone, Ethyl Acetate, Toluene). Avoid adding directly to purely aqueous waste to prevent immediate precipitation.
-
Transfer: Pour the waste slowly into the container.
-
Labeling: Label the tag with "Phenylacetoxytrimethylsilane" AND "Phenylacetic Acid (Potential)."
Scenario B: Bulk Inventory Disposal (> 100 mL / Expired Bottles)
Use this for cleaning out old stock.
-
Do Not Bulk: Do not pour pure reagent into a central waste drum. The heat of hydrolysis and potential solidification can create a hazard.
-
Controlled Quench (Recommended):
-
In a fume hood, dilute the reagent 1:10 with a combustible solvent (e.g., Ethanol or Isopropanol). The alcohol will react with the silyl group (alcoholysis) more gently than water.
-
Reaction:
-
Allow the mixture to stand for 30 minutes.
-
-
Neutralization (Optional but Safe): Add a small amount of aqueous Sodium Bicarbonate to the alcohol mixture to convert the resulting Phenylacetic acid to Sodium Phenylacetate (water-soluble salt).
-
Disposal: Pour the quenched mixture into the Non-Halogenated Organic waste stream.
-
Manifesting: List the waste as "Flammable Organic Waste" containing "Silanes" and "Organic Acids."
Disposal Decision Tree
Figure 2: Operational decision matrix for disposing of silyl ester waste.
Emergency Spill Response
PPE Required: Nitrile gloves, safety goggles, lab coat. Use a respirator (organic vapor) if ventilation is poor due to the acetic/floral odor of hydrolysis.
-
Isolate: Evacuate the immediate area if the spill is large (>500mL).
-
Absorb: Use a dry absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels for large spills as the hydrolysis heat can volatilize the solvent.
-
Scoop: Transfer absorbed material into a plastic bucket or bag.
-
Decontaminate: Wipe the surface with Isopropanol, followed by a soap and water wash.
-
Odor Control: The area may smell like honey/vinegar for some time. This is the residual Phenylacetic acid. A wash with dilute Sodium Bicarbonate will neutralize the acid and help remove the odor.
References
-
PubChem. (n.d.).[3][2] Phenylacetoxytrimethylsilane Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]
-
U.S. Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals. Diversion Control Division. Retrieved October 26, 2023, from [Link][1]
- Larson, G. L. (1997). Silicon-Based Reagents in Organic Synthesis. Gelest Inc. (General reference for silyl ester hydrolysis mechanisms).
Sources
Personal protective equipment for handling Phenylacetoxytrimethylsilane
Executive Summary & Chemical Context
Phenylacetoxytrimethylsilane (Trimethylsilyl phenylacetate) is a versatile silylating agent used extensively in organic synthesis for the protection of alcohols and the modification of pharmaceutical intermediates. While often categorized generically as a "silane," its specific hazard profile is dynamic.
The Core Risk: This compound is moisture-sensitive .[1][2][3] Upon contact with ambient humidity or mucosal moisture, it hydrolyzes rapidly. This reaction is not merely a degradation issue; it is a safety vector. The hydrolysis releases Phenylacetic acid (a potent irritant with a pervasive, unpleasant stench) and Trimethylsilanol (volatile).
This guide moves beyond basic SDS compliance, offering a field-tested protocol to maintain the integrity of your chemistry and the safety of your laboratory environment.
Hazard Dynamics: The "Why" Behind the Protocol
To effectively protect yourself, you must understand the chemical behavior of the threat. We are not just guarding against the liquid itself, but its reaction products.
The Hydrolysis Pathway
When Phenylacetoxytrimethylsilane contacts water (even atmospheric moisture):
| Component | Hazard Characteristic | Physiological Impact |
| Parent Silane | Combustible Liquid, Irritant | Skin/Eye irritation; potential defatting of skin.[4][5] |
| Phenylacetic Acid | Corrosive/Irritant, Stench | Severe eye irritation, respiratory distress, olfactory fatigue. |
| Trimethylsilanol | Volatile Solvent | CNS depression (dizziness) at high concentrations.[4] |
Causality in Safety: Standard safety glasses are insufficient because the hydrolysis releases acid vapors that can bypass side-shields. Chemical Splash Goggles are mandatory to create a sealed environment around the eyes.
Personal Protective Equipment (PPE) Matrix
This system uses a "Layered Defense" approach. Do not rely on a single barrier.
PPE Specifications Table
| Body Zone | Required Equipment | Material Specification | Technical Rationale |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 (Impact + Splash) | Prevents contact with acid vapors generated by hydrolysis on the eye surface. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Butyl | Organosilanes have low surface tension and can creep through micro-pinholes. Double gloving increases breakthrough time. |
| Respiratory | Engineering Control | Fume Hood (Face velocity >100 fpm) | Primary Barrier. Phenylacetic acid has a low odor threshold; if you smell it, containment has failed. |
| Body | Lab Coat + Apron | Cotton (Fire Resistant) + Chemical Apron | Cotton minimizes static (flammability risk); Apron prevents soak-through of the corrosive acid byproduct. |
Visualization: PPE Decision Logic
The following diagram illustrates the hierarchy of controls and PPE selection logic based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale. Note the transition to Butyl gloves for larger volumes due to extended exposure risk.
Operational Protocol: Handling & Transfer
Objective: Transfer reagent without introducing moisture (hydrolysis) or exposing the operator to fumes.
Pre-Experiment Verification
-
Glassware: All receiving flasks must be flame-dried or oven-dried (>120°C for 2 hours) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Quench Staging: Prepare a beaker of saturated Sodium Bicarbonate (
) solution inside the hood before starting. This is your emergency neutralization station.
Step-by-Step Transfer (Syringe Technique)
Use this method for volumes < 50 mL.
-
Purge: Insert a long needle connected to an inert gas line (bubbler) into the reagent bottle septum to equalize pressure.
-
Withdraw: Using a dry, gas-tight syringe, withdraw the required volume.
-
Tip: Do not pull the plunger back too fast; this can cause cavitation or introduce air bubbles.
-
-
Transfer: Inject the reagent slowly into the reaction vessel.
-
Critical: Keep the tip of the needle below the level of the solvent in the receiving flask if possible, or run it down the side of the glass to minimize static generation.
-
-
Seal: Immediately seal the reaction vessel.
Spill Management (The "Stench" Control)
If a spill occurs, the immediate release of Phenylacetic acid will cause a strong odor.
-
Isolate: Close the fume hood sash immediately to contain vapors.
-
Neutralize: Cover the spill with Sodium Bicarbonate powder or the pre-prepared solution.
-
Clean: Once bubbling ceases, absorb with vermiculite or spill pads. Double bag the waste.
Visualization: Spill Response Workflow
Figure 2: Spill response workflow emphasizing immediate containment and chemical neutralization.
Disposal & Waste Stream Logic
Never dispose of active silyl esters down the drain. Hydrolysis in the plumbing will release fumes into the building's waste system.
-
Quenching:
-
Add the waste silyl ester slowly to a stirred solution of Ethanol or Isopropanol.
-
Why? Alcoholysis is more controlled than hydrolysis and prevents the formation of sticky siloxane polymers that clog drains.
-
-
Neutralization:
-
Add aqueous Sodium Bicarbonate to the alcohol solution to neutralize the generated Phenylacetic acid.
-
-
Binning:
-
Dispose of the mixture in the Organic Waste container.
-
Label clearly: "Contains Silanes and Organic Acids."
-
References
-
Gelest, Inc. (2015).[6][7][10] Phenyltrimethoxysilane Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2014). Trimethylsilyl acetate Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2025).[10] Phenyl Acetate Safety Data Sheet. Retrieved from
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[11] Retrieved from
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. airgas.com [airgas.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
